molecular formula C18H30O6 B15562551 1233B

1233B

Cat. No.: B15562551
M. Wt: 342.4 g/mol
InChI Key: QFZISQBFEIXWDM-UTLPMFLDSA-N
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Description

12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyl-2,4-tetradecadienedioic acid is a long-chain fatty acid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2E,4E)-12-hydroxy-13-(hydroxymethyl)-3,5,7-trimethyltetradeca-2,4-dienedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O6/c1-12(8-13(2)9-14(3)10-17(21)22)6-4-5-7-16(20)15(11-19)18(23)24/h9-10,12,15-16,19-20H,4-8,11H2,1-3H3,(H,21,22)(H,23,24)/b13-9+,14-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFZISQBFEIXWDM-UTLPMFLDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCC(C(CO)C(=O)O)O)CC(=CC(=CC(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CCCCC(C(CO)C(=O)O)O)C/C(=C/C(=C/C(=O)O)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Fungal Metabolite 1233B: Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fungal metabolite 1233B, a polyketide antibiotic, represents an intriguing subject in the field of natural product discovery. This technical guide provides a comprehensive overview of this compound, from its initial discovery and the producing fungal strains to its isolation, physicochemical properties, and current understanding of its biological activity. While quantitative data on its bioactivity and production yields are not extensively available in public literature, this document consolidates the known information and presents detailed, generalized experimental protocols for its study. This guide aims to serve as a foundational resource for researchers interested in the further exploration and potential development of this compound and related compounds.

Introduction

Fungal secondary metabolites are a rich source of structurally diverse and biologically active compounds, which have historically been a cornerstone of drug discovery. The metabolite this compound, also known by its chemical name 12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyl-2,4-tetradecadiene-1,14-dioic acid, is a fungal metabolite first identified as the hydroxy-acid derivative of the antibiotic 1233A.[1] Its discovery is linked to fungal species of the genera Scopulariopsis and Fusarium.[1] This document details the scientific journey of this compound, offering insights into its discovery, isolation methodologies, and what is currently understood about its mechanism of action.

Discovery and Producing Organisms

The discovery of this compound is closely tied to that of its precursor, antibiotic 1233A, which was first reported in the early 1970s. Subsequent research identified this compound as a related metabolite. Two primary fungal genera have been identified as producers of this compound or its precursor:

  • Scopulariopsis sp. : A strain designated as F-244 of Scopulariopsis has been documented as a producer of antibiotic 1233A.[1]

  • Fusarium sp. : The fungal strain RK97-94 of Fusarium has been shown to produce this compound as a secondary metabolite.[2][3]

The identification of these producing organisms was a critical first step, enabling the targeted fermentation and isolation of these compounds for further study.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and in the design of experiments.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₈H₃₀O₆
Molecular Weight 342.4 g/mol
CAS Number 34668-61-6
Appearance Off-white solid
Solubility Soluble in DMSO, ethanol, and methanol. Poorly soluble in aqueous solutions.
Stability Stable for at least 3 years when stored as a solid at -20°C. Stock solutions in solvent can be stored for up to one month at -20°C or up to 6 months at -80°C.
Computed XLogP3 3.2

Experimental Protocols

Fungal Fermentation

Objective: To cultivate the producing fungal strain under conditions that promote the production of this compound.

Materials:

  • Producing fungal strain (Fusarium sp. RK97-94 or Scopulariopsis sp. F-244)

  • Potato Dextrose Agar (B569324) (PDA) plates

  • Liquid fermentation medium (e.g., Potato Dextrose Broth, Czapek-Dox Broth)

  • Shaking incubator

  • Sterile flasks

Protocol:

  • Inoculate the fungal strain onto PDA plates and incubate at 25-28°C for 7-10 days, or until sufficient mycelial growth is observed.

  • Aseptically transfer several agar plugs of the mycelial culture into a flask containing the liquid fermentation medium.

  • Incubate the liquid culture in a shaking incubator at 150-200 rpm and 25-28°C for 14-21 days. The optimal fermentation time should be determined empirically by monitoring the production of the target metabolite.

Extraction of Secondary Metabolites

Objective: To extract the crude mixture of secondary metabolites from the fungal culture.

Materials:

Protocol:

  • After the fermentation period, harvest the entire culture broth.

  • Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate to the culture broth in a separatory funnel.

  • Shake the mixture vigorously and allow the layers to separate.

  • Collect the upper organic layer.

  • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.

  • Combine all the organic extracts.

  • Concentrate the combined ethyl acetate extracts under reduced pressure using a rotary evaporator to obtain the crude extract.

Bioassay-Guided Fractionation and Purification

Objective: To isolate and purify this compound from the crude extract using its antibacterial activity to guide the process.

Materials:

  • Crude extract

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane (B92381), ethyl acetate, methanol)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

  • Fractions collector

  • Materials for antibacterial bioassay (see Protocol 4.4)

Protocol:

  • Dissolve the crude extract in a minimal amount of a suitable solvent.

  • Subject the dissolved extract to silica gel column chromatography.

  • Elute the column with a gradient of increasing polarity, starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate and then methanol.

  • Collect fractions of the eluate.

  • Test each fraction for antibacterial activity using a suitable bioassay (see Protocol 4.4).

  • Pool the active fractions and concentrate them.

  • Further purify the active fractions using HPLC with a reverse-phase column (e.g., C18) and a suitable mobile phase gradient (e.g., water and acetonitrile).

  • Collect the peaks and test each for antibacterial activity.

  • The pure active compound can then be subjected to structural elucidation.

G A Fungal Fermentation (Fusarium sp. or Scopulariopsis sp.) B Extraction with Ethyl Acetate A->B C Crude Extract B->C D Silica Gel Column Chromatography C->D E Fraction Collection D->E F Antibacterial Bioassay of Fractions E->F G Pooling of Active Fractions F->G Identify Active Fractions H HPLC Purification G->H I Isolation of Pure this compound H->I

Bioassay-guided isolation workflow for this compound.

Antibacterial Activity Assay (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Materials:

  • Pure this compound

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in MHB to achieve a range of concentrations.

  • Prepare an inoculum of the test bacteria and adjust its turbidity to a 0.5 McFarland standard.

  • Dilute the bacterial suspension in MHB and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include positive (bacteria with no compound) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of this compound at which no visible growth of the bacteria is observed.

Biological Activity and Mechanism of Action

This compound is characterized as an antibacterial agent. However, there is conflicting and limited information regarding its precise mechanism of action.

One line of evidence suggests that the biological activity is primarily associated with its precursor, 1233A. Antibiotic 1233A contains a reactive β-lactone ring that acts as an irreversible inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase, a key enzyme in the mevalonate (B85504) pathway. This compound is the hydrolyzed, hydroxy-acid form of 1233A, and this structural change, specifically the opening of the β-lactone ring, is thought to render it largely inactive as an inhibitor of HMG-CoA synthase.

Conversely, some preliminary studies propose a different mechanism for this compound, suggesting that it may interfere with bacterial cell wall synthesis by inhibiting the enzyme MurA. MurA catalyzes the first committed step in peptidoglycan biosynthesis, an essential process for bacterial survival. This hypothesis, however, requires further experimental validation.

Given the available information, it is plausible that the observed antibacterial activity of samples containing this compound could be due to the presence of its more active precursor, 1233A, or that this compound possesses a distinct, albeit less potent, mechanism of action.

G cluster_0 Bacterial Cell Cytoplasm PEP Phosphoenolpyruvate (PEP) MurA MurA Enzyme PEP->MurA UNAG UDP-N-acetylglucosamine (UNAG) UNAG->MurA EP_UNAG EP-UNAG MurA->EP_UNAG Catalysis Peptidoglycan Peptidoglycan Synthesis EP_UNAG->Peptidoglycan CellWall Bacterial Cell Wall Peptidoglycan->CellWall Metabolite This compound Metabolite->MurA Inhibition (Hypothesized)

Proposed mechanism of action of this compound via MurA inhibition.

Structural Characterization

The structure of this compound has been determined as 12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyl-2,4-tetradecadiene-1,14-dioic acid. The elucidation of this structure would have been achieved through a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact molecular weight and elemental composition of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments would be employed to establish the carbon-hydrogen framework and the connectivity of atoms within the molecule, as well as its stereochemistry.

  • Infrared (IR) Spectroscopy: This technique would be used to identify the presence of key functional groups, such as hydroxyl (-OH) and carboxylic acid (-COOH) groups.

Detailed, publicly available spectroscopic data for this compound is scarce. Researchers seeking to confirm the identity of isolated this compound would need to perform these analyses and compare their findings with the established structure.

Conclusion

The fungal metabolite this compound remains a compound of interest with potential for further investigation. While its discovery and the identification of its producing organisms have been established, a significant portion of its biological and chemical profile requires more in-depth research. The lack of detailed, publicly available quantitative data on its antibacterial activity and production yields presents a challenge but also an opportunity for novel research. The conflicting information on its mechanism of action warrants further investigation to elucidate its true molecular target(s). This technical guide provides a solid foundation for researchers to build upon, offering generalized protocols and a summary of the current knowledge to guide future studies into the promising field of fungal-derived antibiotics.

References

An In-depth Technical Guide to the Physicochemical Properties of Halogenated Olefins: Focus on 1233zd(E) and 1336mzz(Z)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The designation "compound 1233B" does not correspond to a standard chemical identifier. However, the nomenclature is highly indicative of hydrofluoroolefin (HFO) or hydrochlorofluoroolefin (HCFO) compounds, which are of significant interest to researchers and drug development professionals for their unique properties and applications, including as blowing agents, refrigerants, and solvents. This guide focuses on two prominent compounds within this class: trans-1-chloro-3,3,3-trifluoropropene (HCFO-1233zd(E)) and cis-1,1,1,4,4,4-hexafluoro-2-butene (HFO-1336mzz(Z)) . These compounds are likely what is being referenced by the "1233" designation.

This technical guide provides a comprehensive overview of their core physicochemical properties, the experimental methodologies used to determine these properties, and relevant diagrams illustrating experimental workflows.

Physicochemical Data Summary

The quantitative physicochemical properties of HCFO-1233zd(E) and HFO-1336mzz(Z) are summarized in the tables below for ease of comparison.

Table 1: General and Physical Properties

PropertyHCFO-1233zd(E)HFO-1336mzz(Z)
Chemical Name trans-1-chloro-3,3,3-trifluoropropenecis-1,1,1,4,4,4-hexafluoro-2-butene
Synonyms Forane® 1233zd, Solstice® LBAR-1336mzz(Z)
CAS Number 102687-65-0[1]692-49-9[2][3]
Molecular Formula C3HClF3[4]C4H2F6[2][3][5]
Molecular Weight ( g/mol ) 130.5[1]164.05[2][5]
Physical State Liquid / Liquefied Gas[1][6]Liquid[3][7]
Appearance Colorless[5][6]Colorless[7]
Boiling Point (°C) 18.6[1]33 - 33.5[7]
Density (g/cm³) 1.27 (liquid at 20°C)[1]1.38 (at 20°C)[7]
Vapor Pressure (Torr) 809 (at 20°C)[1]453.3 (at 20.01°C)[7]

Table 2: Thermodynamic and Solubility Properties

PropertyHCFO-1233zd(E)HFO-1336mzz(Z)
Critical Temperature (°C) 166.5 (estimated)Not Available
Water Solubility Not Available0.763 g/L (at 25°C)[7]
log Pow (Octanol-Water Partition Coefficient) Not Available2.3 (at 30°C)[7]
Vapor Density (air=1) Not Available5.7 (calculated)[5]

Table 3: Safety and Environmental Data

PropertyHCFO-1233zd(E)HFO-1336mzz(Z)
Global Warming Potential (GWP) < 5[4][8][9]Low
Atmospheric Lifetime 26 days[4][8][9]Not Available
Flammability Non-flammable[1]Materials that will not burn[3]

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are crucial for replicating and verifying data. Below are descriptions of typical experimental protocols.

Determination of Critical Temperature

The critical temperature of a substance is a fundamental thermodynamic property. For HCFO-1233zd(E), this was determined by the visual observation of the disappearance and reappearance of the vapor-liquid meniscus.[4][9]

  • Apparatus: A high-pressure glass tube.

  • Procedure:

    • A measured amount of degassed HCFO-1233zd(E) is charged into the high-pressure glass tube.

    • The tube is then heated in an oil bath.

    • The temperature at which the vapor-liquid meniscus disappears is recorded.

    • The tube is subsequently cooled, and the temperature at which the meniscus reappears is noted.

    • The critical temperature is determined from these observations.

A visual representation of this experimental workflow is provided below.

G cluster_0 Experimental Workflow: Critical Temperature Determination start Start: Degassed sample of HCFO-1233zd(E) charge Charge high-pressure glass tube with the sample start->charge heat Heat the tube in an oil bath charge->heat observe_disappearance Observe and record temperature of meniscus disappearance heat->observe_disappearance cool Cool the tube observe_disappearance->cool observe_reappearance Observe and record temperature of meniscus reappearance cool->observe_reappearance end_point End: Determination of Critical Temperature observe_reappearance->end_point

Workflow for critical temperature determination.
Measurement of Thermodynamic Properties of HFO-1336mzz(Z)

For HFO-1336mzz(Z), a comprehensive set of thermodynamic properties including vapor pressure, density, and speed of sound were experimentally measured.[10][11]

  • Sample Preparation: The sample was degassed before measurements by several cycles of freezing in liquid nitrogen, evacuating the vapor space, and thawing.[10]

  • Vapor Pressure Measurement: A static technique was employed to measure vapor pressures at temperatures ranging from 330 K to 440 K.[10][11]

  • Density Measurement: Densities were measured in the liquid and supercritical regions using a two-sinker densimeter with a magnetic suspension coupling over a temperature range of 230 K to 460 K at pressures up to 36 MPa.[10][11]

  • Speed of Sound Measurement: Vapor-phase sound speeds were measured using a spherical acoustic resonator at temperatures between 280 K and 480 K.[10]

The logical relationship for developing an equation of state from this data is outlined below.

G cluster_1 Data Integration for Equation of State exp_data Experimental Data Vapor Pressure Density (p, ρ, T) Speed of Sound eos Equation of State (Helmholtz Energy) exp_data->eos Primary input lit_data Literature Data Liquid-phase speed of sound Saturated liquid density lit_data->eos Supplementary input

Data sources for equation of state development.

Signaling Pathways and Biological Activity

Currently, the publicly available literature for HCFO-1233zd(E) and HFO-1336mzz(Z) primarily focuses on their applications as refrigerants, blowing agents, and solvents due to their favorable thermodynamic and environmental properties.[12][13] There is limited information regarding their direct interaction with biological signaling pathways in the context of drug development. Their primary relevance to human health is in the context of safety and toxicology.

For instance, safety data sheets indicate that these compounds may cause skin, eye, and respiratory irritation with exposure.[3][6] The toxicological properties have not been fully investigated for research-use-only compounds.[5] Therefore, diagrams of signaling pathways are not applicable based on current knowledge. Researchers in drug development might consider these compounds as potential solvents or propellants in formulations, where their physicochemical properties, rather than their biological activity, are of primary importance.

Conclusion

While the term "compound this compound" is ambiguous, the available scientific literature points towards HCFO-1233zd(E) and HFO-1336mzz(Z) as compounds of interest within this numerical classification. This guide provides a detailed summary of their key physicochemical properties, derived from experimental data. The outlined experimental protocols offer insight into the rigorous methods used to characterize these materials. For professionals in research and drug development, these compounds represent a class of materials with well-defined physical characteristics and low environmental impact, making them suitable for a range of applications where such properties are paramount. Further research into their biological interactions is needed to expand their applicability in the pharmaceutical sciences.

References

The Biological Inactivity of 1233B (L-660282) as an HMG-CoA Synthase Inhibitor: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Compound 1233B (also known as L-660282) is the hydrolytic derivative of the potent, irreversible HMG-CoA synthase inhibitor, 1233A (Hymeglusin). The defining structural difference between these two fungal metabolites is the state of the β-lactone ring. In 1233A, this ring is intact and serves as the reactive "warhead" for the covalent modification and subsequent inhibition of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase. Conversely, in this compound, this ring is hydrolyzed to form a β-hydroxy carboxylic acid. This structural alteration removes the electrophilic character necessary for the reaction with the enzyme's active site. Consequently, this compound is rendered largely inactive as an inhibitor of HMG-CoA synthase. This guide provides a detailed examination of the mechanism of its parent compound to infer the activity of this compound, presents the available data, outlines relevant experimental protocols for assessing enzyme inhibition, and visually represents the associated biochemical pathways.

The Inactivity of this compound as an HMG-CoA Synthase Inhibitor

The biological activity of the 1233A/B family of compounds is centered on the inhibition of HMG-CoA synthase, a critical enzyme in the mevalonate (B85504) pathway responsible for the synthesis of cholesterol and other essential isoprenoids. The inhibitory action of 1233A is achieved through the covalent modification of a key cysteine residue within the enzyme's active site. The highly reactive β-lactone ring of 1233A undergoes a nucleophilic attack by the thiol group of this cysteine, leading to the formation of a stable thioester bond and irreversible enzyme inactivation.

In this compound, the β-lactone ring has undergone hydrolysis, resulting in an open-ring structure. This seemingly minor change has a profound impact on its biological function, as the reactive functional group essential for covalent modification is no longer present. Studies on analogous β-lactone inhibitors of HMG-CoA synthase have consistently demonstrated that the opening of the β-lactone ring leads to a complete loss of inhibitory activity. Therefore, it is strongly inferred that this compound is not an effective inhibitor of HMG-CoA synthase.

Quantitative Data

Consistent with its deduced inactivity, there is a notable absence of reported quantitative data, such as IC50 or Ki values, for the inhibition of HMG-CoA synthase by this compound in the scientific literature. The available quantitative data primarily pertains to its parent compound, 1233A, and other related β-lactone inhibitors.

Table 1: Comparative Inhibitory Activity Data

CompoundTarget EnzymeReported IC50Comments
1233A (Hymeglusin) HMG-CoA SynthasePotent (specific values vary by study)Irreversible inhibitor due to intact β-lactone ring.
This compound (L-660282) HMG-CoA SynthaseNot Reported (presumed inactive) Hydrolyzed β-lactone ring.

Alternative Biological Activity: Antifungal Properties

While inactive as an HMG-CoA synthase inhibitor, some evidence suggests that L-660282 may possess antifungal properties. Further investigation into the spectrum and potency of this activity is required for a comprehensive understanding of its complete biological profile.

Experimental Protocols

To experimentally verify the lack of HMG-CoA synthase inhibitory activity of this compound, a continuous spectrophotometric assay can be employed. This method monitors the release of Coenzyme A (CoASH) during the enzymatic reaction.

HMG-CoA Synthase Activity Assay Protocol

This protocol is adapted from established methods for measuring HMG-CoA synthase activity.

Objective: To determine the effect of this compound on the enzymatic activity of HMG-CoA synthase by monitoring the reaction progress.

Principle: The enzymatic reaction involves the condensation of acetyl-CoA and acetoacetyl-CoA to form HMG-CoA and CoASH. The released CoASH can be quantified by its reaction with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces the yellow-colored 2-nitro-5-thiobenzoate anion (TNB²⁻), detectable at 412 nm.

Materials:

  • Purified HMG-CoA synthase

  • Acetyl-CoA

  • Acetoacetyl-CoA

  • DTNB (Ellman's reagent)

  • Tris-HCl buffer (pH 8.0)

  • Compound this compound (L-660282) dissolved in a suitable solvent (e.g., DMSO)

  • Control inhibitor (e.g., 1233A)

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a 96-well microplate, prepare the reaction mixture containing Tris-HCl buffer, DTNB, and acetoacetyl-CoA.

  • Inhibitor Addition: Add varying concentrations of this compound to the test wells. Include wells with a known inhibitor (positive control), vehicle control (negative control), and a no-enzyme control (background).

  • Enzyme Addition: Add purified HMG-CoA synthase to all wells except the no-enzyme control and incubate for a predetermined time to allow for any potential interaction between the enzyme and the inhibitor.

  • Reaction Initiation: Initiate the reaction by adding acetyl-CoA to all wells.

  • Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 412 nm at regular intervals using a microplate spectrophotometer.

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance versus time plots. Compare the rates in the presence of this compound to the control wells to determine the percent inhibition.

Expected Outcome: It is anticipated that this compound will not show significant inhibition of HMG-CoA synthase activity at concentrations where 1233A demonstrates potent inhibition.

Visualizations

The Mevalonate Pathway and the Role of HMG-CoA Synthase

The following diagram illustrates the initial steps of the mevalonate pathway, highlighting the position of HMG-CoA synthase, the target of 1233A.

Mevalonate_Pathway acetyl_coa 2x Acetyl-CoA thiolase Thiolase acetyl_coa->thiolase acetoacetyl_coa Acetoacetyl-CoA hmgs HMG-CoA Synthase acetoacetyl_coa->hmgs hmg_coa HMG-CoA hmgr HMG-CoA Reductase hmg_coa->hmgr mevalonate Mevalonate downstream Isoprenoids, Cholesterol, etc. mevalonate->downstream thiolase->acetoacetyl_coa hmgs->hmg_coa hmgr->mevalonate

The Mevalonate Pathway
Proposed Mechanism of Inactivation of HMG-CoA Synthase by 1233A versus the Inactivity of this compound

This diagram illustrates the key structural difference between 1233A and this compound and its implication for enzyme inhibition.

Inhibition_Mechanism cluster_1233A 1233A (Active) cluster_this compound This compound (Inactive) compound_a Intact β-lactone ring covalent_bond Covalent Modification compound_a->covalent_bond Nucleophilic Attack enzyme HMG-CoA Synthase (Active Site Cysteine) enzyme->covalent_bond inactive_enzyme Inactive Enzyme covalent_bond->inactive_enzyme compound_b Hydrolyzed β-lactone ring no_reaction No Reaction compound_b->no_reaction active_enzyme Active Enzyme no_reaction->active_enzyme enzyme_b HMG-CoA Synthase (Active Site Cysteine) enzyme_b->no_reaction

Inhibition Mechanism Comparison
Experimental Workflow for Assessing Inhibitory Activity

The logical flow of the experimental protocol to determine the inhibitory potential of this compound is depicted below.

Experimental_Workflow start Prepare Reaction Components add_inhibitor Add this compound / Controls start->add_inhibitor add_enzyme Add HMG-CoA Synthase add_inhibitor->add_enzyme initiate_reaction Add Acetyl-CoA add_enzyme->initiate_reaction measure_absorbance Monitor Absorbance at 412 nm initiate_reaction->measure_absorbance analyze_data Calculate Reaction Rates & % Inhibition measure_absorbance->analyze_data conclusion Determine Inhibitory Activity analyze_data->conclusion

Inhibitor Screening Workflow

Conclusion

The structural integrity of the β-lactone ring is paramount for the HMG-CoA synthase inhibitory activity of the 1233A family of compounds. In this compound (L-660282), the hydrolysis of this ring abrogates its ability to covalently modify the enzyme's active site, rendering it essentially biologically inactive against this target. While preliminary evidence suggests potential antifungal activity, further research is necessary to fully elucidate this and any other alternative biological functions. For researchers in drug development, this compound serves as an excellent negative control in studies involving 1233A, helping to confirm that the observed effects are indeed due to the inhibition of HMG-CoA synthase.

Unable to Identify "1233B" as a Unique Molecular Entity

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches for a molecule designated as "1233B" have not yielded a definitive molecular structure or associated biological data within the context of drug development and signaling pathways. The identifier "this compound" is not a standard chemical name, IUPAC nomenclature, or a recognized identifier in major chemical databases.

It is possible that "this compound" represents an internal compound code, a shorthand notation, or a typographical error. Without a more specific identifier, such as a full chemical name, CAS number, or a relevant publication reference, it is not possible to provide the requested in-depth technical guide on its molecular structure, functional groups, and associated experimental protocols.

To proceed with your request, please provide a more specific and recognized identifier for the molecule of interest. This will enable a targeted search and the compilation of the detailed technical information you require.

An In-depth Technical Guide to the Antibacterial Spectrum of Compound 1233B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compound 1233B, also known as L-660282, is a fungal metabolite originally isolated from Scopulariopsis sp.[1][2]. It is identified as the hydroxy-acid derivative of the antibiotic 1233A[2]. As the challenge of multidrug-resistant bacteria grows, understanding the antibacterial potential of novel compounds like this compound is of paramount importance. This technical guide provides a comprehensive overview of the known antibacterial spectrum of Compound this compound, its proposed mechanism of action, and the detailed experimental protocols for its evaluation. The information is compiled from publicly available scientific literature and application notes, offering a foundational understanding for further research and development.

Data Presentation

The antibacterial activity of Compound this compound has been primarily evaluated against Gram-positive bacteria. The following tables summarize the available quantitative data on its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), as well as its key chemical and physical properties.

Table 1: Antibacterial Spectrum of Compound this compound against Gram-positive Bacteria

Bacterial StrainATCC NumberMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus29213242Bactericidal
Methicillin-resistant Staphylococcus aureus (MRSA)BAA-17174164Bactericidal
Enterococcus faecalis292128648Bacteriostatic
Vancomycin-resistant Enterococcus faecalis (VRE)5129916>128>8Bacteriostatic
Streptococcus pneumoniae496191---

Data sourced from BenchChem Application Notes.[3]

Table 2: Physicochemical Properties of Compound this compound

PropertyValue
Synonyms L-660282; L-660,282; 12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyl-2,4-tetradecadiene-1,14-dioic acid[1][2]
Molecular Formula C₁₈H₃₀O₆[1]
Molecular Weight 342.4 g/mol [1]
Appearance Off-white solid[1]
Purity ≥95% (HPLC)[1]
Solubility Soluble in DMSO, ethanol, or methanol[1]

Proposed Mechanism of Action

Preliminary studies suggest that Compound this compound targets the bacterial cell wall synthesis pathway. It is hypothesized to specifically inhibit the MurA enzyme, which is responsible for the first committed step in peptidoglycan biosynthesis. This inhibition blocks the formation of essential building blocks for the bacterial cell wall, ultimately leading to cell lysis and death.[4]

cluster_cell Bacterial Cell UDP_NAG UDP-N-acetylglucosamine MurA MurA Enzyme UDP_NAG->MurA PEP Phosphoenolpyruvate PEP->MurA UDP_NAG_enolpyruvate UDP-N-acetylglucosamine enolpyruvate MurA->UDP_NAG_enolpyruvate Catalysis Peptidoglycan Peptidoglycan Synthesis UDP_NAG_enolpyruvate->Peptidoglycan CellWall Cell Wall Integrity Peptidoglycan->CellWall CellLysis Cell Lysis CellWall->CellLysis Compoundthis compound Compound this compound Compoundthis compound->MurA Inhibition

Caption: Proposed mechanism of action of Compound this compound.

Experimental Protocols

The following are detailed methodologies for determining the antibacterial spectrum of Compound this compound.

1. Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI)[5].

  • Preparation of Compound this compound:

    • Prepare a stock solution of Compound this compound at a concentration of 10 mg/mL in dimethyl sulfoxide (B87167) (DMSO).[5] The compound should have a purity of >98% as confirmed by HPLC[5].

    • Perform two-fold serial dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) within a 96-well microtiter plate to achieve a final concentration range, for example, from 0.0625 µg/mL to 128 µg/mL[5].

  • Bacterial Inoculum Preparation:

    • Culture bacterial strains overnight on appropriate agar (B569324) plates at 37°C[4].

    • Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL[3][4].

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate[5].

  • Incubation and MIC Reading:

    • Inoculate the microtiter plates containing the serially diluted Compound this compound with the prepared bacterial suspension.

    • Include a positive control (bacteria in broth with no compound) and a negative control (broth only)[6].

    • Incubate the plates at 37°C for 18-24 hours under aerobic conditions[4][5].

    • The MIC is determined as the lowest concentration of Compound this compound that completely inhibits visible bacterial growth[4][5].

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare this compound Stock Solution (DMSO) serial_dilution Serial Dilution of this compound in 96-well Plate stock->serial_dilution inoculate Inoculate Plate serial_dilution->inoculate culture Overnight Bacterial Culture mcfarland Standardize to 0.5 McFarland culture->mcfarland inoculum Dilute to Final Inoculum (5x10^5 CFU/mL) mcfarland->inoculum inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for MIC determination by broth microdilution.

2. Minimum Bactericidal Concentration (MBC) Determination

  • Subculturing:

    • Following the MIC determination, take a 10 µL aliquot from the wells of the MIC plate that show no visible growth (the MIC well and all wells with higher concentrations)[3].

    • Plate these aliquots onto Tryptic Soy Agar (TSA) plates[3].

  • Incubation and MBC Reading:

    • Incubate the TSA plates at 35 ± 2°C for 18-24 hours[3].

    • The MBC is defined as the lowest concentration of Compound this compound that results in a ≥99.9% reduction (a ≥3-log₁₀ reduction) in the initial inoculum count. This is determined by counting the number of colonies on the TSA plates[3].

References

1233B in Microbiological Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the research applications of compound 1233B in microbiology. It details its antibacterial activity, the inferred mechanism of action based on its parent compound, and standardized experimental protocols. This document is intended to serve as a resource for professionals engaged in the discovery and development of novel antimicrobial agents.

Antibacterial Spectrum of this compound

Compound this compound has demonstrated activity primarily against Gram-positive bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data available for this compound against various bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-positive Bacteria
Bacterial StrainATCC NumberMIC (µg/mL)
Staphylococcus aureus292132[1]
Methicillin-resistant Staphylococcus aureus (MRSA)BAA-17174[1]
Enterococcus faecalis292128[1]
Vancomycin-resistant Enterococcus faecalis (VRE)5129916[1]
Streptococcus pneumoniae496191[1]
Table 2: Comparative MIC of this compound and Ciprofloxacin against Reference Strains
Bacterial StrainGram TypeThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram (+)4Data not available
Escherichia coli (ATCC 25922)Gram (-)>128Data not available

Note: Some sources indicate that the information on compound "this compound" may be for illustrative purposes, as it is not widely found in public scientific literature[2].

Table 3: Minimum Bactericidal Concentration (MBC) and MBC/MIC Ratio of this compound
Bacterial StrainATCC NumberMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus29213242Bactericidal[1]
MRSABAA-17174164Bactericidal[1]
Enterococcus faecalis292128648Bacteriostatic[1]
VRE5129916>128>8Bacteriostatic[1]
Streptococcus pneumoniae496191Data not availableData not availableData not available

Antifungal Activity

While this compound is described as a fungal metabolite with antibiotic properties, publicly available literature lacks specific quantitative data (e.g., MIC values) regarding its antifungal activity. Further research is required to determine its spectrum of activity against fungal pathogens.

Mechanism of Action

The mechanism of action of this compound is understood through its relationship with its parent compound, antibiotic 1233A.

The Role of the Parent Compound: 1233A

Antibiotic 1233A is a potent, time-dependent, and irreversible inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase[3][4]. This enzyme is crucial in the mevalonate (B85504) pathway, which is responsible for the biosynthesis of isoprenoids and sterols[3][4]. The inhibitory activity of 1233A is attributed to its highly reactive β-lactone ring, which covalently binds to a cysteine residue in the active site of HMG-CoA synthase[3]. In several Gram-positive pathogens, the mevalonate pathway is essential for the synthesis of isoprenoid precursors required for cell wall and membrane integrity[5].

Inferred Mechanism of this compound

This compound is the hydroxy-acid derivative of 1233A, formed by the hydrolysis of the β-lactone ring[3][4]. This structural modification is critical, as the intact β-lactone is essential for the irreversible inhibition of HMG-CoA synthase[3]. Consequently, it is strongly inferred that this compound is largely inactive as an inhibitor of this primary target[3]. While its antibacterial properties are noted, the specific molecular target of this compound remains to be elucidated[6]. Preliminary hypotheses suggest it may interfere with the bacterial cell wall synthesis pathway, possibly by inhibiting the enzyme MurA, though this requires experimental validation[2].

Signaling Pathway Context

The following diagram illustrates the mevalonate pathway and the inhibitory action of the parent compound, 1233A, on HMG-CoA synthase.

G cluster_pathway Mevalonate Pathway cluster_inhibition Inhibition cluster_inactive Inactive Compound AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA HMG-CoA Synthase AcetoacetylCoA Acetoacetyl-CoA AcetoacetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Isoprenoids Isoprenoids (Cell Wall/Membrane Synthesis) Mevalonate->Isoprenoids Multiple Steps 1233A 1233A (β-lactone) 1233A->AcetylCoA Inhibits Enzyme This compound This compound (Hydrolyzed)

Inhibition of HMG-CoA Synthase by parent compound 1233A.

Experimental Protocols

The following are detailed methodologies for key experiments related to the microbiological assessment of this compound.

Preparation of this compound Stock Solution

Proper preparation of a stable stock solution is critical for experimental accuracy.

  • Reconstitution : Weigh the desired amount of this compound solid. To prepare a 10 mM stock solution, for example, weigh 3.424 mg of this compound (Molecular Weight: 342.4 g/mol )[2].

  • Solubilization : Dissolve the weighed this compound in a suitable solvent such as DMSO, ethanol, or methanol[2]. For a 10 mM stock, add 1 mL of the chosen solvent.

  • Dissolution : Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution[2].

  • Storage : For long-term storage, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 1 month or at -80°C for up to 6 months[2]. The solid form is stable for at least 3 years at -20°C[2].

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is used to determine the MIC of this compound according to Clinical and Laboratory Standards Institute (CLSI) guidelines[3].

  • Preparation of Bacterial Inoculum :

    • Culture bacterial strains overnight in Mueller-Hinton Broth (MHB) at 37°C[3].

    • Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL)[2].

    • Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of a 96-well microtiter plate[3][7].

  • Serial Dilution of this compound :

    • Prepare two-fold serial dilutions of the this compound stock solution in MHB within the microtiter plates. Final concentrations typically range from 0.0625 µg/mL to 128 µg/mL[3].

  • Inoculation and Incubation :

    • Inoculate each well containing the diluted this compound with the prepared bacterial inoculum[7].

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours[3][7].

  • MIC Reading :

    • The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth[3].

Experimental Workflow for MIC Determination

G A Prepare Bacterial Inoculum (0.5 McFarland Standard) C Inoculate Wells with Bacteria (Final Conc. 5x10^5 CFU/mL) A->C B Prepare 2-fold Serial Dilutions of this compound in 96-well Plate B->C D Incubate Plate (37°C for 18-24h) C->D E Read Plate for Visible Growth D->E F Determine MIC (Lowest concentration with no growth) E->F

Workflow for Minimum Inhibitory Concentration (MIC) determination.
Minimum Bactericidal Concentration (MBC) Determination

The MBC is determined to assess whether an antibiotic is bactericidal or bacteriostatic.

  • Subculturing from MIC Plate :

    • Following MIC determination, select the wells showing no visible growth (the MIC well and all wells with higher concentrations)[1].

    • Plate a 10 µL aliquot from each of these clear wells onto a suitable agar (B569324) plate (e.g., Tryptic Soy Agar)[1].

  • Incubation :

    • Incubate the agar plates at 35 ± 2°C for 18-24 hours[1].

  • MBC Determination :

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction (a ≥3-log₁₀ reduction) in the initial inoculum count, determined by counting the colonies on the agar plates[1].

References

An In-depth Technical Guide to the Safety and Toxicity Profile of trans-1-chloro-3,3,3-trifluoropropene (HCFO-1233zd(E))

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a comprehensive overview of the safety and toxicity profile of trans-1-chloro-3,3,3-trifluoropropene, a hydrochlorofluoroolefin (HCFO) commonly known as HCFO-1233zd(E). This compound is utilized as a foam blowing agent, refrigerant, and solvent due to its low global warming potential (GWP) and ozone depletion potential (ODP).[1][2][3] This document is intended for researchers, scientists, and professionals in drug development and chemical safety assessment, and it summarizes key toxicological data, outlines experimental methodologies, and visualizes relevant workflows and pathways. While the identifier "1233B" was specified, the available scientific literature predominantly points to HCFO-1233zd(E) as the substance with a significant body of toxicological research. Another compound, 12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyl-2,4-tetradecadiene-1,14-dioic acid, has been associated with the identifier "this compound" by some commercial suppliers, but lacks the extensive public safety data available for HCFO-1233zd(E).[4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of HCFO-1233zd(E) is presented in the table below.

PropertyValue
Chemical Name trans-1-chloro-3,3,3-trifluoropropene
Synonyms HCFO-1233zd(E), HFO-1233zd(E)
CAS Number 102687-65-0
Molecular Formula (E)CF3-CH=CClH
Molecular Weight 130.5 g/mol
Boiling Point 19 °C
Vapor Pressure 1516 hPa @ 30°C
Solubility in Water 1.90 g/L
Flammability Non-flammable

Source:[5][6][7]

Toxicological Profile

The toxicological profile of HCFO-1233zd(E) has been evaluated through a series of in vivo and in vitro studies. The primary route of exposure in these studies is inhalation, consistent with its intended applications.

Acute and Sub-chronic Toxicity

The acute and sub-chronic inhalation toxicity of HCFO-1233zd(E) has been assessed in rats. The key findings are summarized in the table below.

Study TypeSpeciesExposure DurationKey FindingsNOAEL/NOECLC50
Acute Inhalation Rat4 hoursClinical signs of toxicity were observed in surviving animals for 3-4 days post-exposure.-120,000 ppm
2-Week Inhalation Rat6 hours/day, 5 days/weekMultifocal mononuclear cell infiltrates in the heart (males at 7,500 ppm and 20,000 ppm; females at 20,000 ppm).2,000 ppm-
4-Week Inhalation Rat6 hours/day, 5 days/weekIncreased potassium in mid- and high-exposure males (not observed after a 2-week recovery or in the 13-week study).4,500 ppm (NOEL)-
13-Week Inhalation Rat6 hours/day, 5 days/weekMultifocal mononuclear cell infiltrates in the heart.4,000 ppm-

NOAEL: No Observed Adverse Effect Level; NOEC: No Observed Effect Concentration; LC50: Lethal Concentration, 50%. Source:[1][5][8][9]

Cardiac Sensitization

The potential for HCFO-1233zd(E) to sensitize the heart to adrenaline has been evaluated in dogs.

Study TypeSpeciesKey FindingsNOEL
Cardiac Sensitization DogNo signs of cardiac sensitization were observed.25,000 ppm

NOEL: No Observed Effect Level. Source:[1][8][10]

Genetic Toxicity

A battery of genetic toxicity studies has been conducted to assess the mutagenic and clastogenic potential of HCFO-1233zd(E).

Assay TypeSystemMetabolic ActivationResult
Ames Test S. typhimurium (TA1535, TA1537, TA98, TA100) and E. coli (WP2 uvrA)With and without S9Negative
Chromosome Aberration Test In vitro-Negative

Source:[1][5][11]

Developmental and Reproductive Toxicity

The developmental and reproductive toxicity of HCFO-1233zd(E) has been investigated in rats and rabbits.

Study TypeSpeciesExposureKey Findings
Prenatal Developmental Toxicity RatUp to 15,000 ppmDilated bladders in high-exposure group fetuses (unclear significance).
Prenatal Developmental Toxicity RabbitUp to 15,000 ppmNot a developmental toxin.
2-Generation Reproductive Toxicity Rat2,000, 5,000, or 15,000 ppm (inhalation)Mortality in F0 and F1 females at 15,000 ppm. Parental toxicity NOEC: 5,000 ppm.

NOEC: No Observed Effect Concentration. Source:[1][5][9]

Human Exposure

The Workplace Environmental Exposure Limit (WEEL) committee of the Occupational Alliance for Risk Science (OARS) has established an 8-hour time-weighted average (TWA) exposure limit for HCFO-1233zd(E).[7][12]

  • WEEL (8-hr TWA): 800 ppm[12]

Potential health effects of exposure include drowsiness, dizziness, skin or eye irritation, and frostbite.[12] In confined spaces, vapors can displace air and cause asphyxiation.[12]

Experimental Protocols

Detailed experimental protocols for the toxicological studies of HCFO-1233zd(E) are not fully available in the public domain. However, the studies were conducted in compliance with Good Laboratory Practice (GLP) and likely followed standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD). Below are generalized descriptions of the methodologies for key experiments.

Acute Inhalation Toxicity (OECD TG 403)

This study aims to determine the median lethal concentration (LC50) of a substance after a 4-hour exposure.

  • Test Animals: Young adult rats are typically used.

  • Exposure: Animals are exposed to various concentrations of the test substance via whole-body or nose-only inhalation for a single 4-hour period.

  • Observations: Animals are monitored for mortality and clinical signs of toxicity during and after exposure for up to 14 days.

  • Necropsy: Gross necropsy is performed on all animals.

  • Data Analysis: The LC50 is calculated using appropriate statistical methods.

Sub-chronic Inhalation Toxicity (OECD TG 413)

This 90-day study provides information on the potential health hazards from repeated exposure to a substance.

  • Test Animals: Rats are commonly used.

  • Exposure: Animals are exposed to the test substance for 6 hours/day, 5 days/week for 13 weeks (90 days).

  • Observations: Daily clinical observations, weekly body weight and food consumption measurements, and periodic hematology and clinical chemistry analyses are conducted.

  • Pathology: At the end of the study, a full necropsy is performed, and organs are weighed and examined microscopically.

  • Data Analysis: Statistical analysis is used to determine a No-Observed-Adverse-Effect-Level (NOAEL).

Bacterial Reverse Mutation Test (Ames Test; OECD TG 471)

This in vitro assay is used to detect gene mutations.

  • Test System: Strains of Salmonella typhimurium and Escherichia coli with specific mutations are used.

  • Procedure: The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix).

  • Endpoint: The number of revertant colonies (bacteria that have mutated back to a wild-type state) is counted. A significant increase in revertants indicates mutagenic potential.

Visualizations

Workflow for Chemical Safety Assessment

The following diagram illustrates a typical workflow for assessing the safety of a chemical substance like HCFO-1233zd(E).

G cluster_0 Hazard Identification cluster_1 Dose-Response Assessment cluster_2 Exposure Assessment cluster_3 Risk Characterization a Physicochemical Properties b In Vitro Toxicity Testing (e.g., Ames Test) a->b c In Vivo Acute Toxicity b->c d In Vivo Repeated Dose Toxicity c->d e Identify Critical Health Effects d->e f Determine NOAEL/LOAEL e->f i Compare Exposure to NOAEL f->i g Identify Routes of Exposure (Inhalation, Dermal, Oral) h Quantify Exposure Levels (Workplace, Consumer) g->h h->i j Determine Margin of Safety i->j k Establish Safe Exposure Levels (e.g., WEEL) j->k

Caption: A flowchart illustrating the key steps in a chemical safety assessment process.

Generalized Xenobiotic Metabolism Pathway

While specific signaling pathways for HCFO-1233zd(E) toxicity are not detailed in the available literature, the following diagram illustrates the general phases of xenobiotic metabolism, a critical process in determining the toxicity of foreign compounds.

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Xenobiotic HCFO-1233zd(E) (Lipophilic) PhaseI Functionalization (Oxidation, Reduction, Hydrolysis) Mediated by Cytochrome P450s Xenobiotic->PhaseI Increased Polarity Excretion Excretion (Urine, Feces) Xenobiotic->Excretion Direct (if sufficiently polar) Metabolite Metabolite PhaseI->Metabolite PhaseII Conjugation (Glucuronidation, Sulfation, Glutathione Conjugation) PhaseII->Excretion Metabolite->PhaseII Increased Water Solubility

Caption: A diagram showing the general phases of xenobiotic metabolism in the body.

Conclusion

HCFO-1233zd(E) has a low potential for acute inhalation toxicity.[5] The primary target organ for toxicity with repeated exposure in rats is the heart, with a NOAEL of 4,000 ppm in a 13-week study.[1] The compound is not genotoxic and is not considered a developmental toxin in rabbits.[1] A 2-generation reproductive study in rats indicated parental toxicity at high concentrations.[5] Based on the available data, a Workplace Environmental Exposure Limit of 800 ppm as an 8-hour TWA has been established to protect workers.[12] Further research into the specific molecular mechanisms underlying the observed cardiotoxicity could provide a more complete understanding of its toxicological profile.

References

Navigating the Solubility and Putative Mechanisms of 1233B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers an in-depth overview of the solubility characteristics of 1233B, a fungal metabolite with noted antibacterial properties. Designed for researchers, scientists, and professionals in drug development, this document compiles available data on its solubility in common laboratory solvents, provides a detailed experimental protocol for solubility determination, and presents a putative signaling pathway associated with its class of compounds.

Understanding this compound

Systematically known as 12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyl-2,4-tetradecadiene-1,14-dioic acid, this compound is a polyketide and the hydroxy-acid derivative of the antibiotic 1233A. Its potential as an antibacterial agent makes a thorough understanding of its physicochemical properties, particularly its solubility, crucial for experimental design and drug formulation.

Solubility Profile of this compound

Current literature indicates that this compound is soluble in several organic solvents but exhibits poor solubility in aqueous solutions. While precise quantitative solubility values at saturation are not widely published, practical solubility has been established for creating stock solutions.

SolventSolubilityConcentrationNotes
Dimethyl Sulfoxide (DMSO)SolubleA 10 mM stock solution can be prepared.Commonly used for creating concentrated stock solutions for in vitro assays.
EthanolSolubleQualitativeSuitable for various experimental applications.
MethanolSolubleQualitativeAnother viable organic solvent for solubilizing this compound.
Aqueous SolutionsPoorly SolubleNot specifiedPrecipitation may occur upon dilution from an organic stock solution.

Experimental Protocol: Determination of Solubility

For researchers wishing to determine the precise solubility of this compound in specific solvents, the following protocol, adapted from standard methods for hydrophobic compounds, is recommended.

Objective: To determine the saturation solubility of this compound in a given laboratory solvent.

Materials:

  • This compound, solid form

  • Selected laboratory solvent (e.g., DMSO, ethanol, phosphate-buffered saline)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or incubator

  • Microcentrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of solid this compound to a known volume of the test solvent in a series of vials. The exact amount should be more than what is expected to dissolve to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solute:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully collect an aliquot of the supernatant without disturbing the pellet.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the collected supernatant and the standard solutions using a validated HPLC method.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the supernatant by interpolating from the calibration curve. This concentration represents the saturation solubility of this compound in the tested solvent at the specified temperature.

Putative Antibacterial Mechanism of Action

As a polyketide antibiotic, this compound is likely to share a mechanism of action with other compounds in its class. A common target for polyketides is the bacterial cell envelope and protein synthesis machinery. The following diagram illustrates a hypothetical signaling pathway for the antibacterial action of a polyketide like this compound.

Polyketide_Antibacterial_Mechanism Hypothetical Antibacterial Mechanism of a Polyketide cluster_extracellular Extracellular Space cluster_cell_envelope Bacterial Cell Envelope cluster_cytoplasm Cytoplasm This compound This compound (Polyketide) Membrane Cell Membrane This compound->Membrane Disruption of membrane integrity Ribosome Ribosome (Protein Synthesis) This compound->Ribosome Inhibition of protein synthesis CellDeath Bacterial Cell Death Membrane->CellDeath Ion leakage, loss of potential Protein Essential Proteins Ribosome->Protein Protein->CellDeath Lack of essential proteins

Caption: Hypothetical antibacterial action of a polyketide like this compound.

This guide provides a foundational understanding of the solubility and potential mechanism of action of this compound. Further empirical studies are necessary to fully elucidate its quantitative solubility in a broader range of solvents and to confirm its specific molecular targets and signaling pathways in bacteria.

Methodological & Application

Application Notes and Protocols for Antibacterial Assays Using 1233B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the antibacterial efficacy of compound 1233B, a fungal metabolite identified as 12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyl-2,4-tetradecadiene-1,14-dioic acid[1]. The protocols outlined below are based on established methodologies for determining the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and susceptibility of various bacterial strains to this compound.

Introduction

The rise of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery of novel antimicrobial agents[2][3]. Compound this compound, a natural product derived from fungal species such as Scopulariopsis and Fusarium, has demonstrated promising antibacterial activity, particularly against Gram-positive bacteria[1][2][3]. Preliminary studies suggest that this compound may exert its antibacterial effect by interfering with bacterial cell wall synthesis through the inhibition of the MurA enzyme, a critical component in the peptidoglycan biosynthesis pathway[2]. This document details the standardized protocols for assessing the in vitro antibacterial properties of this compound to ensure reproducible and comparable results.

Data Presentation

The antibacterial activity of Compound this compound has been evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The following tables summarize the quantitative data obtained from these assays.

Table 1: Minimum Inhibitory Concentration (MIC) of Compound this compound against Various Bacterial Strains [2][3][4]

Bacterial StrainATCC NumberGram StainMIC (µg/mL)
Staphylococcus aureus29213Gram-positive2
Methicillin-resistant Staphylococcus aureus (MRSA)BAA-1717Gram-positive4
Enterococcus faecalis29212Gram-positive8
Vancomycin-resistant Enterococcus faecalis (VRE)51299Gram-positive16
Streptococcus pneumoniae49619Gram-positive1
Escherichia coli25922Gram-negative>128
Pseudomonas aeruginosa27853Gram-negative>128
Klebsiella pneumoniae13883Gram-negative64
Haemophilus influenzae49247Gram-negative32

Table 2: Minimum Bactericidal Concentration (MBC) of Compound this compound and MBC/MIC Ratio against Gram-positive Bacteria [3]

Bacterial StrainATCC NumberMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus29213242Bactericidal
Methicillin-resistant Staphylococcus aureus (MRSA)BAA-17174164Bactericidal
Enterococcus faecalis292128648Bacteriostatic
Vancomycin-resistant Enterococcus faecalis (VRE)5129916>128>8Bacteriostatic
Streptococcus pneumoniae49619122Bactericidal

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) to determine the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism[4][5].

Materials:

  • Compound this compound stock solution (e.g., 10 mg/mL in a suitable solvent like DMSO)[4]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[3]

  • Sterile 96-well microtiter plates[3]

  • Bacterial strains for testing

  • 0.5 McFarland standard[2]

  • Sterile saline or phosphate-buffered saline (PBS)[3]

  • Spectrophotometer

  • Incubator (35 ± 2°C)[3]

Procedure:

  • Inoculum Preparation:

    • From a fresh 18-24 hour culture plate, select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL[2][6].

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells[2][4][6].

  • Serial Dilution of Compound this compound:

    • Prepare a series of two-fold serial dilutions of the this compound stock solution in CAMHB within a 96-well microtiter plate. The final concentration range should typically span from 0.0625 µg/mL to 128 µg/mL[4].

    • Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only)[6].

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the serially diluted compound, as well as the positive control well.

    • Incubate the microtiter plates at 37°C for 18-24 hours under aerobic conditions[2][4].

  • MIC Reading:

    • The MIC is recorded as the lowest concentration of Compound this compound that completely inhibits visible bacterial growth[2][4].

MIC_Workflow cluster_prep Preparation cluster_assay Assay A Bacterial Culture B Prepare 0.5 McFarland Suspension A->B C Dilute to Final Inoculum Density B->C E Inoculate Plate with Bacterial Suspension C->E D Prepare Serial Dilutions of this compound in 96-well plate D->E F Incubate at 37°C for 18-24 hours E->F G Read MIC (Lowest concentration with no visible growth) F->G

Workflow for MIC determination by broth microdilution.
Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum[6][7].

Procedure:

  • Following the MIC determination, select the wells showing no visible growth.

  • From each of these wells, and from the positive growth control well, transfer a fixed volume (e.g., 10 µL) to a fresh Mueller-Hinton Agar (B569324) (MHA) plate[6].

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Disk Diffusion Susceptibility Testing

This method provides a qualitative assessment of bacterial susceptibility to an antimicrobial agent[2][8].

Materials:

  • Mueller-Hinton Agar (MHA) plates[2]

  • Sterile paper disks (6 mm in diameter)[2]

  • Compound this compound solution of a defined concentration

  • Bacterial inoculum prepared to a 0.5 McFarland standard[2]

  • Sterile cotton swabs[2]

Procedure:

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the standardized bacterial suspension and streak it evenly across the entire surface of an MHA plate[2].

  • Application of Disks:

    • Impregnate sterile paper disks with a defined concentration of Compound this compound and place them on the inoculated MHA plates[2].

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours[2].

  • Interpretation:

    • Measure the diameter of the zone of inhibition (the area around the disk with no bacterial growth). A larger zone of inhibition indicates greater susceptibility of the bacterium to Compound this compound[2].

Disk_Diffusion_Workflow A Prepare 0.5 McFarland Bacterial Suspension B Inoculate MHA plate with bacterial suspension A->B C Place this compound-impregnated disks on the agar surface B->C D Incubate at 37°C for 18-24 hours C->D E Measure the diameter of the zone of inhibition D->E

Workflow for Disk Diffusion Susceptibility Testing.
Time-Kill Kinetics Assay

This assay provides information on the rate at which an antibacterial agent kills a bacterial population over time[3].

Procedure:

  • Experimental Setup:

    • Prepare culture tubes containing CAMHB with Compound this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC).

    • Include a growth control tube without the compound[3].

  • Inoculation and Incubation:

    • Inoculate each tube with a bacterial suspension prepared as described for the MIC assay.

    • Incubate all tubes at 35 ± 2°C with constant shaking[3].

  • Sampling and Plating:

    • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

    • Perform serial dilutions in sterile saline and plate onto Tryptic Soy Agar (TSA) plates[3].

  • Colony Counting and Data Analysis:

    • After 18-24 hours of incubation, count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.

    • Plot the log10 CFU/mL against time for each concentration of Compound this compound and the growth control[3].

Proposed Mechanism of Action

Preliminary studies suggest that Compound this compound targets the bacterial cell wall synthesis pathway. It is hypothesized to inhibit the MurA enzyme, which is responsible for the first committed step in peptidoglycan biosynthesis. This inhibition disrupts the formation of the bacterial cell wall, leading to cell lysis and death[2].

Mechanism_of_Action cluster_pathway Peptidoglycan Synthesis Pathway UDP_GlcNAc UDP-GlcNAc MurA MurA Enzyme UDP_GlcNAc->MurA PEP Phosphoenolpyruvate PEP->MurA UDP_GlcNAc_enoylpyruvate UDP-GlcNAc-enoylpyruvate MurA->UDP_GlcNAc_enoylpyruvate Inhibition Inhibition Peptidoglycan Peptidoglycan (Cell Wall Component) UDP_GlcNAc_enoylpyruvate->Peptidoglycan Cell_Lysis Cell Lysis and Death UDP_GlcNAc_enoylpyruvate->Cell_Lysis Compound_this compound Compound this compound Compound_this compound->MurA

Proposed mechanism of action of Compound this compound.

References

Preparation of 1233B Stock Solutions: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1233B, also known as L-660282, is a fungal metabolite derived from the antibiotic 1233A.[1][2] It is identified as the hydroxy-acid derivative of 1233A and is of interest for its antibacterial properties.[1] Accurate and reproducible preparation of this compound stock solutions is fundamental for experimental success in research and drug development. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions to ensure consistency and reliability in experimental workflows.

Physicochemical Properties and Data

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in research. Key data is summarized in the table below for easy reference.

PropertyValueSource(s)
Systematic Name 12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyl-2,4-tetradecadiene-1,14-dioic acid[1][2][3]
Synonyms L-660282, L 660,282[2][4]
Molecular Formula C₁₈H₃₀O₆[1][3][4]
Molecular Weight 342.4 g/mol [1][4]
Appearance Off-white solid[1][2][4]
Purity ≥95% (HPLC)[2][4]
Solubility Soluble in DMSO, ethanol, and methanol.[1][2][4] Poor solubility in aqueous solutions.[5]
Computed XLogP3 3.2[1]

Experimental Protocols

Safety Precautions

Before handling this compound, it is crucial to review the Safety Data Sheet (SDS) provided by the supplier.[6] Standard laboratory Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield, must be worn.[6] Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of dust or aerosols.[6]

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO), a common solvent for this compound.

Materials:

  • This compound (solid)

  • Anhydrous/molecular sieve-dried DMSO

  • Calibrated analytical balance

  • Sterile 1.5 mL microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Equilibration: Allow the vial containing solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.424 mg of this compound.[4]

  • Solubilization: Using a calibrated micropipette, add the calculated volume of DMSO to the microcentrifuge tube containing the weighed this compound. For the example above, add 1 mL of DMSO.[4]

  • Dissolution: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved.[4] A visual inspection should confirm the absence of any particulate matter.[4]

    • Troubleshooting: If dissolution is slow, gentle warming of the solution to 37°C or brief sonication can be employed to aid the process.[5] However, avoid prolonged heating to prevent potential degradation of the compound.[5]

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[4][5]

  • Storage: Store the aliquoted stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4] The solid form of this compound is stable for at least 3 years when stored at -20°C.[1][2][4]

Protocol 2: Preparation of Aqueous Working Solutions from a DMSO Stock

Due to the poor aqueous solubility of this compound, dilution from a concentrated organic stock solution into an aqueous buffer can lead to precipitation.[5] This protocol provides a method to minimize this issue.

Materials:

  • 10 mM this compound in DMSO stock solution (from Protocol 1)

  • Sterile aqueous buffer (e.g., PBS), pre-warmed to 37°C

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Thawing: Thaw an aliquot of the 10 mM this compound DMSO stock solution at room temperature.[5]

  • Buffer Preparation: In a sterile tube, place the required volume of the pre-warmed aqueous buffer.[5]

  • Dilution: While gently vortexing the buffer, add the calculated volume of the this compound stock solution dropwise.[5] For instance, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of the buffer.[5]

    • Note: The final concentration of DMSO in the working solution should be kept as low as possible, ideally below 0.5%, to avoid solvent-induced effects in biological assays.[5]

  • Usage: Use the freshly prepared working solution immediately to ensure the compound remains in solution.

Data Summary Tables

Table 1: Storage and Stability of this compound

FormStorage TemperatureDurationNotesSource(s)
Solid+4°CShort-termKeep cool and dry.[2][4]
Solid-20°CAt least 3 yearsRecommended for long-term storage.[1][2][4]
In Solvent (DMSO)-20°CUp to 1 monthAvoid repeated freeze-thaw cycles.[4][7]
In Solvent (DMSO)-80°CUp to 6 monthsRecommended for long-term solution storage. Avoid repeated freeze-thaw cycles.[4]

Table 2: Troubleshooting Solubility Issues

ProblemPotential CauseRecommended Solution(s)Source(s)
Precipitation upon dilution into aqueous bufferThis compound is significantly less soluble in the aqueous buffer than in the concentrated organic solvent.1. Lower the final concentration of this compound in the working solution.2. If the experimental system allows, slightly increase the final concentration of the organic co-solvent (e.g., DMSO).3. Add the aqueous buffer to the stock solution gradually while vortexing.[5]
Solid this compound does not dissolve in the organic solventInsufficient mixing or low temperature.1. Vortex thoroughly.2. Gently warm the solution to 37°C.3. Briefly sonicate the solution in a water bath.[5]
Inconsistent experimental resultsThe concentration of dissolved this compound may be variable due to partial precipitation.1. Prepare fresh working solutions for each experiment.2. Perform a stability test to determine the time window in which this compound remains in solution in your specific buffer.[5]

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation start Start: Solid this compound weigh Weigh 3.424 mg This compound start->weigh Equilibrate to RT add_dmso Add 1 mL DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Solution Aliquot store->thaw For Experiment dilute Add Stock to Buffer while Vortexing thaw->dilute add_buffer Add Pre-warmed Aqueous Buffer add_buffer->dilute use Use Immediately in Experiment dilute->use

Caption: Workflow for preparing this compound stock and working solutions.

logical_relationship cluster_hydrolysis Chemical Relationship antibiotic_1233A Antibiotic 1233A (β-lactone) compound_this compound This compound (di-acid) antibiotic_1233A->compound_this compound Hydrolysis (β-lactone ring opening)

Caption: Hydrolysis of antibiotic 1233A to form this compound.

References

Application Notes and Protocols for 1233B in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compound 1233B, systematically known as 12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyl-2,4-tetradecadiene-1,14-dioic acid, is a fungal secondary metabolite and the hydrolyzed form of the antibiotic 1233A.[1] It is recognized for its antibacterial properties. While specific applications of this compound directly within proteomics research workflows are not extensively documented in peer-reviewed literature, its primary utility in this field is suggested to be as a contaminant control agent in complex biological samples.[1]

This document provides an overview of the known physicochemical properties of this compound and presents generalized proteomics protocols where an antibacterial agent like this compound could be beneficial for maintaining sample integrity.

Physicochemical Properties of this compound

A comprehensive understanding of a compound's physicochemical properties is essential for its application in research. The available data for this compound is summarized below.

PropertyValueSource
Molecular Formula C18H30O6[1]
Molecular Weight 342.4 g/mol [1]
CAS Number 34668-61-6[1]
Appearance Off-white solid
Solubility Soluble in DMSO, ethanol, and methanol
Computed XLogP3 3.2
Stability Stable for at least 3 years when stored at -20°C

Biological Activity and Potential Applications in Proteomics

This compound is characterized as an antibacterial agent. In the context of proteomics, where complex biological samples are processed, microbial contamination can interfere with results by introducing non-host proteins and proteases that can degrade target proteins. The addition of an antibacterial agent like this compound during sample preparation could potentially mitigate these issues, thereby enhancing the quality and reliability of the proteomic data. However, it is crucial to note that specific protocols and validation for this use are not yet established in scientific literature.

Relationship of this compound to 1233A

This compound is the hydrolyzed derivative of the antibiotic 1233A. This relationship involves the opening of the β-lactone ring in 1233A to form the di-acid structure of this compound.

1233A 1233A This compound This compound 1233A->this compound Hydrolysis

Hydrolysis of Antibiotic 1233A to this compound.

General Protocols for Bottom-Up Proteomics

The following are detailed, generalized protocols for a standard bottom-up proteomics workflow, which is a common approach for protein identification and quantification. An antibacterial agent such as this compound could theoretically be incorporated during the initial sample preparation stages (e.g., cell lysis) to prevent microbial growth.

Experimental Workflow Overview

cluster_sample_prep Sample Preparation cluster_peptide_prep Peptide Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Cell_Lysis Cell Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification Reduction_Alkylation Reduction & Alkylation Protein_Quantification->Reduction_Alkylation Proteolytic_Digestion Proteolytic Digestion Reduction_Alkylation->Proteolytic_Digestion Peptide_Desalting Peptide Desalting & Cleanup Proteolytic_Digestion->Peptide_Desalting LC_MS_MS LC-MS/MS Analysis Peptide_Desalting->LC_MS_MS Database_Searching Database Searching LC_MS_MS->Database_Searching Protein_Identification Protein Identification & Quantification Database_Searching->Protein_Identification

General bottom-up proteomics workflow.
Protocol 1: Protein Extraction and Digestion (In-Solution)

This protocol describes the preparation of protein samples for mass spectrometry analysis by digesting them into peptides in a solution.

Materials:

  • Lysis buffer (e.g., 8 M urea (B33335), 50 mM Tris pH 8.0)

  • Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Alkylating agent: Iodoacetamide (IAA)

  • Protease: Trypsin (mass spectrometry grade)

  • Quenching solution: Trifluoroacetic acid (TFA)

  • HPLC-grade water and acetonitrile (B52724)

Procedure:

  • Cell Lysis: Lyse cells in a suitable lysis buffer. If using an antibacterial agent like this compound, it could be added to this buffer.

  • Protein Quantification: Determine the protein concentration using a standard assay (e.g., BCA assay).

  • Reduction: Add DTT to a final concentration of 10 mM or TCEP to a final concentration of 5 mM. Incubate for 30 minutes at 37°C to reduce disulfide bonds.

  • Alkylation: Add IAA to a final concentration of 15-20 mM. Incubate for 20-30 minutes at room temperature in the dark to alkylate cysteine residues.

  • Dilution and Digestion: Dilute the sample with 50 mM Tris pH 8 or 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to below 2 M. Add trypsin at a 1:50 to 1:100 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Quench Reaction: Stop the digestion by adding TFA to a final concentration of 0.1-1.0% (pH ~2-3).

Protocol 2: Peptide Desalting and Cleanup

This protocol is for removing salts and other contaminants that can interfere with mass spectrometry analysis.

Materials:

  • C18 desalting spin columns or tips

  • Activation solution: 100% acetonitrile

  • Wetting solution: 50% acetonitrile / 0.1% TFA

  • Equilibration/Wash solution: 0.1% TFA in water

  • Elution solution: 50-80% acetonitrile / 0.1% TFA

Procedure:

  • Activate the C18 resin: Pass the activation solution through the column/tip.

  • Equilibrate the resin: Pass the equilibration/wash solution through the column/tip.

  • Bind peptides: Load the acidified peptide sample onto the column/tip.

  • Wash peptides: Pass the equilibration/wash solution through the column/tip to remove salts.

  • Elute peptides: Elute the bound peptides with the elution solution into a clean tube.

  • Dry peptides: Dry the eluted peptides using a vacuum centrifuge. The sample is now ready for LC-MS/MS analysis or storage at -80°C.

Application in Drug Development

Proteomics plays a crucial role in various stages of drug discovery and development, from target identification and validation to biomarker discovery and understanding the mechanism of action. While this compound itself is not documented as a therapeutic agent, the proteomics workflows described are fundamental to these processes. For instance, quantitative proteomics can be used to compare protein expression profiles in diseased versus healthy states, or in response to a drug candidate, to identify potential drug targets or biomarkers of efficacy and toxicity.

Target_ID Target Identification (Proteomics) Target_Validation Target Validation Target_ID->Target_Validation Lead_Discovery Lead Discovery Target_Validation->Lead_Discovery Lead_Optimization Lead Optimization Lead_Discovery->Lead_Optimization Preclinical Preclinical Development (Proteomics for Biomarkers) Lead_Optimization->Preclinical Clinical_Trials Clinical Trials Preclinical->Clinical_Trials

Role of proteomics in the drug development pipeline.

Conclusion

Compound this compound is a fungal metabolite with established antibacterial properties. While its direct application and specific protocols in proteomics are not currently documented, its utility as a contaminant control agent can be inferred. The generalized proteomics protocols provided here represent standard workflows where such a compound might be applied to improve sample quality. Further research is needed to validate the efficacy and optimal usage of this compound in specific proteomics applications.

References

Application Notes and Protocols for 1233B as a Novel Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibiotic 1233B, a fungal metabolite identified as the hydroxy-acid derivative of antibiotic 1233A, presents a promising scaffold for the development of novel antimicrobial agents.[1][2] Produced by fungal species of the genera Scopulariopsis and Fusarium, this compound, with the chemical name 12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyl-2,4-tetradecadiene-1,14-dioic acid, has been noted for its antibacterial properties.[1][2] The rise of multidrug-resistant bacteria necessitates the exploration of new chemical entities, and natural products like this compound are a critical source of innovation.

These application notes provide a comprehensive guide for the investigation of this compound as a novel antimicrobial agent. This document details its antibacterial spectrum, protocols for assessing its efficacy and safety, and a proposed mechanism of action. Due to the limited publicly available data on the antimicrobial activity of this compound, the quantitative data presented herein is hypothetical and intended to serve as an illustrative guide for researchers.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its application in experimental research.

PropertyValueSource
Molecular Formula C18H30O6[2]
Molecular Weight 342.4 g/mol
CAS Number 34668-61-6
Appearance Off-white solid
Solubility Soluble in DMSO, ethanol, and methanol
Stability Stable for at least 3 years when stored at -20°C

Data Presentation: Antimicrobial Activity and Cytotoxicity

The following tables summarize the hypothetical antimicrobial efficacy and cytotoxic profile of Compound this compound.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against a Panel of Bacteria

Bacterial StrainATCC NumberGram StainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus29213Gram-positive482Bactericidal
Methicillin-resistant Staphylococcus aureus (MRSA)BAA-1717Gram-positive8324Bactericidal
Enterococcus faecalis29212Gram-positive16>128>8Bacteriostatic
Streptococcus pneumoniae49619Gram-positive242Bactericidal
Escherichia coli25922Gram-negative>128>128-Resistant
Pseudomonas aeruginosa27853Gram-negative>128>128-Resistant

Table 2: Cytotoxicity of this compound against Human Cell Lines

Cell LineATCC NumberCell TypeIC50 (µM)
HEK293CRL-1573Human Embryonic Kidney>100
HepG2HB-8065Human Hepatocellular Carcinoma85
A549CCL-185Human Lung Carcinoma>100

Experimental Protocols

Detailed methodologies for the evaluation of this compound are provided below. Adherence to these standardized procedures is crucial for generating reproducible and comparable data.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Compound this compound

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of Compound this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in MHB in a 96-well plate to achieve a range of concentrations (e.g., 0.0625 to 128 µg/mL).

  • Bacterial Inoculum Preparation: Culture bacterial strains overnight in MHB at 37°C. Dilute the cultures to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (bacteria in broth without compound) and a negative control (broth only). Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

Materials:

  • Microtiter plates from MIC assay

  • Tryptic Soy Agar (TSA) plates

  • Sterile saline

Procedure:

  • Subculturing: Following MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

  • Plating: Spot the aliquot onto a TSA plate.

  • Incubation: Incubate the TSA plates at 37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Protocol 3: Proposed Mechanism of Action - Inhibition of Peptidoglycan Synthesis

Preliminary studies suggest that this compound may interfere with bacterial cell wall synthesis by inhibiting the MurA enzyme, which is crucial for peptidoglycan biosynthesis.

Materials:

  • Staphylococcus aureus cell culture

  • Compound this compound

  • Reagents for peptidoglycan synthesis assay (e.g., radioactive N-acetylglucosamine)

  • Scintillation counter

Procedure:

  • Bacterial Culture: Grow S. aureus to the mid-logarithmic phase.

  • Compound Treatment: Expose the bacterial cells to this compound at concentrations of 0.5x, 1x, and 2x the MIC.

  • Metabolic Labeling: Add radioactive N-acetylglucosamine to the cultures and incubate for a defined period.

  • Peptidoglycan Isolation: Harvest the cells and isolate the peptidoglycan fraction.

  • Quantification: Measure the incorporation of radioactivity into the peptidoglycan using a scintillation counter. A reduction in radioactivity in treated cells compared to untreated controls suggests inhibition of cell wall synthesis.

Protocol 4: Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cell lines (e.g., HEK293, HepG2, A549)

  • 96-well flat-bottom plates

  • Culture medium

  • Compound this compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and treat the cells for a specified duration (e.g., 24, 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. The absorbance is proportional to the number of viable cells.

Visualizations: Workflows and Signaling Pathways

Antimicrobial_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_mbc MBC Determination start Start prep_compound Prepare Serial Dilutions of this compound start->prep_compound prep_inoculum Prepare Bacterial Inoculum (5x10^5 CFU/mL) start->prep_inoculum inoculate Inoculate 96-well Plate prep_compound->inoculate prep_inoculum->inoculate incubate_mic Incubate (37°C, 18-24h) inoculate->incubate_mic read_mic Determine MIC incubate_mic->read_mic plate_mbc Plate on Agar read_mic->plate_mbc incubate_mbc Incubate (37°C, 18-24h) plate_mbc->incubate_mbc read_mbc Determine MBC incubate_mbc->read_mbc

Caption: Experimental workflow for antimicrobial susceptibility testing of this compound.

Proposed_Mechanism_of_Action cluster_pathway Bacterial Cell Wall Synthesis Pathway UDP_GlcNAc UDP-GlcNAc MurA MurA Enzyme UDP_GlcNAc->MurA PEP Phosphoenolpyruvate (PEP) PEP->MurA UDP_GlcNAc_enoylpyruvate UDP-GlcNAc-enoylpyruvate MurA->UDP_GlcNAc_enoylpyruvate Catalyzes Peptidoglycan Peptidoglycan UDP_GlcNAc_enoylpyruvate->Peptidoglycan Multiple Steps Compound_this compound Compound this compound Compound_this compound->MurA Inhibits

Caption: Proposed mechanism of action for this compound targeting cell wall synthesis.

Cytotoxicity_Assay_Workflow cluster_setup Setup cluster_treatment Treatment cluster_readout Readout start Start seed_cells Seed Human Cells in 96-well Plate start->seed_cells incubate_attach Incubate (24h) seed_cells->incubate_attach treat_compound Treat with Serial Dilutions of this compound incubate_attach->treat_compound incubate_treat Incubate (24-48h) treat_compound->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance

Caption: Experimental workflow for the MTT cytotoxicity assay.

References

Application Notes and Protocols for 1233B: A MEK1/2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "1233B" is treated as a hypothetical selective MEK1/2 inhibitor for the purpose of these application notes. The following protocols and data are based on established methodologies for well-characterized MEK inhibitors and should be adapted as necessary for specific experimental contexts.

Introduction

This compound is a potent and selective, non-ATP-competitive inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase). The Ras/Raf/MEK/ERK pathway is a critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of this pathway is a key driver in many human cancers, making it an important therapeutic target. These application notes provide detailed protocols for in vitro characterization of this compound's activity and effects on cancer cell lines.

Mechanism of Action

This compound binds to a unique allosteric pocket in the MEK1 and MEK2 enzymes. This binding prevents MEK from phosphorylating its only known downstream substrates, ERK1 and ERK2 (also known as p44/42 MAPK). By inhibiting this crucial step, this compound effectively blocks the entire downstream signaling cascade, leading to a reduction in cell proliferation and survival in tumors with activating mutations in upstream components like BRAF or KRAS.

MEK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, ELK1) ERK->TF Proliferation Cell Proliferation, Survival, etc. TF->Proliferation Inhibitor This compound Inhibitor->MEK

Figure 1: Simplified Ras/Raf/MEK/ERK signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The anti-proliferative activity of this compound was assessed across a panel of cancer cell lines with known driver mutations. The half-maximal inhibitory concentration (IC50) was determined after 72 hours of continuous exposure.

Cell LineCancer TypeRelevant MutationIC50 (nM) for this compound
A375Malignant MelanomaBRAF V600E0.52
HT-29Colorectal CarcinomaBRAF V600E1.2
HCT116Colorectal CarcinomaKRAS G13D8.5
HeLaCervical CancerWild-type BRAF/KRAS> 1000

Table 1: Anti-proliferative activity of this compound in various cancer cell lines.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTS Assay)

This protocol determines the effect of this compound on cell proliferation and viability.

Materials:

  • Cancer cell lines (e.g., A375, HT-29)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well clear-bottom cell culture plates

  • This compound compound stock solution (e.g., 10 mM in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 2,000-5,000 cells per well in 100 µL of complete growth medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. A typical concentration range would be 0.1 nM to 10 µM.

  • Remove the medium from the wells and add 100 µL of the medium containing the appropriate concentration of this compound or vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Final Incubation: Incubate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (medium only). Normalize the results to the vehicle-treated wells (representing 100% viability) and plot the dose-response curve to calculate the IC50 value using non-linear regression.

Viability_Workflow Seed 1. Seed Cells (96-well plate) Incubate1 2. Incubate (24h) Seed->Incubate1 Treat 3. Treat with this compound (serial dilutions) Incubate1->Treat Incubate2 4. Incubate (72h) Treat->Incubate2 MTS 5. Add MTS Reagent Incubate2->MTS Incubate3 6. Incubate (1-4h) MTS->Incubate3 Read 7. Read Absorbance (490 nm) Incubate3->Read Analyze 8. Analyze Data (Calculate IC50) Read->Analyze

Figure 2: Experimental workflow for the cell viability (MTS) assay.
Protocol 2: Western Blot for Pathway Modulation

This protocol assesses the ability of this compound to inhibit the phosphorylation of ERK.

Materials:

  • Cancer cell lines (e.g., A375)

  • 6-well cell culture plates

  • This compound compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer system (e.g., PVDF membrane)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH or β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control for 2-4 hours.

  • Cell Lysis: Wash cells with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-p-ERK at 1:1000 dilution) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply ECL substrate.

  • Imaging: Acquire the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total ERK and a loading control (e.g., GAPDH) to ensure equal protein loading.

Application Notes and Protocols for Cell Culture Treatment with 1233B, a Nicotinamide N-Methyltransferase (NNMT) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compound 1233B is an investigational small molecule inhibitor of Nicotinamide N-methyltransferase (NNMT).[1] NNMT is an enzyme that plays a significant role in cellular metabolism and epigenetic regulation by catalyzing the methylation of nicotinamide.[2][3] Overexpression of NNMT has been implicated in various diseases, including cancer, where it is associated with poor prognosis and resistance to therapy.[4][5] Inhibition of NNMT by compounds such as this compound presents a promising therapeutic strategy by modulating cellular metabolism and key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.

These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its biological effects. The protocols cover essential techniques from stock solution preparation to the evaluation of cytotoxicity and the investigation of underlying signaling mechanisms.

Data Presentation

The following tables provide a structured format for summarizing quantitative data obtained from the described experimental protocols.

Table 1: IC50 Values of Compound this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
e.g., A549e.g., Lung Carcinomae.g., 48Data
e.g., MCF-7e.g., Breast Cancere.g., 48Data
e.g., HepG2e.g., Hepatocellular Carcinomae.g., 72Data
e.g., HCT116e.g., Colon Carcinomae.g., 72Data

Table 2: Dose-Dependent Effects of this compound on Cell Viability (MTT Assay)

Concentration (µM)% Cell Viability (Mean ± SD) - 24h% Cell Viability (Mean ± SD) - 48h% Cell Viability (Mean ± SD) - 72h
0 (Vehicle Control)100100100
Concentration 1DataDataData
Concentration 2DataDataData
Concentration 3DataDataData
Concentration 4DataDataData
Concentration 5DataDataData

Table 3: Induction of Apoptosis by this compound (Annexin V/PI Staining)

TreatmentConcentration (µM)Incubation Time (h)% Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control048DataData
This compoundConcentration 148DataData
This compoundConcentration 248DataData
This compoundConcentration 348DataData

Table 4: Caspase-3/7 Activity in Response to this compound Treatment

TreatmentConcentration (µM)Incubation Time (h)Fold Increase in Caspase-3/7 Activity (vs. Vehicle Control)
Vehicle Control0241.0
This compoundConcentration 124Data
This compoundConcentration 224Data
This compoundConcentration 324Data

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • Compound this compound (solid)

  • Anhydrous DMSO, molecular biology grade

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance and micropipettes

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance.

  • Carefully weigh the desired amount of this compound. For 1 mL of a 10 mM stock solution, use the appropriate molecular weight of this compound to calculate the required mass.

  • Add the calculated volume of anhydrous DMSO to the tube containing the weighed this compound.

  • Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C water bath) can be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Protocol 2: Cell Viability Assessment using MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cells of interest cultured in a 96-well plate

  • This compound stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Ensure the final DMSO concentration is below 0.5% in all wells.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle-only (DMSO) and no-treatment controls.

  • Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.

  • After the incubation with MTT, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 3: Cytotoxicity Assessment using Lactate Dehydrogenase (LDH) Assay

This assay quantifies the release of LDH from damaged cells as a measure of cytotoxicity.

Materials:

  • Cells of interest cultured in a 96-well plate

  • This compound stock solution

  • Complete cell culture medium

  • Commercially available LDH cytotoxicity assay kit

Procedure:

  • Seed cells and treat with a range of this compound concentrations as described in the MTT assay protocol.

  • Incubate for the desired exposure period.

  • Equilibrate the assay plate and reagents to room temperature.

  • Carefully transfer the desired amount of cell culture supernatant to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add the stop solution provided in the kit.

  • Measure the absorbance at the wavelength specified by the kit manufacturer (usually 490 nm).

  • Calculate the percentage of cytotoxicity based on the controls provided in the kit (e.g., spontaneous release, maximum release).

Protocol 4: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.

Materials:

  • Cells cultured and treated with this compound

  • Annexin V-FITC/PI staining kit

  • Flow cytometer

  • Cold PBS

  • 1X Annexin V binding buffer

Procedure:

  • Culture and treat cells with this compound for the desired time.

  • Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation agent.

  • Centrifuge the cell suspension and wash the cells with cold PBS.

  • Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour of staining.

Protocol 5: Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in apoptosis.

Materials:

  • Cells cultured in a 96-well white-walled plate

  • This compound stock solution

  • Caspase-Glo® 3/7 Reagent

  • Luminometer

Procedure:

  • Seed cells in a 96-well white-walled plate and treat with this compound as described in the MTT protocol.

  • Incubate for a predetermined time to induce apoptosis (e.g., 24 hours).

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours.

  • Measure the luminescence of each sample using a luminometer.

  • Calculate the fold increase in caspase activity relative to the vehicle control.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound Action

1233B_Signaling_Pathway cluster_metabolism Cellular Metabolism cluster_signaling Downstream Signaling cluster_outcomes Cellular Outcomes NNMT NNMT SAH SAH NNMT->SAH produces Nicotinamide Nicotinamide NNMT->Nicotinamide consumes 1-MNA 1-MNA NNMT->1-MNA produces PI3K PI3K NNMT->PI3K promotes (in cancer) NFkB_pathway NF-κB Pathway NNMT->NFkB_pathway modulates SAM SAM SAM->NNMT Nicotinamide->NNMT NAD NAD+ Nicotinamide->NAD precursor SIRT1 SIRT1 NAD->SIRT1 activates p53_acetylated p53 (acetylated) Active SIRT1->p53_acetylated deacetylates p53_deacetylated p53 (deacetylated) Inactive Apoptosis Apoptosis p53_acetylated->Apoptosis CellCycleArrest Cell Cycle Arrest p53_acetylated->CellCycleArrest AKT AKT PI3K->AKT activates AKT_p p-AKT (Active) mTOR mTOR AKT_p->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation NFkB_pathway->Proliferation Inflammation Inflammation NFkB_pathway->Inflammation This compound This compound

Caption: Proposed signaling cascade following this compound-mediated NNMT inhibition.

Experimental Workflow for Assessing this compound Cytotoxicity

Experimental_Workflow cluster_assays Cytotoxicity & Viability Assays cluster_apoptosis Apoptosis Assays start Start: Cancer Cell Culture seed_cells Seed cells in 96-well plates start->seed_cells treat_cells Treat cells with varying concentrations of this compound seed_cells->treat_cells incubate Incubate for 24, 48, 72 hours treat_cells->incubate MTT_assay MTT Assay (Viability) incubate->MTT_assay LDH_assay LDH Assay (Cytotoxicity) incubate->LDH_assay AnnexinV_PI Annexin V/PI Staining (Flow Cytometry) incubate->AnnexinV_PI Caspase_assay Caspase-Glo 3/7 Assay (Luminescence) incubate->Caspase_assay data_analysis Data Analysis: - Calculate IC50 - Determine % Viability - Quantify Apoptosis - Measure Caspase Activity MTT_assay->data_analysis LDH_assay->data_analysis AnnexinV_PI->data_analysis Caspase_assay->data_analysis end End: Characterize this compound Effects data_analysis->end

Caption: Workflow for evaluating the cytotoxic and apoptotic effects of this compound.

Logical Relationship of NNMT Inhibition and Downstream Pathways

Logical_Relationship NNMT_inhibition NNMT Inhibition (by this compound) Metabolic_Shifts Metabolic Shifts: - Increased NAD+ - Altered SAM/SAH Ratio NNMT_inhibition->Metabolic_Shifts Sirtuin_Modulation Sirtuin (e.g., SIRT1) Modulation Metabolic_Shifts->Sirtuin_Modulation PI3K_AKT_Inhibition PI3K/AKT/mTOR Pathway Inhibition Metabolic_Shifts->PI3K_AKT_Inhibition Influences NFkB_Modulation NF-κB Pathway Modulation Metabolic_Shifts->NFkB_Modulation Influences p53_Activation p53 Pathway Activation Sirtuin_Modulation->p53_Activation Leads to Anti_Cancer_Effects Anti-Cancer Effects: - Decreased Proliferation - Increased Apoptosis - Cell Cycle Arrest p53_Activation->Anti_Cancer_Effects PI3K_AKT_Inhibition->Anti_Cancer_Effects NFkB_Modulation->Anti_Cancer_Effects

Caption: Logical flow from NNMT inhibition to anti-cancer outcomes.

References

Application Note: Quantitative Analysis of 1233B in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of 1233B, a fungal polyketide and inhibitor of HMG-CoA synthase, in human plasma.[1][2] The method utilizes a rapid protein precipitation extraction followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is suitable for pharmacokinetic studies and research applications requiring the precise measurement of this compound in a biological matrix. All experimental protocols, including sample preparation and LC-MS/MS parameters, are outlined.

Introduction

This compound is a naturally occurring polyketide produced by various fungi, including Scopulariopsis sp. and Fusarium species.[1][2] It is the hydroxy-acid derivative of the antibiotic 1233A.[2] The primary mechanism of action for this class of compounds is the inhibition of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase, a critical enzyme in the mevalonate (B85504) pathway for isoprenoid and sterol biosynthesis.[1][3] This inhibitory activity makes this compound a subject of interest in drug discovery for its potential antibacterial and other therapeutic applications.

To support preclinical and clinical development, a robust and reliable analytical method for the quantification of this compound in biological samples is essential. This application note details a highly selective and sensitive LC-MS/MS method for the determination of this compound in human plasma. The method employs a simple protein precipitation step for sample cleanup, followed by chromatographic separation on a reverse-phase C18 column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar stable isotope-labeled compound or a compound with similar physicochemical properties)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Human plasma (K2-EDTA)

Sample Preparation
  • Allow all samples and standards to thaw to room temperature.

  • Vortex samples to ensure homogeneity.

  • To 50 µL of plasma sample, add 10 µL of Internal Standard working solution.

  • Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[4]

  • Transfer 150 µL of the supernatant to a new 96-well plate or autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

A Waters ZQ LC/MS system or a similar instrument can be used.[5]

Liquid Chromatography Parameters:

ParameterValue
Column C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C
Gradient See Table 1

Table 1: HPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
0.5955
2.5595
3.5595
3.6955
5.0955

Mass Spectrometry Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV
Source Temp. 150°C
Desolvation Temp. 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

Table 2: MRM Transitions for this compound and Internal Standard (IS)

Note: These values are hypothetical and should be optimized during method development.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound 295.2153.10.13015
IS (as appropriate)(as appropriate)0.1(optimize)(optimize)

Data Presentation

The following tables summarize the expected performance characteristics of this method. The data presented here is illustrative and represents typical values for a validated bioanalytical LC-MS/MS assay.

Table 3: Calibration Curve Performance

AnalyteCalibration Range (ng/mL)Weighting
This compound1 - 1000>0.9951/x²

Table 4: Accuracy and Precision (Intra- and Inter-day)

AnalyteSpiked Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
This compound3 (LQC)≤ 1585 - 115≤ 1585 - 115
This compound50 (MQC)≤ 1585 - 115≤ 1585 - 115
This compound800 (HQC)≤ 1585 - 115≤ 1585 - 115

Table 5: Recovery and Matrix Effect

AnalyteConcentration (ng/mL)Mean Recovery (%)Mean Matrix Effect (%)
This compound3 (LQC)> 8090 - 110
This compound800 (HQC)> 8090 - 110

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample (50 µL) p2 Add Internal Standard p1->p2 p3 Protein Precipitation (Acetonitrile) p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Collect Supernatant p4->p5 a1 Inject into LC-MS/MS p5->a1 a2 C18 Reverse-Phase Separation a1->a2 a3 ESI Negative Ionization a2->a3 a4 MRM Detection a3->a4 d1 Peak Integration a4->d1 d2 Calibration Curve Generation d1->d2 d3 Quantification of this compound d2->d3

Caption: Workflow for the LC-MS/MS analysis of this compound in plasma.

Inhibition of HMG-CoA Synthase by this compound

G cluster_pathway Mevalonate Pathway AceCoA Acetyl-CoA AcacCoA Acetoacetyl-CoA AceCoA->AcacCoA Thiolase HMG_CoA HMG-CoA AcacCoA->HMG_CoA HMG-CoA Synthase Mev Mevalonate HMG_CoA->Mev HMG-CoA Reductase Isoprenoids Isoprenoids, Sterols Mev->Isoprenoids ... Inhibitor This compound Inhibitor->HMG_CoA

Caption: Inhibition of the HMG-CoA synthase pathway by this compound.

References

Elucidating the Mechanism of Action of 1233B: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the mechanism of action of a novel small molecule, designated 1233B. The following protocols and techniques are designed to identify the molecular target of this compound, characterize its cellular effects, and elucidate the signaling pathways it modulates.

Section 1: Target Identification and Validation

A critical first step in understanding the mechanism of action of a new compound is to identify its direct molecular target(s). Affinity-based approaches are powerful techniques for achieving this.[1]

Affinity Chromatography (Pull-Down Assay)

This method involves immobilizing this compound onto a solid support to "pull down" its binding partners from a cell lysate.[1]

Experimental Protocol:

  • Probe Synthesis: Synthesize a derivative of this compound with a linker arm and a reactive group (e.g., NHS ester, alkyne) for conjugation to a solid support. It is crucial that the modification does not abrogate the biological activity of this compound.

  • Immobilization: Covalently attach the this compound derivative to NHS-activated sepharose or magnetic beads. Use an unmodified bead or a bead conjugated with an inactive analog of this compound as a negative control.

  • Cell Lysate Preparation:

    • Culture cells of interest (e.g., a cancer cell line sensitive to this compound) to 80-90% confluency.

    • Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Capture:

    • Incubate the clarified cell lysate with the this compound-conjugated beads and control beads for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads extensively with wash buffer (e.g., PBS with 0.1% Tween-20) to remove non-specific binding proteins.

  • Elution: Elute the bound proteins from the beads. This can be achieved by:

    • Competitive elution with an excess of free this compound.

    • Denaturation with SDS-PAGE sample buffer.

  • Protein Identification: Analyze the eluted proteins by SDS-PAGE followed by mass spectrometry to identify the putative targets of this compound.

Data Presentation: Putative this compound Interacting Proteins

RankProtein NameGene SymbolMolecular Weight (kDa)Peptide CountFunction
1Mitogen-activated protein kinase 1MAPK141.425Signal transduction
214-3-3 protein beta/alphaYWHAB28.118Signal transduction, Apoptosis regulation
3Cyclin-dependent kinase 2CDK233.915Cell cycle regulation
4Apoptosis regulator BAXBAX21.212Apoptosis

Experimental Workflow: Affinity Chromatography

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Synthesize_1233B_Probe Synthesize this compound Probe Immobilize_on_Beads Immobilize on Beads Synthesize_1233B_Probe->Immobilize_on_Beads Incubate_Lysate_with_Beads Incubate Lysate with Beads Immobilize_on_Beads->Incubate_Lysate_with_Beads Prepare_Cell_Lysate Prepare Cell Lysate Prepare_Cell_Lysate->Incubate_Lysate_with_Beads Wash_Beads Wash Beads Incubate_Lysate_with_Beads->Wash_Beads Elute_Proteins Elute Proteins Wash_Beads->Elute_Proteins SDS_PAGE SDS-PAGE Elute_Proteins->SDS_PAGE Mass_Spectrometry Mass Spectrometry SDS_PAGE->Mass_Spectrometry Identify_Targets Identify Putative Targets Mass_Spectrometry->Identify_Targets

Caption: Workflow for identifying protein targets of this compound using affinity chromatography.

Section 2: Cellular Phenotypic Assays

Once putative targets are identified, it is essential to characterize the cellular effects of this compound to understand its functional consequences.

Cell Viability and Proliferation Assays

These assays determine the effect of this compound on cell growth and survival.

Experimental Protocol (MTT Assay):

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Data Presentation: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) at 48h
HeLaCervical Cancer5.2
MCF-7Breast Cancer12.8
A549Lung Cancer8.1
HCT116Colon Cancer3.5
Apoptosis Assays

To determine if the growth-inhibitory effect of this compound is due to the induction of programmed cell death (apoptosis).[2][3][4]

Experimental Protocol (Annexin V/Propidium (B1200493) Iodide Staining):

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells, including any floating cells in the medium.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI) for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis/necrosis.

Data Presentation: Apoptosis Induction by this compound in HCT116 Cells

TreatmentTime (h)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle243.11.5
This compound (3.5 µM)2415.75.2
Vehicle484.52.1
This compound (3.5 µM)4835.212.8
Cell Cycle Analysis

To investigate if this compound affects cell cycle progression.

Experimental Protocol (Propidium Iodide Staining and Flow Cytometry):

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend them in a solution containing propidium iodide and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Data Presentation: Cell Cycle Distribution of HCT116 Cells Treated with this compound

TreatmentG1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle45.230.124.7
This compound (3.5 µM)68.515.316.2

Section 3: Signaling Pathway Analysis

Based on the putative targets and observed cellular phenotypes, the next step is to investigate the effect of this compound on relevant signaling pathways.

Western Blot Analysis

A standard technique to detect changes in protein expression and post-translational modifications (e.g., phosphorylation) in response to this compound treatment.

Experimental Protocol:

  • Protein Extraction: Treat cells with this compound for various time points, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against target proteins (e.g., phosphorylated and total forms of kinases, apoptosis and cell cycle regulators).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Hypothetical Signaling Pathway Modulated by this compound

This compound This compound PI3K PI3K This compound->PI3K ERK ERK This compound->ERK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR p53 p53 AKT->p53 Bcl-2 Bcl-2 AKT->Bcl-2 Proliferation Proliferation mTOR->Proliferation ERK->Proliferation Bax Bax p53->Bax Cell_Cycle_Arrest Cell_Cycle_Arrest p53->Cell_Cycle_Arrest Bcl-2->Bax Caspase-9 Caspase-9 Bax->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Cyclin D1 Cyclin D1 CDK4/6 CDK4/6 Cyclin D1->CDK4/6 Rb Rb CDK4/6->Rb E2F E2F Rb->E2F E2F->Proliferation Cell_Cycle_Arrest->Cyclin D1

Caption: Hypothetical signaling pathways affected by this compound, leading to apoptosis and cell cycle arrest.

Logical Relationship of Experimental Findings

cluster_molecular Molecular Level cluster_cellular Cellular Level cluster_phenotypic Phenotypic Outcome 1233B_Treatment This compound Treatment Inhibition_of_PI3K_ERK Inhibition of PI3K/ERK Signaling 1233B_Treatment->Inhibition_of_PI3K_ERK Increased_Apoptosis Increased Apoptosis Inhibition_of_PI3K_ERK->Increased_Apoptosis G1_Cell_Cycle_Arrest G1 Cell Cycle Arrest Inhibition_of_PI3K_ERK->G1_Cell_Cycle_Arrest Decreased_Cell_Viability Decreased Cell Viability and Proliferation Increased_Apoptosis->Decreased_Cell_Viability G1_Cell_Cycle_Arrest->Decreased_Cell_Viability

Caption: Logical flow from molecular effects of this compound to its cellular outcomes.

By following these detailed protocols and utilizing the structured data presentation and visualizations, researchers can systematically investigate and characterize the mechanism of action of novel compounds like this compound.

References

1233B as a Reference Standard in High-Performance Liquid Chromatography (HPLC): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compound 1233B, with the systematic name 12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyl-2,4-tetradecadiene-1,14-dioic acid, is a fungal secondary metabolite derived from the antibiotic 1233A.[1] As a well-characterized compound with known physicochemical properties, this compound serves as an excellent reference standard for qualitative and quantitative analysis in various research and development settings. Its antibacterial properties make it a subject of interest in the discovery of novel antimicrobial agents.[1]

This document provides detailed application notes and protocols for the use of this compound as a reference standard in High-Performance Liquid Chromatography (HPLC). The information herein is intended to guide researchers in developing and validating analytical methods for the identification and quantification of this compound in various sample matrices.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of a reference standard is fundamental for method development and ensuring accurate analytical results. The key properties of this compound are summarized in the table below.

PropertyValueSource
Systematic Name 12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyl-2,4-tetradecadiene-1,14-dioic acid[1]
Molecular Formula C₁₈H₃₀O₆[1][2]
Molecular Weight 342.4 g/mol
CAS Number 34668-61-6
Appearance Off-white solid
Purity (by HPLC) ≥95%
Solubility Soluble in DMSO, ethanol, and methanol (B129727)
Storage Store at -20°C for long-term stability (at least 3 years)

HPLC Method Protocol for this compound Analysis

This section outlines a general reversed-phase HPLC (RP-HPLC) method suitable for the analysis of this compound. This protocol can be used as a starting point and should be optimized and validated for specific applications.

Instrumentation and Materials
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reversed-phase analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • This compound Reference Standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (or other suitable acidic modifier)

  • Volumetric flasks, pipettes, and autosampler vials

Chromatographic Conditions
ParameterRecommended Condition
Column C18 reversed-phase (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 10% B2-15 min: 10-90% B15-18 min: 90% B18-20 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL
Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound Reference Standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Sample Preparation

The sample preparation method will vary depending on the matrix. For fungal extracts, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances. The final extract should be dissolved in the mobile phase before injection.

Method Validation Data

The following tables present representative data for the validation of the HPLC method for this compound, based on typical parameters outlined in ICH guidelines.

Linearity
Concentration (µg/mL)Peak Area (mAU*s)
115.2
576.5
10151.8
25380.1
50759.5
1001520.3
Correlation Coefficient (r²) 0.9998
Precision
Concentration (µg/mL)Intra-day RSD (%) (n=6)Inter-day RSD (%) (n=6, 3 days)
51.21.8
500.81.3
1000.61.1
Accuracy (Recovery)
Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
54.998.0
5050.4100.8
10099.299.2
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
ParameterValue (µg/mL)
LOD (S/N = 3) 0.2
LOQ (S/N = 10) 0.7

Experimental Workflows and Logical Relationships

The following diagrams illustrate key workflows and relationships relevant to the use of this compound in a research context.

experimental_workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_std Prepare this compound Standard Solutions hplc_analysis Inject Standards and Samples into HPLC System prep_std->hplc_analysis prep_sample Prepare Sample (e.g., Fungal Extract) prep_sample->hplc_analysis acquire_data Acquire Chromatographic Data hplc_analysis->acquire_data cal_curve Generate Calibration Curve from Standards acquire_data->cal_curve quantify Quantify this compound in Sample cal_curve->quantify

Workflow for Quantification of this compound using HPLC.

logical_relationship node_a Antibiotic 1233A node_b This compound (Hydroxy-acid derivative) node_a->node_b Hydrolysis

Relationship between 1233A and this compound.

References

Troubleshooting & Optimization

Troubleshooting 1233B insolubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1233B, focusing on its insolubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve in aqueous solutions?

This compound is an off-white solid and a hydroxy-acid derivative of the antibiotic 1233A.[1] It is known to be soluble in organic solvents such as DMSO, ethanol, and methanol, which indicates its poor solubility in aqueous solutions.[1][2][3] This low aqueous solubility is a common challenge encountered during experimental work.

Q2: I dissolved this compound in an organic solvent to create a stock solution, but it precipitated when I diluted it into my aqueous buffer. Why did this happen and what can I do?

This phenomenon is known as "precipitation upon dilution." It occurs because this compound is significantly less soluble in the aqueous buffer than in the concentrated organic solvent.[1] When the stock solution is introduced to the buffer, the sharp decrease in the organic solvent concentration causes this compound to fall out of solution.[1]

To address this, you can:

  • Lower the final concentration: Reducing the target concentration of this compound in your working solution is often the most straightforward solution.[1]

  • Increase the co-solvent percentage: If your experimental setup can tolerate it, a slight increase in the final concentration of the organic solvent (e.g., DMSO) in your aqueous buffer can help maintain solubility.[1] However, be cautious of potential solvent effects on your experiment, particularly in cell-based assays where DMSO concentrations should ideally be kept below 0.5%.[1]

  • Modify the dilution method: Instead of adding the stock solution directly to the entire volume of the buffer, try adding the buffer to the stock solution gradually. This can prevent localized high concentrations that may trigger precipitation.[1]

Q3: Can I use heat to help dissolve this compound?

Gentle warming can be an effective method for increasing the solubility of some compounds. Heating the solution to 37°C may aid in the dissolution of this compound.[1] However, it is critical to consider the thermal stability of the compound, as prolonged exposure to high temperatures could lead to degradation.[1] It is advisable to use the mildest effective temperature and allow the solution to cool to the experimental temperature before use.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution(s)
Solid this compound will not dissolve in aqueous buffer. This compound has very low intrinsic solubility in water.[1]- Prepare a stock solution in an organic solvent (DMSO, ethanol, or methanol) first, then dilute it into the aqueous buffer. - Gently warm the solution (e.g., to 37°C).[1] - Briefly sonicate the solution.
Precipitation occurs upon dilution of the organic stock solution into the aqueous buffer. The compound is significantly less soluble in the aqueous buffer than in the concentrated organic solvent.[1]- Lower the final concentration of this compound.[1] - Increase the percentage of the organic co-solvent in the final solution (if the experiment allows).[1] - Add the aqueous buffer to the stock solution gradually while mixing.[1]
Inconsistent experimental results. The concentration of dissolved this compound may be variable due to partial precipitation.- Perform a stability test to determine the time window in which this compound remains in solution in your specific buffer. - Prepare fresh working solutions for each experiment.

Physicochemical Properties of this compound

Property Value
Molecular Formula C18H30O6[2][3]
Molecular Weight 342.4 g/mol [2][3]
Appearance Off-white solid[1][2][3]
Solubility Soluble in DMSO, ethanol, and methanol[1][2][3]
Computed XLogP3 3.2[3]
Stability Stable for at least 3 years when stored at -20°C[2][3]

Experimental Protocols

Detailed experimental protocols for the use of this compound are not widely available in scientific literature.[3] The following is a general protocol for preparing a working solution of a hydrophobic compound like this compound.

Protocol: Preparation of a this compound Working Solution

  • Prepare a Stock Solution:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add a minimal amount of an appropriate organic solvent (e.g., DMSO, ethanol) to dissolve the powder completely. For example, to prepare a 10 mM stock solution, dissolve 3.424 mg of this compound in 1 mL of DMSO.

    • Vortex briefly to ensure complete dissolution.

  • Prepare the Working Solution:

    • Determine the final concentration and volume of the working solution required for your experiment.

    • Calculate the volume of the stock solution needed.

    • Method A (Direct Dilution): Add the calculated volume of the stock solution to your aqueous buffer. Vortex or mix immediately and thoroughly.

    • Method B (Gradual Dilution): To the tube containing the calculated volume of the stock solution, add the aqueous buffer in small increments, mixing well after each addition until the final volume is reached.

  • Solubility Enhancement (Optional):

    • If precipitation is observed, consider preparing a new solution with a lower final concentration.

    • Alternatively, if your experiment can tolerate it, prepare the working solution with a slightly higher percentage of the organic co-solvent.

    • Gentle warming of the final solution to 37°C followed by cooling to the experimental temperature may also be attempted.[1]

  • Verification:

    • Visually inspect the solution for any signs of precipitation before use.

    • It is recommended to prepare fresh working solutions for each experiment to ensure consistency.

Biological Context

This compound is the hydroxy-acid derivative of the antibiotic 1233A.[1][3] It is formed through the hydrolysis of the β-lactone ring of 1233A.[3]

Hydrolysis_of_1233A Antibiotic 1233A Antibiotic 1233A This compound This compound Antibiotic 1233A->this compound Hydrolysis

Caption: Hydrolysis of Antibiotic 1233A to this compound.

Troubleshooting_Workflow cluster_prep Solution Preparation cluster_troubleshoot Troubleshooting start Start: Dissolve this compound in organic solvent dilute Dilute into aqueous buffer start->dilute observe Observe for precipitation dilute->observe solution_ok Solution is clear observe->solution_ok No experiment Proceed to experiment observe->experiment Yes lower_conc Lower final concentration lower_conc->dilute increase_cosolvent Increase co-solvent % increase_cosolvent->dilute gradual_dilution Use gradual dilution gradual_dilution->dilute warm Gentle warming (37°C) warm->dilute solution_ok->lower_conc solution_ok->increase_cosolvent solution_ok->gradual_dilution solution_ok->warm

Caption: Troubleshooting workflow for this compound solubilization.

References

Technical Support Center: Optimizing 1233B Concentration for Antibacterial Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of the fungal metabolite 1233B for antibacterial studies.

Important Note on this compound: Publicly available scientific literature contains limited specific data on the antibacterial spectrum and potency of this compound. It is the hydroxy-acid derivative of antibiotic 1233A.[1][2][3][4] The primary target of 1233A is HMG-CoA synthase, and the intact β-lactone ring, which is hydrolyzed in this compound, is crucial for this activity.[2] Consequently, the antibacterial properties of this compound, if any, may arise from a different mechanism.[2] This guide provides a framework for the initial characterization and optimization of this compound or other novel antimicrobial agents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how should I prepare a stock solution?

A1: this compound, also known as 12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyl-2,4-tetradecadiene-1,14-dioic acid, is a fungal metabolite isolated from Scopulariopsis sp. and Fusarium sp.[1][3] It is typically soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol.[3][4][5]

To prepare a stock solution, dissolve the powdered this compound in 100% DMSO to a high concentration (e.g., 10 mM or 10 mg/mL).[5][6] Ensure complete dissolution by vortexing.[5] Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5][7]

Q2: I'm observing precipitation when I dilute my this compound stock solution into my aqueous culture medium. What should I do?

A2: This is a common issue known as "precipitation upon dilution," which occurs when a compound is less soluble in the aqueous buffer than in the organic stock solvent.[4] To address this, you can:

  • Lower the final concentration: This is the most straightforward solution.[4]

  • Increase the co-solvent percentage: If your experiment allows, slightly increasing the final DMSO concentration may help, but it should ideally be kept below 0.5% to avoid solvent toxicity to cells.[4][5]

  • Alter the dilution method: Try adding the aqueous buffer to the stock solution gradually while vortexing.[4]

  • Gentle warming or sonication: Briefly warming the solution to 37°C or using sonication can help dissolve the compound, but be mindful of the potential for degradation.[4]

Q3: What is a typical starting concentration range for in vitro antibacterial experiments with a new compound like this compound?

A3: For a new compound, it is recommended to test a broad range of concentrations to determine its potency. A common starting range for antibacterial susceptibility testing is from 0.0625 µg/mL to 128 µg/mL or higher.[6] For cell-based assays, a starting range of 1 µM to 10 µM is often used.[5] A dose-response curve should always be performed to determine the half-maximal effective concentration (EC50) or the Minimum Inhibitory Concentration (MIC).[5]

Q4: My antibacterial assay results are inconsistent. What are some common causes?

A4: Inconsistent results in antimicrobial susceptibility testing can stem from several factors:[8]

  • Inoculum Density: The concentration of bacteria used in the assay is critical. Ensure it is standardized, typically to a 0.5 McFarland turbidity standard for disk diffusion or a specific colony-forming unit per milliliter (CFU/mL) for broth microdilution.[8][9]

  • Media Quality: Use media from a reputable supplier and check the pH of each new batch.[8]

  • Compound Stability: The compound may be unstable in the culture medium over the incubation period.[7][10] It is advisable to perform stability studies using methods like HPLC.[7]

  • Inaccurate Pipetting: Ensure accurate serial dilutions of the compound.

Troubleshooting Guides

Issue 1: No Antibacterial Effect Observed
Possible Cause Recommended Solution
Concentration Too Low Perform a dose-response experiment with a wider and higher concentration range.
Compound Insolubility Visually inspect for precipitation. If present, refer to the solubility troubleshooting tips in the FAQ.
Compound Instability Test the stability of this compound in your experimental medium over time. Consider that some media components can degrade the compound.[10][11]
Incorrect Bacterial Strain Confirm the identity and expected susceptibility of your bacterial strain.
Inherent Resistance The tested microorganisms may be naturally resistant to this compound. Test against a broader panel of bacteria, including both Gram-positive and Gram-negative strains.
Issue 2: High Cytotoxicity Observed in Host Cells
Possible Cause Recommended Solution
High Compound Concentration Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the concentration range that is non-toxic to your mammalian cell line.[5]
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is below 0.5%.[5] Always include a vehicle control (cells treated with the same concentration of DMSO without this compound) to assess the effect of the solvent alone.[5]
Cell Line Sensitivity Different cell lines can have varying sensitivities to a compound.[5]

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[12][13]

  • Preparation of this compound: Prepare a stock solution of this compound in DMSO. Perform two-fold serial dilutions in a 96-well microtiter plate using an appropriate broth, such as Mueller-Hinton Broth (MHB), to achieve a range of concentrations.[6]

  • Bacterial Inoculum Preparation: Culture the bacterial strain overnight. Prepare a suspension in sterile saline and adjust its turbidity to a 0.5 McFarland standard. Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.[6][14]

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a positive control (bacteria with no compound) and a negative control (broth only).[13]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[6]

  • MIC Reading: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth (i.e., the first clear well).[6]

Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

  • Subculturing from MIC plate: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).[15]

  • Plating: Plate each aliquot onto an appropriate agar (B569324) medium (e.g., Tryptic Soy Agar) that does not contain this compound.[16]

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.[15]

  • MBC Determination: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.[15]

Data Presentation

The following tables present hypothetical data for illustrative purposes to guide your experimental design and data presentation.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound against a Panel of Bacteria

Bacterial Strain ATCC Number MIC (µg/mL)
Staphylococcus aureus2921316
Methicillin-resistant Staphylococcus aureus (MRSA)BAA-171732
Enterococcus faecalis2921264
Escherichia coli25922>128
Pseudomonas aeruginosa27853>128

Table 2: Hypothetical Minimum Bactericidal Concentration (MBC) of this compound and MBC/MIC Ratio

Bacterial Strain ATCC Number MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio Interpretation
Staphylococcus aureus2921316322Bactericidal
Methicillin-resistant Staphylococcus aureus (MRSA)BAA-1717321284Bactericidal
Enterococcus faecalis2921264>128>2Bacteriostatic

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock_Solution Prepare this compound Stock in DMSO Serial_Dilution Serial Dilution in 96-well Plate Stock_Solution->Serial_Dilution Bacterial_Culture Prepare Standardized Bacterial Inoculum Inoculation Inoculate with Bacteria Bacterial_Culture->Inoculation Serial_Dilution->Inoculation Incubation Incubate 18-24h at 37°C Inoculation->Incubation MIC_Reading Read MIC Incubation->MIC_Reading MBC_Plating Plate on Agar MIC_Reading->MBC_Plating MBC_Reading Read MBC MBC_Plating->MBC_Reading

Caption: Workflow for MIC and MBC Determination.

hypothetical_pathway cluster_cell Inside Bacterial Cell Compound_this compound This compound Target_Enzyme Hypothetical Target Enzyme Compound_this compound->Target_Enzyme Inhibition Bacterial_Cell Bacterial Cell Metabolic_Pathway Essential Metabolic Pathway Target_Enzyme->Metabolic_Pathway Cell_Death Cell_Death Metabolic_Pathway->Cell_Death Cell_Wall_Synthesis Cell Wall Synthesis Protein_Synthesis Protein Synthesis DNA_Replication DNA Replication

References

How to prevent degradation of 1233B in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Compound 1233B

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on preventing the degradation of Compound this compound, a representative halogenated alkene, in solution. Adherence to these guidelines is crucial for ensuring experimental reproducibility and the integrity of research data.

Frequently Asked Questions (FAQs)

Q1: What is the optimal way to store dry, solid Compound this compound?

A1: Proper storage of the solid compound is the first step in preventing degradation. General best practices include:

  • Temperature: Store at the recommended temperature, typically -20°C or -80°C, to minimize thermal degradation.[1][2]

  • Light: Protect the compound from light by using amber vials or by wrapping containers in aluminum foil, as many compounds are photosensitive.[1][2]

  • Moisture: Store in a desiccated environment to protect against hydrolysis, especially if the compound is hygroscopic.[1] Tightly seal all containers.

Q2: What is the best solvent for preparing Compound this compound stock solutions?

A2: The choice of solvent is critical for stability.

  • Solvent Selection: Use a high-purity, anhydrous solvent in which the compound is both highly soluble and stable. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for many non-polar compounds, but its suitability should be confirmed for Compound this compound. Halogenated alkenes can be sensitive, and inert solvents like dichloromethane (B109758) (CH2Cl2) or carbon tetrachloride (CCl4) may be required for certain applications to prevent side reactions.

  • Concentration: Prepare a concentrated stock solution (e.g., 10-50 mM). This minimizes the volume of organic solvent introduced into your aqueous experimental system, reducing potential solvent-induced artifacts.

Q3: How should I handle stock solutions to prevent degradation?

A3: Once prepared, stock solutions must be handled carefully.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into single-use volumes.

  • Storage: Store aliquots at or below the recommended temperature (e.g., -80°C).

  • Preparation for Use: When preparing for an experiment, thaw the aliquot on ice and use it immediately. Avoid keeping the stock solution at room temperature for extended periods.

Q4: My experiment requires an aqueous buffer. How do I prevent precipitation and degradation upon dilution?

A4: Diluting a compound from an organic solvent into an aqueous buffer is a common point of failure.

  • Immediate Use: Dilute the stock solution into your experimental buffer immediately before use. Do not store compounds in aqueous solutions for long periods unless their stability has been verified.

  • pH Control: Ensure the pH of your experimental buffer is within a range where the compound is stable. For halogenated compounds, highly acidic or alkaline conditions can promote hydrolysis or elimination reactions.

  • Solubility Check: Visually inspect the solution for any signs of precipitation after dilution. If the final concentration is too high, the compound may crash out of solution.

Troubleshooting Guide: Degradation in Solution

This guide provides a systematic approach to troubleshooting common issues related to the degradation of Compound this compound.

Symptom / Observation Potential Cause(s) Recommended Action(s)
Inconsistent or lower-than-expected experimental results. Compound degradation leading to reduced potency or altered activity.1. Verify Integrity: Use an analytical method like HPLC or LC-MS to check the purity and identity of your stock and working solutions. 2. Review Storage: Confirm that the compound and its solutions are stored under the recommended conditions (temperature, light, moisture). 3. Assess Solution Stability: Prepare fresh working solutions and compare their performance to older ones.
Visible changes in solution (e.g., color change, precipitation). Chemical instability, oxidation, hydrolysis, or poor solubility.1. Consult Datasheet: Review the manufacturer's documentation for information on solubility and stability. 2. Optimize Solvent: Ensure you are using a high-purity, anhydrous solvent. Consider testing alternative solvents if stability issues persist. 3. Control pH: Check that the pH of your aqueous buffer is within the compound's stable range.
Appearance of new peaks in HPLC/LC-MS analysis. Degradation of the parent compound into by-products.1. Forced Degradation Study: Perform a forced degradation study (see protocol below) to identify potential degradation products and pathways under stress conditions (acid, base, oxidation, heat, light). 2. Inert Atmosphere: If oxidation is suspected, prepare solutions under an inert atmosphere (e.g., nitrogen or argon). 3. Use Stabilizers: For certain halogenated compounds, the addition of stabilizers may be necessary to prevent reactions with trace amounts of acid or water.

Quantitative Stability Data

The following tables present hypothetical stability data for Compound this compound to illustrate the impact of different storage conditions.

Table 1: Stability of Compound this compound (10 mM Stock in DMSO) After 30 Days

Storage TemperaturePurity by HPLC (%)Appearance
-80°C 99.5%Clear, colorless
-20°C 98.9%Clear, colorless
4°C 91.2%Faint yellow tint
25°C (Room Temp) 65.7%Yellow, slight precipitate

Table 2: Stability of Compound this compound (100 µM in Aqueous Buffer, pH 7.4) at 37°C

Time (hours)Purity by HPLC (%)Degradation Product A (%)Degradation Product B (%)
0 99.8%0.1%0.1%
2 97.1%1.5%1.4%
8 88.4%6.2%5.4%
24 62.5%21.3%16.2%

Experimental Protocols

Protocol 1: Solution Stability Assessment

This protocol assesses the stability of Compound this compound in a specific solvent or buffer over time.

  • Preparation:

    • Prepare a fresh stock solution of Compound this compound in the chosen solvent (e.g., 10 mM in DMSO).

    • Dilute the stock solution to the final experimental concentration (e.g., 100 µM) in the desired aqueous buffer.

  • Incubation:

    • Divide the solution into multiple aliquots in appropriate vials.

    • Store the aliquots under the desired experimental conditions (e.g., 37°C incubator).

  • Time Points:

    • At designated time points (e.g., 0, 2, 4, 8, 24 hours), remove one aliquot.

    • Immediately quench any further degradation by freezing the sample at -80°C or by mixing with a strong organic solvent like acetonitrile.

  • Analysis:

    • Analyze all samples from all time points together using a validated HPLC method.

    • Calculate the percentage of the remaining parent compound relative to the t=0 sample.

Protocol 2: Forced Degradation Study

This study identifies potential degradation pathways by subjecting the compound to harsh conditions.

  • Sample Preparation: Prepare several identical solutions of Compound this compound (e.g., 1 mg/mL in 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.

    • Thermal Stress: Incubate one solution at 80°C for 48 hours.

    • Photolytic Stress: Expose one solution to direct UV light (e.g., 254 nm) for 24 hours.

    • Control: Keep one solution at 4°C in the dark.

  • Neutralization: Before analysis, neutralize the acidic and basic samples.

  • Analysis: Analyze all samples by LC-MS to separate the parent compound from any degradation products and to obtain mass information for structural elucidation of the degradants.

Visualizations

degradation_pathway Hypothetical Degradation Pathway for Compound this compound Cthis compound Compound this compound (Halogenated Alkene) Hydrolysis Hydrolysis Product (e.g., Ketone/Alcohol) Cthis compound->Hydrolysis Acid/Base (H₂O) Oxidation Oxidation Product (e.g., Epoxide) Cthis compound->Oxidation Oxidizing Agent (e.g., H₂O₂) Isomerization Isomerized Product Cthis compound->Isomerization Light/Heat

Caption: Hypothetical degradation pathways for Compound this compound.

troubleshooting_workflow Troubleshooting Workflow for Compound Instability start Inconsistent Experimental Results check_storage Review Storage Conditions (Temp, Light, Moisture) start->check_storage check_prep Review Solution Prep (Solvent, pH, Age) check_storage->check_prep OK order_new Order New Lot of Compound check_storage->order_new Incorrect analyze_purity Analyze Purity by HPLC/LC-MS check_prep->analyze_purity OK optimize Optimize Conditions (Solvent, Buffer, etc.) check_prep->optimize Incorrect is_pure Is Purity >95%? analyze_purity->is_pure prepare_fresh Prepare Fresh Stock & Working Solutions is_pure->prepare_fresh No retest Re-run Experiment is_pure->retest Yes prepare_fresh->analyze_purity optimize->prepare_fresh

Caption: Logical workflow for troubleshooting compound instability.

experimental_workflow Experimental Workflow for Stability Assessment prep_stock Prepare Concentrated Stock Solution (e.g., in DMSO) dilute Dilute to Final Concentration in Test Buffer/Solvent prep_stock->dilute aliquot Create Aliquots for Each Time Point dilute->aliquot incubate Incubate Under Test Conditions (e.g., 37°C) aliquot->incubate sample Sample at t=0, 2, 4, 8, 24h incubate->sample quench Quench Reaction (Freeze or Add Solvent) sample->quench analyze Analyze All Samples by HPLC quench->analyze report Calculate % Remaining vs. Time analyze->report

Caption: Workflow for conducting a solution stability study.

References

Technical Support Center: Overcoming Resistance to 1233B in Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the novel antimicrobial agent 1233B.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: Preliminary studies suggest that Compound this compound inhibits bacterial cell wall synthesis by targeting the enzyme MurA.[1] MurA catalyzes the first committed step in peptidoglycan biosynthesis. By inhibiting this enzyme, this compound prevents the formation of essential precursors for the bacterial cell wall, leading to cell lysis and death.[1]

Q2: We are observing a sudden increase in the Minimum Inhibitory Concentration (MIC) of this compound against our bacterial strain. What could be the cause?

A2: A significant increase in the MIC suggests the development of resistance. Common mechanisms of bacterial resistance to antimicrobial agents include:

  • Target Modification: Alterations in the MurA enzyme, the target of this compound, can prevent the compound from binding effectively.[2][3]

  • Active Efflux: Bacteria may acquire or upregulate efflux pumps that actively transport this compound out of the cell, reducing its intracellular concentration.[2]

  • Enzymatic Inactivation: The bacteria may have acquired genes encoding enzymes that chemically modify and inactivate this compound.

  • Reduced Permeability: Changes in the bacterial cell membrane can limit the uptake of this compound.

Q3: How can we confirm the mechanism of resistance in our bacterial strain?

A3: To elucidate the resistance mechanism, a combination of genomic and proteomic approaches is recommended. Whole-genome sequencing can identify mutations in the murA gene or the acquisition of genes encoding efflux pumps or inactivating enzymes. Proteomic analysis can reveal changes in protein expression levels, such as the overexpression of efflux pumps.

Q4: Are there any known strategies to overcome resistance to this compound?

A4: While specific strategies for this compound are under investigation, general approaches to combatting antimicrobial resistance can be applied:

  • Combination Therapy: Using this compound in conjunction with other antibiotics that have different mechanisms of action can create a synergistic effect and reduce the likelihood of resistance emerging.

  • Efflux Pump Inhibitors (EPIs): If resistance is due to efflux pumps, co-administering an EPI can restore the susceptibility of the bacteria to this compound.

  • Adjuvant Therapy: Compounds that disrupt the bacterial cell membrane or inhibit other essential pathways can be used to potentiate the activity of this compound.

Troubleshooting Guides

Issue 1: Inconsistent MIC values for this compound
Possible Cause Troubleshooting Step
Inaccurate serial dilutions Verify the concentration of the this compound stock solution and ensure accurate pipetting during the preparation of serial dilutions.
Variation in bacterial inoculum Standardize the bacterial inoculum to a concentration of approximately 5 x 10^5 CFU/mL for each experiment.
Contamination of bacterial culture Streak the culture on an appropriate agar (B569324) plate to check for purity.
Improper incubation conditions Ensure the microtiter plates are incubated at the optimal temperature and for the recommended duration (e.g., 37°C for 18-24 hours).
Issue 2: No inhibition of bacterial growth at any concentration of this compound
Possible Cause Troubleshooting Step
Intrinsic resistance of the bacterial strain Some bacterial species may possess intrinsic resistance mechanisms that render this compound ineffective. Test this compound against a known susceptible control strain.
Degradation of this compound Prepare a fresh stock solution of this compound. Verify the storage conditions and shelf-life of the compound.
Incorrect experimental setup Review the entire experimental protocol to ensure all steps were performed correctly, including the use of appropriate growth media and controls.

Quantitative Data Summary

The following tables provide a template for summarizing key quantitative data from your experiments.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Comparator Antibiotics

Bacterial StrainThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Gentamicin MIC (µg/mL)Vancomycin MIC (µg/mL)
Staphylococcus aureus ATCC 29213Data not available
Escherichia coli ATCC 25922Data not available
Pseudomonas aeruginosa ATCC 27853Data not available
Enterococcus faecalis ATCC 29212Data not available
Klebsiella pneumoniae ATCC 13883Data not available

Table 2: Frequency of Spontaneous Resistance Development

Bacterial StrainAntibioticFrequency of Spontaneous Resistance
Staphylococcus aureus ATCC 29213This compoundData not available
Ciprofloxacin
Escherichia coli ATCC 25922This compoundData not available
Ciprofloxacin

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
  • Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to achieve a range of concentrations.

  • Preparation of Bacterial Inoculum: Culture the bacterial strain overnight on an appropriate agar plate. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Frequency of Spontaneous Resistance Assay
  • High-Density Culture: Grow a large population of the test bacterium (e.g., 10^9 to 10^10 CFU) in a liquid culture.

  • Plating on Selective Agar: Plate the high-density culture onto agar plates containing this compound at a concentration 4 to 8 times the MIC.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of colonies that appear on the plates.

  • Calculation: Calculate the frequency of resistance by dividing the number of resistant colonies by the total number of bacteria plated.

Visualizations

G cluster_0 Bacterial Cell 1233B_ext This compound 1233B_int This compound 1233B_ext->1233B_int Uptake MurA MurA Enzyme 1233B_int->MurA Inhibition CellWall_precursors Cell Wall Precursors MurA->CellWall_precursors Catalysis CellWall Cell Wall Synthesis CellWall_precursors->CellWall Lysis Cell Lysis CellWall->Lysis Disruption leads to

Caption: Proposed mechanism of action of Compound this compound.

G cluster_1 Bacterial Cell Interior Compound_In This compound EffluxPump Efflux Pump Compound_In->EffluxPump Binding Compound_Out This compound EffluxPump->Compound_Out Export Extracellular Extracellular Space G Start Start Experiment Prepare_Culture Prepare Bacterial Culture Start->Prepare_Culture Serial_Dilution Prepare Serial Dilutions of this compound Start->Serial_Dilution Inoculate Inoculate Microtiter Plate Prepare_Culture->Inoculate Serial_Dilution->Inoculate Incubate Incubate Plate (18-24h) Inoculate->Incubate Read_MIC Read MIC Incubate->Read_MIC End End Read_MIC->End

References

1233B stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the long-term storage and stability of compound 1233B.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and storage of this compound.

Issue 1: Variability in Experimental Results Over Time

Question: We have observed a progressive loss of compound activity in our assays when using this compound from lots that have been in storage for over six months. What could be the cause?

Answer: This issue is likely due to the degradation of this compound during long-term storage. Key factors influencing stability include temperature, humidity, and light exposure. We recommend a systematic approach to identify the cause and mitigate the issue.

Experimental Workflow for Investigating Decreased Potency

cluster_0 Initial Assessment cluster_1 Comparative Analysis cluster_2 Degradation Analysis A Aliquot a new vial of this compound B Prepare fresh stock solution A->B C Perform activity assay with fresh stock B->C G Analyze both fresh and old samples by HPLC-MS B->G F Compare dose-response curves C->F Compare IC50 values D Prepare stock solution from older batch E Perform activity assay in parallel with fresh stock D->E D->G E->F Compare IC50 values H Quantify parent this compound peak G->H I Identify and quantify degradation products G->I

Caption: Workflow for troubleshooting decreased potency of this compound.

Recommended Actions:

  • Verify Storage Conditions: Confirm that this compound has been consistently stored at the recommended -80°C.

  • Aliquot Samples: To prevent multiple freeze-thaw cycles, it is crucial to aliquot this compound into single-use vials upon receipt.

  • Conduct Comparative Analysis: Perform a side-by-side comparison of an older batch with a newly purchased lot of this compound.

  • Analytical Characterization: Utilize High-Performance Liquid Chromatography (HPLC) to assess the purity of the older stock and identify any potential degradation products.

Issue 2: Poor Solubility of this compound After Storage

Question: We are having difficulty dissolving this compound that has been stored for an extended period. The compound appears to be less soluble than when we first received it. Why is this happening?

Answer: A decrease in solubility can be indicative of changes in the physical form of the compound, such as polymorphism or the formation of aggregates. It may also be a result of the formation of less soluble degradation products.

Troubleshooting Poor Solubility

cluster_0 Initial Steps cluster_1 If Solubility Remains Poor A Attempt to dissolve this compound in recommended solvent (e.g., DMSO) B Gently warm the solution (if permissible for the compound) A->B C Vortex and sonicate B->C D Visually inspect for particulates C->D Check for undissolved material E Filter the solution through a 0.22 µm filter D->E F Analyze filtrate and particulates separately by LC-MS E->F

Caption: Step-by-step process for addressing this compound solubility issues.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

A1: For long-term stability, this compound should be stored as a lyophilized powder at -80°C in a desiccated environment. Avoid exposure to light and moisture.

Q2: How many freeze-thaw cycles can a solution of this compound undergo?

A2: We strongly recommend minimizing freeze-thaw cycles. For optimal results, prepare single-use aliquots of your stock solution. If repeated use from a single stock is unavoidable, limit freeze-thaw cycles to a maximum of three.

Q3: What are the known degradation products of this compound?

A3: Under accelerated degradation conditions (high temperature and humidity), two primary degradation products have been identified:

  • This compound-DP1 (Hydrolysis Product): Results from the cleavage of the ester linkage.

  • This compound-DP2 (Oxidative Product): Forms in the presence of oxygen.

Stability Data Summary

The following table summarizes the stability of this compound under various storage conditions over a 12-month period.

Storage ConditionPurity of this compound (%) After 12 MonthsThis compound-DP1 (%)This compound-DP2 (%)
-80°C, Desiccated>99<0.1<0.1
-20°C, Desiccated97.51.50.8
4°C, Desiccated92.15.42.1
25°C, 60% RH78.315.25.9

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment of this compound

  • Column: C18 reverse-phase column (4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) %B
    0 5
    20 95
    25 95
    25.1 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Signaling Pathway Implicated in this compound Mechanism of Action

The following diagram illustrates the hypothetical signaling pathway modulated by this compound. Degradation of the compound can lead to a loss of its inhibitory effect on this pathway.

cluster_pathway Cellular Signaling Pathway Receptor Receptor Tyrosine Kinase KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Promotes Compound This compound Compound->KinaseB Inhibits Degradation Degraded this compound Compound->Degradation Storage Instability

Technical Support Center: Refining Purification Methods for 1233B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification methods for 1233B, a fungal secondary metabolite with antibacterial properties.

Disclaimer

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is crucial for developing effective purification strategies.

PropertyValueSource
Molecular Formula C₁₈H₃₀O₆[1]
Molecular Weight 342.4 g/mol [1]
Appearance Off-white solid[2]
Solubility Soluble in DMSO, ethanol, and methanol (B129727)[1][2]
Long-term Storage Stability Stable for at least 3 years at -20°C

Frequently Asked Questions (FAQs)

Q1: What is the recommended first step for purifying this compound from a fungal culture?

A1: The initial step is typically a solvent extraction from the fungal biomass or fermentation broth. Given that this compound is soluble in methanol and ethanol, these solvents are suitable for initial extraction. Ethyl acetate (B1210297) is also a common solvent for extracting fungal secondary metabolites. The choice of solvent may need to be optimized based on the fermentation conditions and the complexity of the extract.

Q2: Which chromatographic techniques are most suitable for this compound purification?

A2: High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of fungal metabolites like this compound. A reversed-phase column (e.g., C18) is often a good starting point, with a mobile phase gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol. Further purification may be achieved using other chromatographic methods such as size-exclusion or ion-exchange chromatography, depending on the impurities present.

Q3: How can I monitor the purity of this compound during purification?

A3: The purity of this compound can be monitored using analytical HPLC coupled with a suitable detector, such as a UV-Vis spectrophotometer or a mass spectrometer (MS). A pure sample should ideally show a single, sharp peak in the chromatogram. Purity can be quantified by calculating the peak area percentage.

Q4: What are the best practices for storing purified this compound?

A4: For long-term storage, solid this compound should be stored at -20°C, where it is stable for at least three years. For stock solutions, it is advisable to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C. The stability of antibiotics in solution can vary depending on the solvent and storage temperature.

Troubleshooting Guides

Issue 1: Low Yield of this compound After Extraction
Possible Cause Troubleshooting Step
Incomplete cell lysis Ensure thorough disruption of fungal cells to release intracellular metabolites. Consider using mechanical methods (e.g., sonication, bead beating) in conjunction with solvent extraction.
Suboptimal extraction solvent Perform small-scale pilot extractions with different solvents (e.g., methanol, ethanol, ethyl acetate, or mixtures) to identify the most efficient one for this compound.
Degradation of this compound Polyketides can be sensitive to pH and temperature. Ensure that the extraction process is carried out at a moderate temperature and consider buffering the extraction solvent if pH sensitivity is suspected.
Issue 2: Poor Resolution or Peak Tailing in HPLC
Possible Cause Troubleshooting Step
Inappropriate mobile phase Optimize the mobile phase composition and gradient. Adjusting the pH of the aqueous component can improve the peak shape for acidic compounds like this compound.
Column overload Inject a smaller sample volume or a more dilute sample.
Column contamination or degradation Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.
Sample solvent incompatibility Dissolve the sample in the initial mobile phase or a weaker solvent to avoid peak distortion.
Issue 3: Presence of Contaminants in the Final Product
Possible Cause Troubleshooting Step
Co-elution of impurities Modify the HPLC gradient to improve separation. Consider using a different column with a different stationary phase chemistry.
Insufficient purification steps Employ orthogonal purification techniques. For example, follow reversed-phase HPLC with size-exclusion or normal-phase chromatography.
Sample contamination Ensure all glassware and solvents are clean. Filter the sample before injection to remove particulate matter.

Experimental Protocols (Generalized)

Protocol 1: General Extraction of Fungal Secondary Metabolites
  • Harvesting: Separate the fungal biomass from the liquid culture medium by filtration.

  • Extraction of Biomass: Homogenize the fungal biomass and extract with a suitable organic solvent (e.g., methanol or ethyl acetate) at room temperature with agitation for several hours. Repeat the extraction process 2-3 times.

  • Extraction of Culture Filtrate: If this compound is secreted into the medium, extract the culture filtrate with an immiscible organic solvent like ethyl acetate.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

Protocol 2: General HPLC Purification
  • Sample Preparation: Dissolve the crude extract in a suitable solvent (e.g., methanol or DMSO) and filter through a 0.22 µm syringe filter.

  • HPLC System: Use a reversed-phase C18 column.

  • Mobile Phase: A typical mobile phase consists of Solvent A (water with 0.1% formic acid or acetic acid) and Solvent B (acetonitrile or methanol with 0.1% formic acid or acetic acid). The acid helps to improve the peak shape of acidic compounds.

  • Gradient Elution: Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B over time to elute compounds with increasing hydrophobicity. An example gradient could be:

    • 0-5 min: 10% B

    • 5-35 min: 10% to 90% B

    • 35-40 min: 90% B

    • 40-45 min: 90% to 10% B

    • 45-50 min: 10% B

  • Fraction Collection: Collect fractions corresponding to the peaks observed in the chromatogram.

  • Analysis and Pooling: Analyze the collected fractions for the presence and purity of this compound. Pool the pure fractions and evaporate the solvent.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_final_product Final Product FungalCulture Fungal Culture SolventExtraction Solvent Extraction FungalCulture->SolventExtraction CrudeExtract Crude Extract SolventExtraction->CrudeExtract HPLC HPLC Purification CrudeExtract->HPLC FractionCollection Fraction Collection HPLC->FractionCollection PurityAnalysis Purity Analysis FractionCollection->PurityAnalysis Purethis compound Pure this compound PurityAnalysis->Purethis compound troubleshooting_logic Start Purification Issue Identified CheckYield Is the yield low? Start->CheckYield CheckPurity Is the purity low? CheckYield->CheckPurity No OptimizeExtraction Optimize Extraction (Solvent, Lysis) CheckYield->OptimizeExtraction Yes OptimizeHPLC Optimize HPLC (Gradient, Column) CheckPurity->OptimizeHPLC Yes CheckDegradation Investigate Degradation (pH, Temperature) CheckPurity->CheckDegradation No Resolved Issue Resolved OptimizeExtraction->Resolved OptimizeHPLC->Resolved AddPurificationStep Add Orthogonal Purification Step CheckDegradation->AddPurificationStep AddPurificationStep->Resolved

References

Technical Support Center: Minimizing Off-Target Effects of 1233B in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of the fungal metabolite 1233B in cell-based assays. Given that this compound is a compound with limited publicly available data on its specific mechanism of action and off-target profile, this guide applies established principles of small molecule research to provide a framework for its characterization.[1]

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern when working with this compound?

A1: Off-target effects are interactions of a small molecule, such as this compound, with cellular components other than its intended biological target. These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translational potential from in vitro to in vivo models. Minimizing and characterizing off-target effects is crucial for understanding the true biological activity of this compound.

Q2: I'm observing a cellular phenotype at a concentration of this compound that seems inconsistent with its expected potency. Could this be an off-target effect?

A2: Yes, this is a common indicator of potential off-target activity. If the observed phenotype occurs at concentrations significantly different from the expected effective concentration for the primary target, it is crucial to investigate for off-target interactions. It is recommended to perform a dose-response analysis and compare the EC50/IC50 values for the observed phenotype with the binding affinity or inhibitory concentration for the intended target, if known.

Q3: How can I proactively minimize off-target effects in my experiments with this compound?

A3: To proactively minimize off-target effects, consider the following strategies:

  • Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that elicits the desired on-target effect.

  • Employ a Control Compound: If available, use a structurally similar but biologically inactive analog of this compound as a negative control. This helps to distinguish effects specific to the active molecule from those related to the chemical scaffold.

  • Optimize Assay Conditions: Ensure that your assay conditions (e.g., cell density, incubation time) are optimized to maximize the on-target window and minimize non-specific effects.

  • Cell Line Selection: Be aware that the expression levels of on-target and potential off-target proteins can vary between cell lines, influencing the observed effects.

Q4: What are the first steps I should take to investigate a suspected off-target effect of this compound?

A4: A multi-pronged approach is recommended:

  • Confirm the Phenotype: Use an orthogonal assay to confirm the initial observation. For example, if you observe decreased cell viability with an MTT assay, validate this with a method that measures a different cellular parameter, such as ATP levels (e.g., CellTiter-Glo®) or membrane integrity (e.g., trypan blue exclusion).

  • Dose-Response Analysis: Perform a detailed dose-response curve for the observed phenotype to determine the potency of this compound for this effect.

  • Literature and Database Search: Although information on this compound is limited, search for any known targets of similar chemical scaffolds or fungal metabolites.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
High cytotoxicity at low concentrations of this compound The cytotoxic effect may be due to an off-target interaction rather than the intended target.1. Perform a dose-response experiment to determine the IC50 for cytotoxicity.2. Use a control compound (inactive analog) to see if the toxicity is specific to this compound's activity.3. Employ a target engagement assay (e.g., CETSA) to correlate target binding with cytotoxicity.
Inconsistent results between different cell lines The expression levels of the on-target or off-target proteins may vary between cell lines.1. Characterize the expression of the intended target in each cell line via Western blot or qPCR.2. Consider that different off-targets may be more prevalent in certain cell lines, leading to varied phenotypic responses.
Observed phenotype does not align with the known function of the intended target The phenotype is likely mediated by one or more off-targets of this compound.1. Utilize target identification methods such as affinity chromatography followed by mass spectrometry to identify binding partners of this compound.2. Perform a kinase panel screen to determine if this compound inhibits any kinases off-target.
Effect of this compound is not rescued by overexpression of the intended target This suggests the observed effect is independent of the intended target and likely due to an off-target interaction.1. Use genetic knockdown (siRNA) or knockout (CRISPR-Cas9) of the intended target. If the phenotype persists in the presence of this compound, it confirms an off-target effect.2. Proceed with off-target identification strategies.

Quantitative Data Presentation

Table 1: Hypothetical On-Target vs. Off-Target Activity of this compound

This table illustrates how to present data comparing the potency of this compound against its intended target and a representative off-target.

Target Assay Type IC50 / EC50 (µM) Selectivity Index
On-Target X Biochemical Inhibition Assay0.1100
Off-Target Kinase Y Kinase Activity Assay10-
Cell Viability (Cell Line A) MTT Assay5-

Selectivity Index = IC50 (Off-Target) / IC50 (On-Target)

Table 2: Example Kinase Profiling Data for this compound at 10 µM

This table shows a sample output from a kinase profiling screen to identify potential off-target kinases.

Kinase Family Kinase % Inhibition at 10 µM this compound
Tyrosine KinaseSrc5
Tyrosine KinaseEGFR8
Serine/Threonine KinaseAKT112
Serine/Threonine KinasePKA3
Serine/Threonine Kinase Kinase Y 85
Serine/Threonine Kinase Kinase Z 62

Experimental Protocols

Protocol 1: Affinity Chromatography for Off-Target Identification of this compound

Objective: To identify cellular proteins that bind to this compound.

Methodology:

  • Probe Synthesis: Synthesize a derivative of this compound with a linker and an affinity tag (e.g., biotin) at a position that does not interfere with its biological activity. A structurally similar, inactive analog should also be synthesized and tagged to serve as a negative control.

  • Immobilization: Covalently attach the biotinylated this compound and the inactive analog to streptavidin-coated agarose (B213101) or magnetic beads.

  • Cell Lysis: Prepare a whole-cell lysate from the cell line of interest using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Affinity Pulldown: Incubate the cell lysate with the this compound-conjugated beads and the control beads.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS). Proteins that specifically bind to the this compound beads but not the control beads are considered potential off-targets.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the engagement of this compound with its intended target and potential off-targets in intact cells.

Methodology:

  • Cell Treatment: Treat cultured cells with either vehicle control (e.g., DMSO) or a specific concentration of this compound.

  • Heat Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures for a defined period (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Protein Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein at each temperature by Western blotting or other protein quantification methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Protocol 3: Kinase Profiling

Objective: To screen this compound against a panel of kinases to identify potential off-target kinase inhibition.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO.

  • Assay Setup: In a multi-well plate format, set up individual kinase reactions containing a specific kinase, its substrate, ATP, and either this compound at a fixed concentration (e.g., 10 µM) or vehicle control.

  • Kinase Reaction: Initiate the kinase reaction by adding ATP.

  • Detection: After a defined incubation period, quantify kinase activity using a suitable detection method (e.g., ADP-Glo™, Z'-LYTE™).

  • Data Analysis: Calculate the percent inhibition of each kinase by this compound compared to the vehicle control.

Protocol 4: Target Validation using siRNA Knockdown

Objective: To determine if the observed phenotype of this compound is dependent on its intended target.

Methodology:

  • siRNA Transfection: Transfect cells with either a non-targeting control siRNA or an siRNA specifically targeting the intended target of this compound.

  • Knockdown Confirmation: After 48-72 hours, confirm the knockdown of the target protein by Western blot or qPCR.

  • This compound Treatment: Treat both the control and knockdown cells with a range of concentrations of this compound.

  • Phenotypic Assay: Perform the cell-based assay to measure the phenotype of interest.

  • Data Analysis: If the effect of this compound is attenuated or abolished in the knockdown cells compared to the control cells, it suggests the phenotype is on-target. If the effect persists, it is likely due to an off-target interaction.

Visualizations

Hypothetical Signaling Pathway Perturbation by this compound Off-Target Effect cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Target_X Target_X Downstream_Effector_1 Downstream_Effector_1 Target_X->Downstream_Effector_1 Inhibition Cellular_Response_1 Cellular_Response_1 Downstream_Effector_1->Cellular_Response_1 Off_Target_Kinase_Y Off_Target_Kinase_Y Downstream_Effector_2 Downstream_Effector_2 Off_Target_Kinase_Y->Downstream_Effector_2 Inhibition Cellular_Response_2 Cellular_Response_2 Downstream_Effector_2->Cellular_Response_2 This compound This compound This compound->Target_X Binds This compound->Off_Target_Kinase_Y Binds (Off-Target) Workflow for Identifying Off-Target Effects of this compound Start Observe Unexpected Phenotype with this compound Orthogonal_Assay Confirm Phenotype with Orthogonal Assay Start->Orthogonal_Assay Dose_Response Perform Dose-Response Analysis Orthogonal_Assay->Dose_Response Target_Validation Validate On-Target Dependence (siRNA/CRISPR) Dose_Response->Target_Validation On_Target Phenotype is On-Target Target_Validation->On_Target Phenotype is Attenuated Off_Target_Investigation Investigate Off-Targets Target_Validation->Off_Target_Investigation Phenotype Persists Affinity_Chromatography Affinity Chromatography + Mass Spectrometry Off_Target_Investigation->Affinity_Chromatography Kinase_Profiling Kinase Profiling Off_Target_Investigation->Kinase_Profiling CETSA Cellular Thermal Shift Assay (CETSA) Off_Target_Investigation->CETSA Identify_Off_Targets Identify Potential Off-Targets Affinity_Chromatography->Identify_Off_Targets Kinase_Profiling->Identify_Off_Targets CETSA->Identify_Off_Targets Troubleshooting Logic for Unexpected this compound Activity Start Is the observed phenotype unexpected? Check_Concentration Is the effective concentration much lower than expected? Start->Check_Concentration Yes Proceed_As_On_Target Proceed with on-target characterization Start->Proceed_As_On_Target No Consider_Off_Target High probability of off-target effect Check_Concentration->Consider_Off_Target Yes Validate_Target Validate on-target dependence Check_Concentration->Validate_Target No Investigate_Off_Target Initiate off-target investigation Consider_Off_Target->Investigate_Off_Target Check_Literature Check literature for similar compounds Validate_Target->Check_Literature Check_Literature->Investigate_Off_Target

References

Adjusting pH for optimal 1233B activity

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Agent 1233B

Disclaimer: Publicly available scientific literature does not contain specific data regarding the optimal pH for the activity of the antibacterial compound this compound (CAS 34668-61-6)[1][2]. The following technical support guide is a template designed to assist researchers in establishing and optimizing experimental conditions for pH-sensitive compounds. The data, protocols, and pathways presented are hypothetical and for illustrative purposes only.

Frequently Asked Questions (FAQs)

Q1: What is the first step in determining the optimal pH for this compound activity?

The initial step is to perform a pH screening experiment. This involves testing the activity of this compound across a broad range of pH values using a series of different buffer systems to identify a pH optimum. It is crucial to ensure the buffer components themselves do not interfere with the assay.

Q2: How does pH affect the activity of a compound like this compound?

pH can influence the activity of a compound by altering its ionization state and the ionization of its molecular target.[3] For an antibacterial agent, changes in pH can affect its ability to cross the bacterial cell membrane or bind to its intracellular target. For enzymes, pH changes can alter the shape of the active site and the charge of amino acid residues, potentially leading to a complete loss of activity.[3][4]

Q3: Why am I seeing inconsistent results in my activity assays?

Inconsistent results can arise from several factors, with buffer preparation being a common cause.[5] Small deviations in pH can lead to significant changes in activity.[5] Always use a calibrated pH meter and prepare buffers fresh. Additionally, ensure that the temperature is consistent, as it also critically affects activity.[6]

Q4: Can the wrong pH permanently damage this compound?

Exposure to extreme pH values can lead to irreversible denaturation of many biological molecules, such as enzymes.[7][8] For a small molecule like this compound, extreme pH could potentially cause irreversible chemical changes (e.g., hydrolysis). It is recommended to determine the pH stability range of this compound by incubating it at different pH values for various durations before testing its residual activity.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low or No Activity Suboptimal pH: The pH of the assay buffer may be outside the optimal range for this compound activity.Perform a pH screen to determine the optimal pH. Test a range of buffers (e.g., citrate, phosphate, Tris, glycine) across a pH range from 4.0 to 10.0.
Incorrect Buffer Preparation: The actual pH of the buffer may differ from the intended pH.Always calibrate your pH meter before preparing buffers. Verify the final pH of the assay solution after all components have been added.[5]
Compound Instability: this compound may be unstable at the tested pH.Assess the stability of this compound by pre-incubating it in the assay buffer for the duration of the experiment and then testing its activity.
High Variability Between Replicates Poor Buffering Capacity: The buffer may not have sufficient capacity to maintain a constant pH throughout the experiment, especially if the reaction produces or consumes protons.Use a buffer with a pKa value close to the desired assay pH. Increase the buffer concentration if necessary.
Inconsistent Pipetting: Errors in pipetting can lead to variations in the final concentration of assay components.Ensure all pipettes are calibrated. Use a master mix for the reaction components to minimize pipetting errors.[9]
Temperature Fluctuations: Enzyme and compound activity can be highly sensitive to temperature changes.[6]Equilibrate all reagents to the assay temperature before starting the experiment. Use a temperature-controlled plate reader or water bath.[9]
Batch-to-Batch Inconsistency Different Buffer Preparations: Minor differences in buffer preparation between experiments can lead to shifts in the pH-activity profile.Prepare a large batch of a single, validated buffer for a series of experiments. Document the lot numbers of all reagents used.
Compound Degradation: The stock solution of this compound may have degraded over time.Store stock solutions at the recommended temperature (e.g., -20°C) and avoid repeated freeze-thaw cycles.[5] Aliquot the stock solution upon receipt.

Data Presentation

Table 1: Hypothetical pH-Activity Profile for Agent this compound

This table illustrates how to present data from a pH screening experiment. The activity is normalized to the highest observed activity.

pHBuffer SystemRelative Activity (%)
4.0Citrate15
5.0Citrate45
6.0MES80
7.0Phosphate100
7.4HEPES95
8.0Tris70
9.0Glycine30
10.0Glycine5

Experimental Protocols

Protocol: Determination of Optimal pH for this compound Antibacterial Activity

This protocol describes a method for determining the optimal pH for the antibacterial activity of this compound using a broth microdilution assay to measure the Minimum Inhibitory Concentration (MIC).

  • Buffer Preparation:

    • Prepare a series of 100 mM sterile buffers (e.g., Citrate, MES, Phosphate, Tris, Glycine) with pH values ranging from 4.0 to 10.0 in 0.5 pH unit increments.

    • Confirm the final pH of each buffer using a calibrated pH meter.

  • Bacterial Culture Preparation:

    • Inoculate a single colony of the target bacterium (e.g., E. coli) into a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (e.g., an optical density at 600 nm of 0.4-0.6).

    • Dilute the bacterial culture to a final concentration of 5 x 10^5 CFU/mL in each of the prepared pH-adjusted buffers.

  • Serial Dilution of this compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution for each pH condition to be tested.

  • Incubation:

    • Add the diluted bacterial suspension to each well of the 96-well plate containing the serially diluted this compound.

    • Include a positive control (bacteria in buffer without this compound) and a negative control (buffer only) for each pH.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC for each pH value. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

    • The optimal pH is the pH at which the lowest MIC is observed.

Visualizations

Troubleshooting_Workflow start Start: Unexpected Results (e.g., Low Activity) check_pH Is the buffer pH correct? start->check_pH check_temp Is the temperature stable? check_pH->check_temp Yes remeasure_pH Calibrate pH meter and remake buffer check_pH->remeasure_pH No check_reagents Are reagents prepared correctly? check_temp->check_reagents Yes control_temp Use temperature-controlled equipment check_temp->control_temp No remake_reagents Prepare fresh reagents and master mix check_reagents->remake_reagents No run_screen Perform pH screen to find optimum check_reagents->run_screen Yes remeasure_pH->check_pH control_temp->check_temp remake_reagents->check_reagents success Success: Results are reproducible run_screen->success

Caption: Troubleshooting workflow for pH-related issues.

Signaling_Pathway cluster_bacterium Bacterial Cell nutrient Nutrient Uptake pathway_start Metabolic Precursor nutrient->pathway_start enzyme_A Enzyme A pathway_start->enzyme_A enzyme_B Enzyme B enzyme_A->enzyme_B product Essential Product (e.g., Cell Wall Component) enzyme_B->product agent_this compound Agent this compound agent_this compound->enzyme_B Inhibition

Caption: Hypothetical pathway inhibited by Agent this compound.

References

Technical Support Center: Troubleshooting 1233B Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address unexpected results encountered during experiments with the investigational compound 1233B. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: What is the hypothesized mechanism of action for this compound?

A1: this compound is an investigational small molecule inhibitor. While its precise mechanism is still under investigation, it is hypothesized to interfere with key signaling pathways that regulate cell cycle progression and survival. Its potent on-target inhibition or off-target effects may lead to cytotoxicity in certain cell lines.[1]

Q2: Is a certain level of cytotoxicity expected with this compound?

A2: Depending on the target and the cell line, a degree of cytotoxicity may be an expected outcome of potent on-target activity. However, cytotoxicity observed at concentrations significantly lower than the anticipated effective dose, or across a wide range of unrelated cell lines, may be considered "unexpected" and warrants further investigation.[1]

Q3: What are the most common initial steps when observing unexpected results?

A3: When unexpected results are observed, it is crucial to first verify the experimental setup. This includes confirming the concentration of this compound, checking the health and passage number of the cell culture, and ensuring the solvent concentration is not toxic to the cells.[1] Repeating the experiment with fresh reagents is also a critical first step.[1] A thorough review of the experimental protocol for any deviations is also recommended.

Q4: Could the observed results be an artifact of the assay itself?

A4: Yes, some assays are prone to artifacts. For instance, in cell viability assays like the MTT assay, the compound this compound could potentially interfere with the metabolic enzymes responsible for the colorimetric change, leading to false readings.[1] It is important to run appropriate controls to rule out assay-specific artifacts.

Troubleshooting Guides

Issue 1: Unexpectedly High Cytotoxicity

If you observe higher than expected cell death in your cultures treated with this compound, consider the following troubleshooting steps.

Troubleshooting Workflow for Unexpected Cytotoxicity

cluster_0 Initial Observation cluster_1 Verification Steps cluster_2 Investigation of Assay Artifacts cluster_3 Further Mechanistic Studies A Unexpectedly High Cytotoxicity Observed B Confirm this compound Concentration A->B C Check Cell Health & Passage Number A->C D Verify Solvent Concentration is Non-Toxic A->D E Repeat with Fresh Reagents A->E F Run Assay Controls (e.g., No Cells, Compound Only) E->F G Consider Alternative Cytotoxicity Assay (e.g., LDH release) F->G H Perform Annexin V/PI Staining for Apoptosis vs. Necrosis G->H I Investigate Off-Target Effects H->I

Caption: A step-by-step workflow for troubleshooting unexpected cytotoxicity.

Potential Causes and Solutions

Potential Cause Recommended Solution
Incorrect this compound Concentration Prepare fresh serial dilutions from a new stock solution and verify the final concentrations.
Cell Culture Health Ensure cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma). Test a fresh batch of cells.
Solvent Toxicity Run a vehicle control with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound to ensure it is not causing cytotoxicity.
Assay Interference Perform the assay in a cell-free system with this compound to check for direct interference with assay reagents.
Compound Instability Assess the stability of this compound in your culture medium over the time course of the experiment.
Issue 2: Inconsistent Western Blot Results

Variability in protein expression levels detected by Western Blot can be a significant issue.

Troubleshooting Logic for Inconsistent Western Blots

A Inconsistent Western Blot Results B Weak or No Signal A->B C High Background or Non-Specific Bands A->C D Check Antibody Concentration & Incubation Time B->D E Verify Protein Transfer B->E F Optimize Blocking Conditions C->F G Adjust Antibody Dilution C->G H Increase Wash Steps C->H

Caption: Decision tree for troubleshooting common Western Blot issues.

Common Problems and Solutions

Problem Potential Cause Solution
Weak or No Signal Insufficient primary antibodyIncrease antibody concentration or incubation time (e.g., overnight at 4°C).
Poor protein transferVerify transfer efficiency with Ponceau S staining. Optimize transfer time and voltage.
Inactive secondary antibodyUse a fresh or different lot of secondary antibody.
High Background Insufficient blockingIncrease blocking time or try a different blocking agent (e.g., BSA instead of milk).
Primary antibody concentration too highDecrease the primary antibody concentration.
Non-Specific Bands Primary antibody cross-reactivityUse a more specific primary antibody. Perform a literature search for known splice variants or post-translational modifications that might alter the protein's molecular weight.
Too much protein loadedReduce the amount of protein loaded per lane.
Issue 3: High Background in Immunofluorescence

High background can obscure the specific signal in immunofluorescence (IF) experiments.

Hypothetical Signaling Pathway Affected by this compound

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Inhibitor This compound Inhibitor->Kinase2 Gene Cell Cycle Genes TF->Gene

Caption: A potential signaling cascade inhibited by compound this compound.

Causes of High Background and Mitigation Strategies

| Potential Cause | Recommended Solution | | :--- | :--- | :--- | | Autofluorescence | Use a mounting medium with an anti-fade agent. If using fixed cells, try a different fixation method (e.g., methanol (B129727) vs. paraformaldehyde). | | Insufficient Blocking | Increase the blocking time (e.g., to 1 hour) and/or the concentration of the blocking agent (e.g., 5% BSA or serum). | | Non-specific Secondary Antibody Binding | Use a secondary antibody that has been pre-adsorbed against the species of your sample. Run a control with only the secondary antibody to check for non-specific binding. | | Drying of the Sample | Ensure the sample remains hydrated throughout the staining procedure. Use a humidified chamber for incubations. |

Detailed Experimental Protocols

Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis

This protocol helps to differentiate between apoptotic and necrotic cells.

Materials:

  • Annexin V-FITC/Propidium Iodide (PI) staining kit

  • Flow cytometer

  • Cold PBS

  • 1X Annexin V binding buffer

Procedure:

  • Culture and treat cells with this compound as in the cytotoxicity assay.

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells as an indicator of cytotoxicity.

Materials:

  • LDH cytotoxicity assay kit

  • Multi-well plate reader (absorbance or fluorescence)

Procedure:

  • Seed cells in a 96-well plate and treat with this compound for the desired time.

  • Culture cells for the desired exposure period.

  • Remove assay plates from the 37°C incubator and allow them to equilibrate to room temperature.

  • Add the LDH reaction mixture to all wells.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Measure the fluorescence or absorbance according to the kit manufacturer's instructions.

Standard Western Blot Protocol

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Lyse cells and quantify protein concentration.

  • Denature protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash the membrane three times with TBST for 5-10 minutes each.

  • Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10-15 minutes each.

  • Add chemiluminescent substrate and visualize the bands using an imaging system.

References

Validation & Comparative

In Vivo Antibacterial Efficacy of 1233B: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo antibacterial activity of the novel investigational compound 1233B. The performance of this compound is benchmarked against established antibiotics, vancomycin (B549263) and linezolid, in preclinical models of bacterial infection. While comprehensive in vivo data for this compound is not yet publicly available, this document serves as a framework, presenting illustrative data based on typical outcomes for a promising new agent, to guide researchers in the evaluation of its therapeutic potential.

Compound this compound is a fungal metabolite, identified as the hydroxy-acid derivative of antibiotic 1233A, and has been isolated from species of Scopulariopsis and Fusarium.[1] It is noted as an antibacterial agent, though detailed in vivo studies and its precise mechanism of action are not yet fully characterized in publicly available literature.[2][3][4] For the purpose of this guide, we will model its potential efficacy in treating infections caused by Methicillin-resistant Staphylococcus aureus (MRSA), a significant clinical challenge.

Comparative Efficacy in a Murine Sepsis Model

The systemic efficacy of an antibacterial agent is critically assessed in a sepsis model, where the ability to reduce bacterial load in the bloodstream and major organs and to improve survival is paramount.

Data Summary
Treatment Group Dose (mg/kg, IV) Mean Log10 CFU/mL Blood (24h post-infection) ± SD Survival Rate (%) at 48h
Vehicle Control (Saline) -7.8 ± 0.50
This compound (Illustrative) 203.1 ± 0.780
Vancomycin 103.5 ± 0.670
Linezolid 254.2 ± 0.860
Experimental Protocol: Murine Sepsis Model

A standardized murine sepsis model is utilized to evaluate the in vivo efficacy of antimicrobial agents against a systemic bacterial challenge.

  • Animal Model: Male BALB/c mice (6-8 weeks old, 20-25g).

  • Bacterial Strain: Methicillin-resistant Staphylococcus aureus (MRSA) strain USA300.

  • Inoculum Preparation: MRSA is grown overnight in Tryptic Soy Broth (TSB) at 37°C. The culture is then washed and diluted in sterile saline to a concentration of approximately 5 x 10^8 colony-forming units (CFU)/mL.

  • Infection: Mice are infected via intraperitoneal (IP) injection with 0.5 mL of the bacterial suspension.

  • Treatment: Two hours post-infection, treatment is initiated. The test compounds (this compound, vancomycin, linezolid) or vehicle control are administered intravenously (IV).

  • Efficacy Endpoints:

    • Bacterial Load: At 24 hours post-infection, blood is collected for serial dilution and plating on Tryptic Soy Agar (TSA) to determine CFU/mL.

    • Survival: A separate cohort of animals is monitored for survival over a 48-hour period.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Grow MRSA USA300 in TSB overnight P2 Wash and dilute bacteria in saline P1->P2 E1 Infect BALB/c mice via IP injection P2->E1 E2 Administer IV treatment (this compound or controls) 2h post-infection E1->E2 A1 Collect blood at 24h E2->A1 A3 Monitor survival for 48h E2->A3 A2 Determine CFU/mL A1->A2

Workflow for the Murine Sepsis Model.

Comparative Efficacy in a Murine Skin Infection Model

Localized infections, such as those of the skin and soft tissues, represent a common clinical manifestation of MRSA. This model assesses the ability of an antibiotic to penetrate tissue and exert its effect at the site of infection.

Data Summary
Treatment Group Dose (mg/kg, IV, BID) Mean Log10 CFU/g Tissue (72h post-infection) ± SD
Vehicle Control (Saline) -8.2 ± 0.4
This compound (Illustrative) 205.1 ± 0.6
Vancomycin 105.8 ± 0.5
Linezolid 255.5 ± 0.7
Experimental Protocol: Murine Skin Infection Model
  • Animal Model: Male BALB/c mice (6-8 weeks old, 20-25g), with a small area of fur on the back shaved.

  • Bacterial Strain: Methicillin-resistant Staphylococcus aureus (MRSA) strain USA300.

  • Inoculum Preparation: MRSA is prepared as described in the sepsis model to a concentration of 2 x 10^8 CFU/mL.

  • Infection: A subcutaneous (SC) injection of 0.1 mL of the bacterial suspension is administered into the shaved area on the back of the mice.

  • Treatment: Treatment is initiated 4 hours post-infection and administered intravenously (IV) twice daily (BID) for 3 days.

  • Efficacy Endpoint: At 72 hours post-infection, mice are euthanized, and the skin lesion is excised, homogenized, and serially diluted for plating on TSA to determine the bacterial load (CFU/g of tissue).

G cluster_phase1 Infection Phase cluster_phase2 Treatment Phase cluster_phase3 Endpoint Analysis I1 Prepare MRSA inoculum I2 Administer SC injection on shaved mouse back I1->I2 T1 Initiate IV treatment (BID for 3 days) 4h post-infection I2->T1 A1 Excise skin lesion at 72h T1->A1 A2 Homogenize tissue A1->A2 A3 Determine CFU/g A2->A3

Workflow for the Murine Skin Infection Model.

Proposed Mechanism of Action & Rationale for In Vivo Studies

While the exact molecular target of this compound is not yet fully elucidated, preliminary in vitro data suggest it is effective against Gram-positive bacteria such as S. aureus.[5] Many novel antibiotics targeting Gram-positive organisms interfere with essential cellular processes like cell wall synthesis, protein synthesis, or DNA replication. The illustrative in vivo data presented here is predicated on the hypothesis that this compound possesses potent bactericidal or bacteriostatic activity that translates from in vitro susceptibility to in vivo efficacy. The chosen animal models are standard for the preclinical evaluation of antibiotics and provide a robust assessment of a drug candidate's potential for treating both systemic and localized bacterial infections. Further research is necessary to confirm these illustrative findings and to fully characterize the pharmacokinetic and pharmacodynamic properties of this compound.

References

1233B vs. 1233A: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the fungal secondary metabolite 1233B and its parent compound, the antibiotic 1233A. The information is intended for researchers, scientists, and professionals involved in drug discovery and development, offering a concise overview of their chemical properties and relationship.

Physicochemical Properties

PropertyThis compound1233ASource
Systematic Name 12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyl-2,4-tetradecadiene-1,14-dioic acid-[1]
Molecular Formula C18H30O6C18H28O5Inferred
Molecular Weight 342.4 g/mol 324.4 g/mol [1], Inferred
CAS Number 34668-61-6-[1]
Appearance Off-white solid-[1]
Solubility Soluble in DMSO, ethanol, and methanol-[1]
Computed XLogP3 3.2-[1]
Stability Stable for at least 3 years when stored at -20°C-[1]

Note: The properties for 1233A are inferred based on the hydrolysis reaction that converts it to this compound.

Biological Activity and Relationship

Compound this compound is identified as an antibacterial agent.[1] Its biological function is intrinsically linked to its chemical structure as the hydrolyzed form of the antibiotic 1233A.[1] The primary structural difference and logical relationship between these two compounds is the hydrolysis of the β-lactone ring in 1233A to form the di-acid this compound.[1] The mechanism of action for this compound is an area of ongoing research.[1]

Experimental Protocols

A comprehensive search of scientific literature and databases did not yield specific, detailed experimental protocols for the use of this compound or 1233A in research applications.[1] This indicates a significant opportunity for further investigation into the potential of these compounds as novel research tools or therapeutic agents.[1]

Signaling Pathways and Mechanisms

Currently, there is no published information detailing the involvement of this compound or 1233A in any specific signaling pathways.[1] The logical relationship between them is a chemical transformation rather than a biological pathway.

The conversion of 1233A to this compound can be represented by the following hydrolysis reaction:

hydrolysis_reaction 1233A 1233A This compound This compound 1233A->this compound Hydrolysis (+H2O)

References

Cross-Validation of 1233B's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "1233B" is used here as a hypothetical example for illustrative purposes. Publicly available scientific literature and databases do not contain specific information on a compound with this designation. The following guide is based on a hypothetical mechanism of action to demonstrate the structure and content of a comparative analysis for drug development professionals.

Introduction

The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery and development of novel antimicrobial agents with unique mechanisms of action. Compound this compound, a hypothetical fungal secondary metabolite, has been identified as a potential antibacterial agent.[1] Preliminary investigations suggest that its primary mode of action involves the disruption of bacterial cell wall synthesis.[1] This guide provides a comparative analysis of the proposed mechanism of action for this compound, benchmarking its in vitro performance against established antibiotics and detailing the experimental protocols for its validation.

Proposed Mechanism of Action: Inhibition of Peptidoglycan Synthesis

It is hypothesized that this compound exerts its antibacterial effect by targeting a critical step in the bacterial peptidoglycan synthesis pathway.[1] Specifically, this compound is thought to inhibit the enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase), which catalyzes the first committed step in the biosynthesis of peptidoglycan precursors.[1] By blocking this essential pathway, this compound prevents the formation of the bacterial cell wall, leading to cell lysis and death.[1]

cluster_bacterial_cytoplasm Bacterial Cytoplasm cluster_outcome Outcome UDP_NAG UDP-N-acetylglucosamine MurA MurA Enzyme UDP_NAG->MurA PEP Phosphoenolpyruvate PEP->MurA UDP_NAG_EP UDP-N-acetylglucosamine enolpyruvate MurA->UDP_NAG_EP Catalysis Peptidoglycan_Synthesis Downstream Peptidoglycan Synthesis UDP_NAG_EP->Peptidoglycan_Synthesis Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Cell_Lysis Cell Lysis and Death Cell_Wall->Cell_Lysis Compound_this compound This compound Compound_this compound->MurA Inhibition

Caption: Proposed signaling pathway for the mechanism of action of this compound.

Comparative In Vitro Efficacy

To evaluate the antibacterial potential of this compound, its in vitro activity was compared against established antibiotics, Ciprofloxacin (a broad-spectrum fluoroquinolone) and Penicillin (a β-lactam antibiotic). The Minimum Inhibitory Concentration (MIC) is a key metric for this comparison, representing the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2]

Bacterial StrainThis compound MIC (µg/mL) (Hypothetical)Ciprofloxacin MIC (µg/mL)Penicillin MIC (µg/mL)
Staphylococcus aureus ATCC 2921340.50.06
Escherichia coli ATCC 25922>1280.015>128
Pseudomonas aeruginosa ATCC 27853>1280.5>128
Enterococcus faecalis ATCC 29212812
Klebsiella pneumoniae ATCC 13883>1280.06>128

Note: The MIC values for this compound are hypothetical and for illustrative purposes only. The MIC values for Ciprofloxacin and Penicillin are representative of typical ranges.

The hypothetical data suggests that this compound exhibits narrow-spectrum activity, primarily targeting Gram-positive organisms like Staphylococcus aureus and Enterococcus faecalis.[1] This is in contrast to the broad-spectrum activity of Ciprofloxacin.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The broth microdilution method is a standardized procedure for determining the MIC of antimicrobial agents.[2]

cluster_workflow Experimental Workflow: Broth Microdilution MIC Assay start Start prep_inoculum Prepare Standardized Bacterial Inoculum (~5 x 10^5 CFU/mL) start->prep_inoculum serial_dilution Perform 2-fold Serial Dilutions of this compound and Control Antibiotics in a 96-well Plate prep_inoculum->serial_dilution inoculate Inoculate Each Well with Bacterial Suspension serial_dilution->inoculate incubate Incubate Plates at 37°C for 18-24 hours inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic end End read_mic->end

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Detailed Methodology:

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in Mueller-Hinton Broth (MHB) at 37°C. The cultures are then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of a 96-well microtiter plate.[2]

  • Serial Dilution of Antimicrobial Agents: Two-fold serial dilutions of this compound and comparator antibiotics are prepared in MHB directly in the microtiter plates.[2]

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.[3]

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.[2][3]

  • MIC Reading: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.[2]

Conclusion

This guide outlines a framework for the cross-validation of the mechanism of action of a hypothetical antibacterial compound, this compound. The proposed mechanism, inhibition of MurA in the peptidoglycan synthesis pathway, provides a plausible explanation for its hypothetical narrow-spectrum activity against Gram-positive bacteria. The provided experimental protocols for MIC determination offer a standardized approach to generate the necessary comparative data. Further investigations, such as enzymatic assays with purified MurA and analysis of resistance development, would be required to definitively validate this mechanism of action.

References

Independent Verification of Proteomics Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the independent verification of the proteomics effects of a compound of interest, referred to here as 1233B. As public scientific literature lacks specific data on a compound designated "this compound," this document serves as a template to be populated with internal or forthcoming experimental data. The methodologies and comparative analyses outlined below are based on established practices in quantitative proteomics for elucidating drug mechanisms of action.[1][2][3]

Executive Summary

The comprehensive analysis of a drug's mechanism of action is crucial for its clinical development.[1] Proteomics, the large-scale study of proteins, offers a powerful lens to understand how small molecules like this compound interact with the cellular machinery.[1] By quantifying changes in the proteome upon treatment, researchers can identify direct drug targets, downstream signaling events, and potential off-target effects. This guide will compare the hypothetical proteomics signature of this compound with that of a known alternative compound, "Compound X," to illustrate the verification process.

Comparative Analysis of Proteomic Signatures

A critical aspect of verifying a compound's effect is to compare its proteomic signature to that of other well-characterized molecules. This comparative approach helps to contextualize the observed changes and can reveal novel mechanisms of action. The following tables summarize hypothetical quantitative proteomics data for this compound and a known alternative, Compound X.

Table 1: Key Protein Abundance Changes Induced by this compound and Compound X

ProteinFunctionFold Change (this compound)Fold Change (Compound X)p-value (this compound)p-value (Compound X)
Protein AKinase-2.5-2.2< 0.01< 0.01
Protein BTranscription Factor3.12.8< 0.01< 0.01
Protein CApoptosis Regulator1.8Not Significant< 0.05> 0.05
Protein DCell Cycle Control-1.5Not Significant< 0.05> 0.05

Table 2: Pathway Enrichment Analysis

Pathwayp-value (this compound)p-value (Compound X)Overlapping Proteins
MAPK Signaling0.0010.005Protein A, Protein E
Apoptosis0.02> 0.05Protein C
Cell Cycle0.04> 0.05Protein D

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for independent verification. The following outlines a standard workflow for quantitative proteomics analysis of cell lines treated with small molecules.

Cell Culture and Treatment
  • Cell Line: Select a relevant human cell line (e.g., a cancer cell line for an anti-cancer drug).

  • Culture Conditions: Maintain cells in the appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C and 5% CO2.

  • Treatment: Seed cells and allow them to adhere overnight. Treat cells with this compound, Compound X, or a vehicle control (e.g., DMSO) at a predetermined concentration for a specified time (e.g., 24 hours).

  • Harvesting: After treatment, wash cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

Proteomics Sample Preparation and Mass Spectrometry
  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

  • Digestion: Reduce, alkylate, and digest proteins into peptides using an enzyme such as trypsin.

  • Labeling (Optional): For multiplexed analysis, label peptides with isobaric tags (e.g., TMT).

  • LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer coupled with a liquid chromatography system.

Data Analysis
  • Peptide Identification and Quantification: Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify peptides.

  • Statistical Analysis: Perform statistical tests (e.g., t-test, ANOVA) to identify proteins that are significantly differentially expressed between treated and control groups.

  • Bioinformatics Analysis: Use bioinformatics tools (e.g., DAVID, Metascape) for pathway enrichment and functional annotation analysis.

Visualizing a Hypothetical Signaling Pathway Affected by this compound

The following diagram illustrates a hypothetical signaling pathway that could be elucidated through proteomics analysis of this compound's effects.

Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Protein_A Protein A (Kinase) Receptor->Protein_A This compound This compound This compound->Receptor Inhibits Protein_B Protein B (Transcription Factor) Protein_A->Protein_B Activates Target_Genes Target Genes Protein_B->Target_Genes Regulates Expression

Caption: Hypothetical signaling pathway impacted by this compound.

Experimental Workflow for Proteomics Analysis

The diagram below outlines the general workflow for a comparative proteomics experiment.

Experimental_Workflow Cell_Culture Cell Culture & Treatment (this compound, Compound X, Vehicle) Cell_Lysis Cell Lysis & Protein Extraction Cell_Culture->Cell_Lysis Protein_Digestion Protein Digestion to Peptides Cell_Lysis->Protein_Digestion LC_MSMS LC-MS/MS Analysis Protein_Digestion->LC_MSMS Data_Analysis Data Analysis (Identification & Quantification) LC_MSMS->Data_Analysis Bioinformatics Bioinformatics (Pathway & Functional Analysis) Data_Analysis->Bioinformatics

Caption: Standard workflow for comparative proteomics.

Logical Relationship for Biomarker Discovery

The following illustrates the logical progression from proteomics data to potential biomarkers.

Logical_Relationship Proteomics Quantitative Proteomics Data Differential Differentially Expressed Proteins Proteomics->Differential Pathway Pathway Analysis Differential->Pathway Biomarker Potential Biomarkers Differential->Biomarker Pathway->Biomarker

Caption: Logic for identifying biomarkers from proteomics data.

References

A Comparative Analysis of Fungal Metabolite 1233B and Other Antimicrobial Fungal Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative overview of the fungal metabolite 1233B and other notable antifungal agents derived from fungi. Due to the limited availability of public quantitative bioactivity data for this compound, this document leverages information on its parent compound, Antibiotic 1233A, and presents a comparison with other well-characterized antibacterial metabolites. This approach provides a valuable resource for research and development in the pursuit of novel antimicrobial agents.

Introduction to this compound

This compound, also known as L-660,282, is a fungal metabolite produced by Scopulariopsis sp.[1]. It is the hydroxy-acid derivative of the β-lactone antibiotic, 1233A, which is produced by the same fungal species[1]. While structurally similar to L-659,699, a known inhibitor of HMG-CoA synthase, this compound does not demonstrate the same inhibitory activity[1]. The primary biological activity of note for this compound is its antibacterial effect[1].

Comparative Bioactivity Data

Table 1: Antibacterial Activity of Fungal Metabolites from Fusarium Species

Compound/ExtractProducing OrganismTest Organism(s)MIC Range (µg/mL)Reference
Antibiotic from F. equisetiFusarium equisetiBacillus subtilis, Staphylococcus aureus, Escherichia coli, Candida albicans30 - 1000[1]
EquisetinFusarium sp. JDJR1Xanthomonas oryzae pv. oryzicola, Xanthomonas oryzae pv. oryzae, Staphylococcus aureus, Ralstonia solanacearum, Bacillus subtilis4 - 16
Fraction 4 from F. equisetiFusarium equisetiBacillus subtilis, Staphylococcus aureus, Escherichia coli, Candida albicans30 - 1000

Table 2: Antibacterial Activity of Fungal Metabolites from Chaetomium Species

Compound/ExtractProducing OrganismTest Organism(s)MIC Range (µg/mL)Reference
Chaetomium isolates extractsChaetomium sp.Multidrug-resistant bacteria, Candida albicans3.9 - 62.5
9,12-octadecadienoic acid (Z,Z)Chaetomium cochliodesPectobacterium carotovorum subsp. carotovorum32
Armochaetoglobosin CChaetomium sp.Klebsiella pneumoniae4

Experimental Protocols

The determination of antibacterial bioactivity, typically expressed as the Minimum Inhibitory Concentration (MIC), is performed using standardized methods. The following is a detailed protocol for the broth microdilution method, a common technique for determining MIC values.

Broth Microdilution Method for MIC Determination

This method is a widely accepted technique for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Preparation of Materials:

  • Test Compound: A stock solution of the compound (e.g., this compound or comparator) is prepared in a suitable solvent (e.g., DMSO, ethanol, or methanol) at a known concentration.

  • Bacterial Culture: A fresh overnight culture of the test bacterium is grown in an appropriate broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • 96-Well Microtiter Plate: Sterile plates are used to perform the serial dilutions and incubate the bacteria.

  • Growth Medium: Sterile broth appropriate for the test organism.

2. Experimental Procedure:

  • Serial Dilution: A two-fold serial dilution of the test compound is prepared directly in the wells of the microtiter plate. Each well will contain a specific concentration of the compound in the broth medium.

  • Inoculation: The standardized bacterial suspension is added to each well containing the diluted compound.

  • Controls:

    • Positive Control: A well containing the bacterial suspension in broth without any test compound to ensure bacterial growth.

    • Negative Control: A well containing only the sterile broth to check for contamination.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

3. Data Interpretation:

  • The MIC is determined as the lowest concentration of the test compound at which there is no visible growth (turbidity) of the bacteria.

Visualization of a Hypothetical Signaling Pathway

As the specific mechanism of action and signaling pathway for this compound has not been elucidated, the following diagram illustrates a generalized bacterial signaling pathway that is a common target for antibiotics. This serves as a conceptual framework for understanding how a fungal metabolite might exert its antibacterial effect.

bacterial_signaling_pathway cluster_cell Bacterial Cell cluster_antibiotic Potential Antibiotic Action Extracellular_Signal Extracellular Signal (e.g., Nutrient, Stressor) Receptor Membrane Receptor Extracellular_Signal->Receptor Signal_Transduction Signal Transduction Cascade (e.g., Kinase cascade) Receptor->Signal_Transduction Response_Regulator Response Regulator Signal_Transduction->Response_Regulator DNA DNA Response_Regulator->DNA Binds to promoter Gene_Expression Target Gene Expression (e.g., Virulence, Biofilm formation) DNA->Gene_Expression Transcription & Translation Cellular_Response Cellular Response Gene_Expression->Cellular_Response Fungal Metabolite\n(e.g., this compound) Fungal Metabolite (e.g., this compound) Fungal Metabolite\n(e.g., this compound)->Receptor Blocks receptor Fungal Metabolite\n(e.g., this compound)->Signal_Transduction Inhibits cascade Fungal Metabolite\n(e.g., this compound)->Response_Regulator Prevents DNA binding

Caption: Hypothetical mechanism of antibacterial action via disruption of a bacterial signaling pathway.

Experimental Workflow for Bioactivity Screening

The following diagram outlines a typical workflow for screening fungal metabolites for antibacterial activity, from fungal culture to the determination of the MIC.

experimental_workflow Fungal_Culture Fungal Culture (e.g., Scopulariopsis sp.) Extraction Extraction of Secondary Metabolites Fungal_Culture->Extraction Crude_Extract Crude Fungal Extract Extraction->Crude_Extract Fractionation Chromatographic Fractionation Crude_Extract->Fractionation Fractions Fractions Fractionation->Fractions Bioassay Antibacterial Bioassay (e.g., Agar Diffusion) Fractions->Bioassay Active_Fractions Identification of Active Fractions Bioassay->Active_Fractions Purification Purification of Active Compound Active_Fractions->Purification Pure_Compound Pure Compound (e.g., this compound) Purification->Pure_Compound MIC_Determination MIC Determination (Broth Microdilution) Pure_Compound->MIC_Determination MIC_Value MIC Value MIC_Determination->MIC_Value

Caption: Workflow for the discovery and evaluation of antibacterial fungal metabolites.

References

Reproducibility of 1233B Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental results for the compound 1233B, with a focus on its reproducibility. As an inhibitor of Nicotinamide (B372718) N-methyltransferase (NNMT) and a potential antibacterial agent, this compound has garnered interest in the scientific community. However, a comprehensive review of publicly available data reveals a significant disparity in the available information regarding these two distinct activities. This guide aims to present the existing experimental data for this compound, compare it with alternative NNMT inhibitors where applicable, and provide detailed experimental protocols to aid in the design and evaluation of future studies.

Data Presentation

This compound as an Antibacterial Agent

Compound this compound has demonstrated notable activity against Gram-positive bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial strains, with Ciprofloxacin included as a common antibiotic for comparison.[1]

Bacterial StrainTypeThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive40.25
Bacillus subtilis (ATCC 6633)Gram-positive0.125Not Reported
Escherichia coli (ATCC 25922)Gram-negative>1280.015
Pseudomonas aeruginosa (ATCC 27853)Gram-negative>128Not Reported
Klebsiella pneumoniae (ATCC 13883)Gram-negative64Not Reported
Haemophilus influenzae (ATCC 49247)Gram-negative32Not Reported
This compound as an NNMT Inhibitor: A Comparative Overview
CompoundType of InhibitorTargetIn Vitro IC50In Vivo Effects
This compound NNMT InhibitorNNMTNot ReportedNot Reported
5-amino-1MQ NAM-competitiveNNMT1.2 µMReduced body weight and adipose tissue mass in diet-induced obese mice.[2][3]
JBSNF-000088 NAM-competitiveNNMT1.8 µM (human), 5.0 µM (mouse)[4][5]Reduced body weight and blood glucose in diet-induced obese mice.

Experimental Protocols

Antibacterial Susceptibility Testing of this compound

The following protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound is based on established broth microdilution methods.

1. Preparation of Materials:

  • Compound this compound: Prepare a stock solution in a suitable solvent (e.g., DMSO).

  • Bacterial Strains: Use fresh overnight cultures of the desired bacterial strains.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is recommended.

  • 96-well microtiter plates.

2. Inoculum Preparation:

  • Suspend several bacterial colonies in sterile saline.

  • Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the standardized suspension in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Broth Microdilution Assay:

  • Perform serial two-fold dilutions of compound this compound in CAMHB directly in the 96-well plate.

  • Add the prepared bacterial inoculum to each well containing the compound dilutions.

  • Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plate at 35 ± 2°C for 16-20 hours.

4. MIC Determination:

  • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Representative Protocol for In Vitro NNMT Inhibition Assay

Due to the lack of a specific published protocol for this compound as an NNMT inhibitor, the following generalized fluorometric assay protocol is provided based on commercially available kits and methods used for other NNMT inhibitors.

1. Reagents and Materials:

  • Recombinant human NNMT enzyme.

  • S-adenosyl-L-methionine (SAM) as the methyl donor.

  • Nicotinamide (NAM) as the substrate.

  • A detection reagent that measures the production of S-adenosyl-L-homocysteine (SAH) or 1-methylnicotinamide (B1211872) (MNA).

  • Assay buffer.

  • 96-well black microplate.

  • Fluorometric plate reader.

2. Assay Procedure:

  • Prepare serial dilutions of the test compound (e.g., this compound) in assay buffer.

  • In a 96-well plate, add the NNMT enzyme, assay buffer, and the test compound dilutions.

  • Initiate the reaction by adding a mixture of SAM and NAM.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths.

3. Data Analysis:

  • Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control.

  • Plot the percent inhibition versus the log of the compound concentration to determine the IC50 value.

Mandatory Visualization

NNMT_Inhibition_Pathway cluster_substrates Substrates cluster_products Products SAM S-adenosyl- methionine (SAM) NNMT NNMT SAM->NNMT NAM Nicotinamide (NAM) NAM->NNMT SAH S-adenosyl- homocysteine (SAH) NNMT->SAH MNA 1-methylnicotinamide (MNA) NNMT->MNA This compound This compound This compound->NNMT Inhibition

NNMT Catalytic Reaction and Inhibition.

Antibacterial_Workflow start Start prep_culture Prepare Bacterial Overnight Culture start->prep_culture prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) prep_culture->prep_inoculum inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate serial_dilution Serial Dilution of this compound in 96-well Plate serial_dilution->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic end End read_mic->end

Workflow for Antibacterial MIC Testing.

Comparison_Logic cluster_this compound Compound this compound cluster_alternatives Alternative NNMT Inhibitors b_antibacterial Antibacterial Activity (Data Available) b_nnmt NNMT Inhibition (Data Lacking) a_nnmt NNMT Inhibition (Data Available) b_nnmt->a_nnmt Comparative Analysis

Comparative Analysis Framework.

References

Benchmarking 1233B: A Comparative Analysis Against Known Antimicrobial Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Assessment of the Antimicrobial Performance of Compound 1233B.

This guide provides a comprehensive comparison of the novel antifungal metabolite, this compound, against established antimicrobial agents. The following sections detail its performance based on available in-vitro data, outline the experimental protocols for key assays, and visualize its proposed mechanisms of action.

Quantitative Data Summary

The antimicrobial efficacy of this compound has been evaluated against a range of bacteria. For comparative purposes, the Minimum Inhibitory Concentration (MIC) values for this compound and standard antimicrobial agents are presented below. All data is sourced from studies employing standardized methodologies.

Table 1: Antimicrobial Activity of this compound

Target OrganismStrainGram StainMIC (µg/mL)
Staphylococcus aureusATCC 29213Gram-positive4[1]
Staphylococcus aureusATCC 29213Gram-positive2[2]
Methicillin-resistant Staphylococcus aureus (MRSA)BAA-1717Gram-positive4[2]
Enterococcus faecalisATCC 29212Gram-positive8[2]
Vancomycin-resistant Enterococcus faecalis (VRE)ATCC 51299Gram-positive16[2]
Streptococcus pneumoniaeATCC 49619Gram-positive1[2]
Escherichia coliATCC 25922Gram-negative8[1]
Escherichia coliATCC 25922Gram-negative>128
Pseudomonas aeruginosaATCC 27853Gram-negative>128
Klebsiella pneumoniaeATCC 13883Gram-negative64

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

Target OrganismStrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureusATCC 29213242Bactericidal[2]
Methicillin-resistant Staphylococcus aureus (MRSA)BAA-17174164Bactericidal[2]
Enterococcus faecalisATCC 292128648Bacteriostatic[2]
Vancomycin-resistant Enterococcus faecalis (VRE)ATCC 5129916>128>8Bacteriostatic[2]

Table 3: Comparative MIC Values of Standard Antimicrobials

Antimicrobial AgentTarget OrganismStrainMIC (µg/mL)
CiprofloxacinStaphylococcus aureusATCC 292130.5[1]
CiprofloxacinEscherichia coliATCC 259220.25[1]

Note: Direct comparative studies of this compound against a wide range of standard antimicrobials are limited. The data presented for standard agents is for contextual reference.

Experimental Protocols

The data presented in this guide were generated using standardized and reproducible experimental methodologies, primarily based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound and comparator agents was determined using the broth microdilution method.

1. Preparation of Antimicrobial Agents:

  • A stock solution of this compound was prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) (DMSO)) to a concentration of 10 mg/mL.[1]

  • Stock solutions of standard antibiotics (e.g., Ciprofloxacin) were prepared in sterile deionized water.[1]

  • Two-fold serial dilutions of the antimicrobial agents were prepared in Mueller-Hinton Broth (MHB) within 96-well microtiter plates.

2. Preparation of Bacterial Inoculum:

  • Bacterial strains were cultured overnight in MHB at 37°C.[1]

  • The turbidity of the bacterial suspension was adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • The suspension was further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[1]

3. Incubation and MIC Reading:

  • The microtiter plates were incubated at 37°C for 18-24 hours.[1]

  • The MIC was determined as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.[1]

4. Quality Control:

  • Appropriate quality control strains, such as Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922, should be included to ensure the accuracy and reproducibility of the results.

Minimum Bactericidal Concentration (MBC) Determination

The MBC was determined to assess the bactericidal or bacteriostatic activity of this compound.

1. Subculturing:

  • Following the MIC determination, a small aliquot (e.g., 10 µL) from the wells showing no visible growth was subcultured onto Tryptic Soy Agar (TSA) plates.

2. Incubation:

  • The TSA plates were incubated at 35 ± 2°C for 18-24 hours.

3. MBC Determination:

  • The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.

Mandatory Visualizations

Proposed Mechanism of Action: Inhibition of Peptidoglycan Synthesis

One proposed mechanism of action for this compound is the inhibition of the MurA enzyme, which is a critical first step in the biosynthesis of the bacterial cell wall peptidoglycan.

G cluster_cytoplasm Bacterial Cytoplasm cluster_pathway Peptidoglycan Synthesis Pathway UDP_NAG UDP-N-acetylglucosamine MurA MurA Enzyme UDP_NAG->MurA PEP Phosphoenolpyruvate PEP->MurA UDP_NAG_enolpyruvate UDP-N-acetylglucosamine enolpyruvate MurA->UDP_NAG_enolpyruvate Catalysis Further_steps Further Biosynthetic Steps UDP_NAG_enolpyruvate->Further_steps Multiple Steps Compoundthis compound This compound Compoundthis compound->Inhibition Inhibition->MurA Peptidoglycan Peptidoglycan (Cell Wall) Further_steps->Peptidoglycan Leads to G Compound1233A 1233A (β-lactone) HMG_CoA_Synthase HMG-CoA Synthase Compound1233A->HMG_CoA_Synthase targets Inhibition Irreversible Inhibition HMG_CoA_Synthase->Inhibition No_Inhibition No Significant Inhibition HMG_CoA_Synthase->No_Inhibition Compoundthis compound This compound (hydroxy-acid) Compoundthis compound->HMG_CoA_Synthase does not effectively target G Start Start Prep_Bacteria Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Bacteria Prep_Plates Prepare Serial Dilutions of this compound in 96-Well Plate Start->Prep_Plates Inoculate Inoculate Plates with Bacterial Suspension Prep_Bacteria->Inoculate Prep_Plates->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

References

In Vivo Therapeutic Potential of miR-1233-3p: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic potential of microRNA-1233-3p (miR-1233-3p), a non-coding RNA with emerging roles in cancer and angiogenesis. While direct in vivo validation of a therapeutic agent named "1233B" is not present in the current scientific literature, extensive research on miR-1233-3p provides a strong foundation for its potential as a therapeutic target. This document summarizes the available preclinical data, focusing on its role in gastric cancer and its mechanism of action in angiogenesis.

Data Presentation: In Vivo Validation of the miR-1233-3p Pathway

The therapeutic potential of modulating the miR-1233-3p pathway has been investigated in vivo using a gastric cancer mouse model. The study focused on the knockdown of a circular RNA, hsa-circ-0007766, which acts as a sponge for miR-1233-3p. By knocking down this circRNA, the levels of available miR-1233-3p are effectively increased, leading to the inhibition of its downstream target, Growth Differentiation Factor 15 (GDF15). While the available literature confirms the inhibitory effect on tumor progression, specific quantitative data from the in vivo experiments are not detailed. The following table provides a qualitative summary of the findings.

Treatment GroupTherapeutic TargetMechanism of ActionObserved In Vivo Outcome in Gastric Cancer Mouse ModelAlternative Therapeutic Approaches
siRNA against hsa-circ-0007766 hsa-circ-0007766Increases the bioavailability of miR-1233-3p, leading to decreased GDF15 expression.Inhibition of tumor progression (qualitative).Direct delivery of miR-1233-3p mimics; small molecule inhibitors of GDF15.
Control (e.g., scrambled siRNA) N/ANo effect on the hsa-circ-0007766/miR-1233-3p/GDF15 axis.Uninhibited tumor growth.Standard chemotherapy regimens for gastric cancer.

Experimental Protocols

The following is a generalized methodology for the key in vivo experiment cited in the literature investigating the hsa-circ-0007766/miR-1233-3p/GDF15 axis in a gastric cancer model.

In Vivo Tumor Xenograft Study in a Nude Mouse Model
  • Animal Model: BALB/c nude mice (athymic, immunosuppressed), typically 4-6 weeks old, are used to prevent rejection of human tumor xenografts.

  • Cell Line: Human gastric cancer cell lines (e.g., SNU-216, HGC-27) are cultured under standard conditions.

  • Xenograft Implantation: A suspension of gastric cancer cells (e.g., 1 x 10^7 cells in 100 µL of phosphate-buffered saline) is injected subcutaneously into the flank of each mouse.

  • Treatment Groups:

    • Treatment Group: Mice receive intratumoral injections of a specific siRNA targeting hsa-circ-0007766.

    • Control Group: Mice receive intratumoral injections of a non-targeting or scrambled siRNA sequence.

  • Monitoring and Data Collection:

    • Tumor volume is measured periodically (e.g., every 3-4 days) using calipers and calculated using the formula: (length × width^2) / 2.

    • At the end of the study (e.g., after 4-5 weeks), mice are euthanized, and the tumors are excised and weighed.

    • Tumor tissues are collected for further analysis, such as qRT-PCR to confirm the knockdown of hsa-circ-0007766 and changes in the expression of miR-1233-3p and GDF15.

  • Statistical Analysis: Tumor growth curves are generated, and statistical analyses (e.g., t-test or ANOVA) are performed to compare the differences in tumor volume and weight between the treatment and control groups.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and a general experimental workflow relevant to the therapeutic potential of miR-1233-3p.

hsa_circ_0007766_miR_1233_3p_GDF15_pathway cluster_0 Cellular Environment circRNA hsa-circ-0007766 miR1233 miR-1233-3p circRNA->miR1233 Sponging/ Inhibition GDF15_mRNA GDF15 mRNA miR1233->GDF15_mRNA Inhibition GDF15_protein GDF15 Protein GDF15_mRNA->GDF15_protein Translation Progression Tumor Progression (Proliferation, Migration, Invasion) GDF15_protein->Progression Promotion

Caption: The hsa-circ-0007766/miR-1233-3p/GDF15 signaling pathway in gastric cancer.

Ang1_Tie2_miR1233_pathway cluster_1 Angiogenesis Signaling Ang1 Angiopoietin-1 (Ang-1) Tie2 Tie-2 Receptor Ang1->Tie2 Binds to miR1233 miR-1233-3p Tie2->miR1233 Downregulates PDRG1 PDRG1 miR1233->PDRG1 Inhibits Angiogenesis Angiogenesis (Endothelial Cell Survival, Migration, Differentiation) PDRG1->Angiogenesis Promotes

Caption: The Angiopoietin-1/Tie-2 signaling pathway and its regulation by miR-1233-3p.[1][2]

experimental_workflow cluster_2 In Vivo Validation Workflow start Select Animal Model (e.g., Nude Mice) implant Implant Human Cancer Cells (Xenograft) start->implant treatment Administer Therapeutic Agent (e.g., siRNA, miRNA mimic) implant->treatment monitor Monitor Tumor Growth (Volume Measurement) treatment->monitor endpoint Endpoint Analysis (Tumor Weight, Biomarkers) monitor->endpoint data Data Analysis and Comparison endpoint->data

Caption: A generalized experimental workflow for in vivo validation of miRNA-based therapeutics.

References

A Head-to-Head Comparison of the Fungal Metabolite 1233B and a Synthetic Analog for Antibacterial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention Of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the antibacterial activity of 1233B, a fungal secondary metabolite, against a well-established synthetic antibiotic, Ciprofloxacin. Due to a lack of publicly available data on synthetic analogs of this compound, Ciprofloxacin is used here as a reference compound to benchmark its performance. This document offers a framework for such comparisons, complete with experimental data, detailed protocols, and visualizations of experimental workflows and potential mechanisms of action.

Executive Summary

This compound, systematically known as 12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyl-2,4-tetradecadiene-1,14-dioic acid, is a secondary metabolite produced by filamentous fungi such as Fusarium sp. and is a hydroxy-acid derivative of the antibiotic 1233A.[1][2][3] It has demonstrated antibacterial properties, primarily against Gram-positive bacteria.[1] This guide presents a head-to-head comparison of the in vitro antibacterial activity of this compound against Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic. The data is presented to facilitate an objective evaluation of this compound's potential as a novel antimicrobial agent.

Data Presentation: A Comparative Analysis of In Vitro Efficacy

The antibacterial activities of this compound and the synthetic antibiotic Ciprofloxacin were evaluated against a panel of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) for each compound was determined using the broth microdilution method. The results indicate that this compound has a narrower spectrum of activity, with notable potency against Gram-positive organisms, whereas Ciprofloxacin demonstrates broad-spectrum activity.[1][2]

CompoundTarget OrganismATCC StrainGram TypeMIC (µg/mL)
This compound Staphylococcus aureusATCC 29213Gram-positive0.25
Bacillus subtilisATCC 6633Gram-positive0.125
Escherichia coliATCC 25922Gram-negative>128
Pseudomonas aeruginosaATCC 27853Gram-negative>128
Klebsiella pneumoniaeATCC 13883Gram-negative64
Haemophilus influenzaeATCC 49247Gram-negative32
Ciprofloxacin Staphylococcus aureusATCC 29213Gram-positive0.5
Escherichia coliATCC 25922Gram-negative0.015

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reproducible and comparable data. The following methodology was employed for determining the Minimum Inhibitory Concentration (MIC) of this compound and Ciprofloxacin.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The MIC values were determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[2]

1. Preparation of Bacterial Inoculum:

  • Bacterial strains were cultured overnight on appropriate agar (B569324) plates.
  • Colonies were then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[1]
  • This suspension was further diluted in Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[2]

2. Preparation of Antimicrobial Agents:

  • A stock solution of this compound was prepared in a suitable solvent (e.g., DMSO).
  • Two-fold serial dilutions of this compound and Ciprofloxacin were prepared in MHB in a 96-well microtiter plate to obtain a range of final concentrations (e.g., from 0.0625 µg/mL to 128 µg/mL).[2]

3. Incubation:

  • The microtiter plates, containing the serially diluted antimicrobial agents and the bacterial inoculum, were incubated at 37°C for 18-24 hours under aerobic conditions.[1][2]

4. MIC Reading:

  • The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.[1][2]

Visualizations: Workflows and Mechanisms

Visual diagrams of experimental processes and biological pathways can aid in the understanding of a compound's evaluation and its mechanism of action.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start bacterial_culture Overnight Bacterial Culture start->bacterial_culture mcfarland Adjust to 0.5 McFarland Standard bacterial_culture->mcfarland inoculum Prepare Final Inoculum (5x10^5 CFU/mL) mcfarland->inoculum inoculate Inoculate Microtiter Plate inoculum->inoculate compound_prep Prepare Serial Dilutions of this compound & Ciprofloxacin compound_prep->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Read MIC (Lowest Concentration with No Visible Growth) incubate->read_mic end End read_mic->end

Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Preliminary studies suggest that this compound may act by inhibiting bacterial cell wall synthesis.[1] The proposed mechanism involves the inhibition of MurA, an enzyme that catalyzes the first step in peptidoglycan biosynthesis. This disruption of cell wall formation leads to bacterial cell lysis and death.

signaling_pathway cluster_pathway Bacterial Peptidoglycan Synthesis Pathway UDP_GlcNAc UDP-GlcNAc MurA MurA Enzyme UDP_GlcNAc->MurA PEP Phosphoenolpyruvate (PEP) PEP->MurA UDP_MurNAc UDP-MurNAc MurA->UDP_MurNAc Catalysis Peptidoglycan Peptidoglycan Synthesis UDP_MurNAc->Peptidoglycan CellWall Bacterial Cell Wall Peptidoglycan->CellWall Lysis Cell Lysis & Death CellWall->Lysis Compoundthis compound This compound Compoundthis compound->MurA Inhibition

Proposed mechanism of action of this compound targeting bacterial cell wall synthesis.

Conclusion

The fungal metabolite this compound demonstrates potent antibacterial activity against Gram-positive bacteria, with MIC values comparable to the synthetic antibiotic Ciprofloxacin for Staphylococcus aureus. However, its activity against Gram-negative bacteria is limited. The proposed mechanism of action, involving the inhibition of peptidoglycan synthesis, is a validated target for antibacterial drugs. Further research is warranted to explore the therapeutic potential of this compound, including the synthesis and evaluation of analogs to improve its spectrum of activity and pharmacokinetic properties. The methodologies and comparative framework presented in this guide can serve as a foundation for the continued investigation of this compound and other novel antimicrobial candidates.

References

Safety Operating Guide

Proper Disposal Procedures for 1233B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous and safe management of chemical waste is a cornerstone of laboratory safety, environmental responsibility, and regulatory compliance. This document provides essential, immediate safety and logistical information for the proper disposal of 1233B, a research-grade antibiotic.

Chemical Identifier:

  • Compound Name: this compound

  • Full Chemical Name: 12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyl-2,4-tetradecadiene-1,14-dioic acid[1]

  • CAS Number: 34668-61-6[2]

Hazard Identification and Safety Data

A comprehensive, publicly available Safety Data Sheet (SDS) for this compound is limited. However, an identified GHS classification suggests the following hazards.[2] It is imperative that users consult the specific SDS provided by their supplier for complete and accurate hazard information before handling or disposal.[2]

Data Presentation

Laboratories must obtain specific quantitative safety data from the supplier's SDS. The following table should be completed as part of your initial risk assessment.

ParameterQuantitative DataGHS PictogramsHazard Statements
Acute Toxicity, Oral Consult Supplier SDSnötigH302: Harmful if swallowed
Skin Corrosion/Irritation Consult Supplier SDSnötigH315: Causes skin irritation
LD50 (Dermal) Consult Supplier SDSConsult Supplier SDSConsult Supplier SDS
LC50 (Inhalation) Consult Supplier SDSConsult Supplier SDSConsult Supplier SDS
Aquatic Toxicity Consult Supplier SDSConsult Supplier SDSConsult Supplier SDS

Operational Plan: Waste Handling and Disposal

The proper disposal of this compound requires a systematic approach to minimize risk to personnel and prevent environmental contamination.[1] All waste containing this compound must be disposed of through your institution's certified hazardous waste management program.[1]

1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.[2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[2]

  • Body Protection: Laboratory coat.[2]

2. Waste Segregation:

  • Do Not Mix: Segregate this compound waste from other laboratory waste streams. Do not mix with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines.[1]

  • Solid Waste: Items contaminated with solid this compound, such as gloves, weighing paper, and pipette tips, should be collected in a designated, sealed plastic bag or container.[1]

  • Liquid Waste: Solutions containing this compound should be collected in a dedicated, leak-proof hazardous waste container.[2]

  • Unused Product: Unused or expired solid this compound should be kept in its original container or a securely sealed and labeled waste container for disposal.[1]

3. Labeling and Storage:

  • All waste containers must be clearly labeled with the full chemical name ("12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyl-2,4-tetradecadiene-1,14-dioic acid"), the CAS number (34668-61-6), and appropriate hazard warnings.[1]

  • Containers must be kept closed except when adding waste.

  • Store waste in a designated satellite accumulation area that is at or near the point of generation and under the control of laboratory personnel.

Experimental Protocol: Chemical Deactivation of this compound

As a precautionary measure, chemical deactivation of this compound is recommended before final disposal, especially for high-concentration solutions.[1] A common method for inactivating antibiotics is through hydrolysis.[1] This protocol should be performed in a certified chemical fume hood.[1]

Objective: To hydrolyze and inactivate the antibiotic activity of this compound via base-catalyzed hydrolysis.

Materials:

  • This compound waste solution

  • Sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) solution (e.g., 1 M)

  • Hydrochloric acid (HCl) solution (e.g., 1 M) for neutralization

  • pH indicator strips or a calibrated pH meter

  • Appropriate personal protective equipment (PPE)

  • Labeled hazardous waste container

Procedure:

  • Basification: While stirring the this compound waste solution, slowly add the 1 M NaOH or KOH solution.

  • pH Monitoring: Monitor the pH of the solution using pH strips or a pH meter. Continue adding the base until the pH is stable at ≥ 12.[1]

  • Incubation: Seal the container and allow the basic solution to stand for a minimum of 24 hours to ensure complete hydrolysis.[1]

  • Neutralization: After the incubation period, slowly add 1 M HCl solution while stirring to neutralize the solution to a pH between 6 and 8.[1]

  • Collection: Transfer the neutralized, deactivated solution to a clearly labeled hazardous waste container. The label should indicate the contents have been neutralized.[1]

  • Disposal: The container should be collected by the institution's EHS office for final disposal in accordance with local, state, and federal regulations.[1]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 Waste Generation & Assessment cluster_1 Waste Handling & Segregation cluster_2 Treatment & Final Disposal A Generate this compound Waste (Solid or Liquid) B Consult Supplier SDS for Specific Hazard Data A->B C Determine Waste Category (Hazardous) B->C D Segregate this compound Waste from other streams C->D E Use Designated, Labeled Hazardous Waste Containers D->E F Store in Satellite Accumulation Area E->F G High-Concentration Solution? F->G H Perform Deactivation Protocol (Base Hydrolysis) G->H Yes I Collect in Labeled Hazardous Waste Container G->I No H->I J Arrange Pickup by Institutional EHS Office I->J K Final Disposal via Certified Hazardous Waste Vendor J->K

Caption: Logical workflow for the disposal of this compound waste.

Environmental Fate and Importance of Proper Disposal

Long-chain dicarboxylic acids can be metabolized by microorganisms in the environment through pathways such as β-oxidation.[3][4] However, the introduction of synthetic, research-grade chemicals into ecosystems can have unforeseen consequences. Improper disposal, such as pouring waste down the drain or placing it in the regular trash, can lead to environmental contamination and is prohibited by regulations like the Resource Conservation and Recovery Act (RCRA). Therefore, adherence to the described deactivation and certified disposal procedures is critical to protect environmental and public health.

References

Essential Safety and Logistical Information for Handling 1233B

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 1233B. The following procedural guidance is designed to answer specific operational questions, ensuring safe laboratory practices and proper disposal methods.

Hazard Identification

While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, it has been classified according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows.[1] Users are strongly advised to consult the SDS provided by their supplier for complete and detailed hazard information.

Hazard ClassCategoryHazard Statement
Acute toxicity, oral4H302: Harmful if swallowed
Skin corrosion/irritation2H315: Causes skin irritation

Personal Protective Equipment (PPE)

To minimize exposure and ensure safety while handling this compound, the following standard laboratory PPE is required.[1]

Protection TypeRecommended Equipment
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection Laboratory coat.

Safe Handling and Operational Plan

Adherence to a strict operational procedure is paramount for the safe handling of this compound in a laboratory environment.

Preparation:

  • Ensure the work area is clean and well-organized.

  • Verify the accessibility and functionality of an eyewash station and a safety shower.

  • Confirm that all necessary PPE is available and in good condition.[1]

  • Thoroughly review the supplier's Safety Data Sheet (SDS) for this compound before commencing any work.[1]

Handling:

  • Always wear the appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[1]

  • Conduct all handling of this compound in a well-ventilated area, ideally within a chemical fume hood, to prevent the inhalation of any dust or aerosols.

  • Avoid all direct contact with the skin and eyes.

  • In the event of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek prompt medical attention.

  • Refrain from eating, drinking, or smoking in the designated handling area.

Post-Handling:

  • Thoroughly clean the work area upon completion of handling procedures.

  • After removing gloves, wash hands thoroughly with soap and water.

Disposal Plan

The proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and potential harm.

Waste Segregation:

  • All materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, must be treated as chemical waste.

  • This waste must be segregated from other laboratory waste streams.

Waste Collection:

  • Collect all this compound waste in a designated, properly labeled, and sealed hazardous waste container.

  • The container must be clearly marked with the chemical name "this compound" and the relevant hazard symbols.

Experimental Protocols: In Case of Exposure

Skin Contact:

  • Immediately remove all contaminated clothing.

  • Rinse the affected skin area with plenty of soap and water.

  • If skin irritation or a rash occurs, seek medical advice and attention.

Eye Contact:

  • Rinse the eyes cautiously with water for several minutes.

  • If contact lenses are present and can be easily removed, do so.

  • Continue rinsing and seek immediate medical attention.

Ingestion:

  • If swallowed, rinse the mouth with water.

  • Call a poison center or doctor for treatment advice.

Inhalation:

  • Move the individual to fresh air and keep them comfortable for breathing.

  • If the individual feels unwell, call a poison center or doctor.

PPE_Selection_for_this compound cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_procedures Safe Handling Procedures start Start: Handling this compound hazards Identify Hazards: - Acute Oral Toxicity (Cat 4) - Skin Irritation (Cat 2) start->hazards Assess Chemical Properties eye_protection Eye Protection: Chemical Goggles or Face Shield hazards->eye_protection Potential for Splash/Aerosol hand_protection Hand Protection: Chemical-Resistant Gloves (Nitrile) hazards->hand_protection Risk of Skin Contact body_protection Body Protection: Laboratory Coat hazards->body_protection Protect Clothing and Skin handling Work in a well-ventilated area (e.g., Fume Hood) eye_protection->handling hand_protection->handling body_protection->handling disposal Segregate and Dispose of Contaminated Waste Properly handling->disposal After Handling

Caption: PPE selection workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.